Solutol HS-15
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
azane;2-hydroxyethyl 12-hydroxyoctadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O4.H3N/c1-2-3-4-11-14-19(22)15-12-9-7-5-6-8-10-13-16-20(23)24-18-17-21;/h19,21-22H,2-18H2,1H3;1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSGNGSHMDCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCCO)O.N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solutol® HS-15: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Solutol® HS-15 (now commercially known as Kolliphor® HS 15). The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.
Core Physical and Chemical Properties
Solutol® HS-15, or Macrogol 15 Hydroxystearate, is a non-ionic solubilizer and emulsifying agent. It is synthesized by reacting 15 moles of ethylene (B1197577) oxide with 1 mole of 12-hydroxystearic acid.[1] This reaction results in a mixture primarily composed of polyglycol mono- and di-esters of 12-hydroxystearic acid (approximately 70%) and a smaller fraction of free polyethylene (B3416737) glycol (about 30%).[2]
The amphiphilic nature of Solutol® HS-15, stemming from its lipophilic 12-hydroxystearic acid component and its hydrophilic polyethylene glycol chains, makes it an effective solubilizing agent for poorly water-soluble compounds, a critical attribute in pharmaceutical formulation.[3]
General Properties
| Property | Description | Citations |
| Synonyms | Kolliphor® HS 15, Macrogol 15 Hydroxystearate, Polyoxyl 15 Hydroxystearate, Polyethylene Glycol 12-hydroxystearate | [1] |
| CAS Number | 70142-34-6; 61909-81-7 | [1] |
| Molecular Formula | (C₂H₄O)nC₁₈H₃₆O₃ | [1] |
| Appearance | A yellowish-white paste or waxy mass at room temperature, becoming a liquid at approximately 30°C. | [4][5] |
| Odor | Almost odorless. | [5] |
| Solubility | Soluble in water, ethanol (B145695), and 2-propanol, forming clear solutions. Its solubility in water decreases with increasing temperature. It is insoluble in liquid paraffin. | [4] |
| Stability | Chemically stable. Prolonged exposure to heat may cause reversible physical separation. Aqueous solutions can be heat-sterilized. Stable for at least 24 months in unopened, airtight containers at room temperature. | [5] |
Quantitative Physicochemical Data
| Parameter | Value | Citations |
| Hydrophilic-Lipophilic Balance (HLB) | 14-16 | [3] |
| Critical Micelle Concentration (CMC) | 0.005 - 0.02% w/v (in distilled water) | [3] |
| Micelle Size | 10 - 15 nm (hydrodynamic radius) | [3] |
| pH (10% aqueous solution) | 5.0 - 7.0 | [1] |
| Melting/Freezing Point | Approximately 25-30°C | [5][6] |
| Acid Value | ≤ 1 mg KOH/g | [1] |
| Hydroxyl Value | 90 - 110 mg KOH/g | [1] |
| Saponification Value | 53 - 63 mg KOH/g | [1] |
| Water Content | ≤ 0.5% | [1] |
| Residue on Ignition | ≤ 0.3% | [1] |
| Peroxide Value | ≤ 3 meq/Kg | [1] |
Experimental Protocols
This section details the methodologies for determining key parameters of Solutol® HS-15.
Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence Spectroscopy
The CMC of Solutol® HS-15 is determined by monitoring the changes in the fluorescence emission spectrum of pyrene, a hydrophobic fluorescent probe.[7] In an aqueous environment, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of pyrene's emission spectrum is sensitive to the polarity of its microenvironment. Below the CMC, pyrene resides in a polar (aqueous) environment. As micelles form above the CMC, pyrene partitions into the hydrophobic micellar core, leading to a significant decrease in the I₁/I₃ ratio.
Materials:
-
Solutol® HS-15
-
Pyrene
-
Ethanol (spectroscopic grade)
-
Deionized water
-
Volumetric flasks
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene in ethanol (e.g., 0.2 mM).
-
Prepare a series of aqueous solutions of Solutol® HS-15 with varying concentrations, bracketing the expected CMC.
-
To each Solutol® HS-15 solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 2 µM) to avoid excimer formation.[8]
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectra of each solution using a fluorometer. Set the excitation wavelength to 334 nm and record the emission spectrum from 350 nm to 450 nm.[9]
-
Determine the intensities of the first (I₁) and third (I₃) vibronic peaks, typically around 372 nm and 383 nm, respectively.[9]
-
Calculate the I₁/I₃ ratio for each Solutol® HS-15 concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the Solutol® HS-15 concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve, which represents the onset of micelle formation.
Measurement of Micelle Size by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a suspension.[10] It works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the micelles. Larger particles move more slowly, causing the intensity of scattered light to fluctuate at a slower rate.
Materials:
-
Solutol® HS-15 solution (above CMC)
-
DLS instrument with a laser source
-
Cuvettes
Procedure:
-
Prepare a solution of Solutol® HS-15 at a concentration significantly above its CMC in the desired aqueous medium.
-
Filter the solution through a fine-pore filter (e.g., 0.22 µm) directly into a clean, dust-free cuvette to remove any extraneous particles.
-
Place the cuvette into the DLS instrument.
-
Set the experimental parameters, including temperature, solvent viscosity, and refractive index.
-
Initiate the measurement. The instrument's software will record the correlation function of the scattered light intensity.
-
The software then calculates the diffusion coefficient (D) of the micelles and, using the Stokes-Einstein equation, determines their hydrodynamic diameter.
-
The results are typically presented as a size distribution plot, showing the intensity, volume, or number distribution of the micelles.
Assessment of Cytotoxicity
The following are common in vitro assays to evaluate the potential cytotoxicity of Solutol® HS-15 on cell lines.
The MTS assay is a colorimetric method for assessing cell viability. Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan (B1609692) product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
Solutol® HS-15 solutions at various concentrations
-
MTS reagent solution (containing an electron coupling reagent like PES)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of Solutol® HS-15. Include appropriate controls (untreated cells and a positive control for cytotoxicity).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Measure the absorbance of each well at 490 nm using a microplate reader.[4][5]
-
Calculate cell viability as a percentage relative to the untreated control cells.
The LDH assay is another common method to quantify cytotoxicity. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The released LDH activity is measured in a coupled enzymatic reaction that results in the formation of a colored product.
Materials:
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
Solutol® HS-15 solutions at various concentrations
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of Solutol® HS-15 as described for the MTS assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.[1]
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[11]
-
Add the stop solution provided in the kit.[11]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).[1]
-
Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the controls.
Mechanism of Permeability Enhancement
Solutol® HS-15 is known to enhance the permeability of various drugs across biological membranes. Its mechanism of action is multifaceted, primarily involving interactions with the cell membrane and subsequent effects on the cell's cytoskeleton and tight junctions.[7]
The proposed mechanism involves the partitioning of Solutol® HS-15 into the cell membrane, which leads to an increase in membrane fluidity. This alteration in the membrane structure can then trigger a cascade of intracellular events, including the reorganization of the F-actin cytoskeleton. Since tight junctions, which regulate paracellular transport, are linked to the actin cytoskeleton, their structure and function can be consequently modulated, leading to an increase in paracellular permeability.[7] Additionally, the increased membrane fluidity may also facilitate transcellular transport.
Conclusion
Solutol® HS-15 is a versatile and effective non-ionic solubilizer and permeability enhancer with a well-characterized physicochemical profile. Its ability to form micelles in aqueous solutions makes it invaluable for the formulation of poorly soluble drugs. The experimental protocols provided in this guide offer a foundation for researchers to assess its properties and effects in their specific applications. A thorough understanding of its mechanism of action in biological systems is crucial for its rational application in drug delivery and development.
References
- 1. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 11. cellbiologics.com [cellbiologics.com]
Determining the Critical Micelle Concentration of Solutol® HS-15: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methods used to determine the critical micelle concentration (CMC) of Solutol® HS-15 (also known as Kolliphor® HS 15), a non-ionic solubilizing agent and emulsifier widely used in pharmaceutical formulations. Understanding the CMC is crucial for optimizing drug delivery systems, as it marks the threshold concentration at which surfactant molecules self-assemble into micelles, enabling the solubilization of poorly water-soluble drugs.
Introduction to Solutol® HS-15 and Critical Micelle Concentration
Solutol® HS-15 is a macrogol 15 hydroxystearate, a non-ionic surfactant composed of polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene (B3416737) glycol. Its amphiphilic nature, possessing both a hydrophobic fatty acid chain and a hydrophilic polyethylene glycol head, drives its self-assembly in aqueous solutions.
Below the CMC, Solutol® HS-15 molecules exist predominantly as monomers. As the concentration increases, these monomers populate the air-water interface, reducing the surface tension. At the CMC, the interface becomes saturated, and the monomers begin to aggregate in the bulk solution to form spherical structures called micelles. These micelles have a hydrophobic core, capable of encapsulating lipophilic drug molecules, and a hydrophilic shell that interfaces with the aqueous environment. This phenomenon is fundamental to its function as a solubilizing agent.
Quantitative Data on the CMC of Solutol® HS-15
The CMC of Solutol® HS-15 can be influenced by several factors, including the method of determination, temperature, and the composition of the aqueous medium (e.g., presence of salts or buffers). The following table summarizes reported CMC values for Solutol® HS-15 from various studies.
| Method of Determination | Temperature (°C) | Solvent/Medium | Reported CMC |
| Pyrene (B120774) Fluorescence Assay | Not Specified | Deionised Water | 0.06 - 0.1 mM |
| Pyrene Fluorescence Assay | Not Specified | Phosphate Buffered Saline (PBS, 167 mM) | 0.06 - 0.1 mM |
| Pyrene Fluorescence Assay | Not Specified | HBSS:HEPES (25 mM) | 0.06 - 0.1 mM |
| Not Specified | Not Specified | Distilled Water | 0.005 - 0.02% (w/v)[1] |
| Not Specified | Not Specified | Distilled Water | ~0.13 mM[1] |
Experimental Protocols for CMC Determination
Several methods can be employed to determine the CMC of Solutol® HS-15. The choice of method depends on the available equipment and the specific requirements of the study. Below are detailed protocols for three commonly used techniques.
Surface Tension Method (Du Noüy Ring Tensiometer)
This is a classic and widely used method based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Materials and Equipment:
-
Du Noüy Ring Tensiometer
-
Precision balance
-
Volumetric flasks and pipettes
-
Beakers
-
Magnetic stirrer and stir bars
-
High-purity water (e.g., deionized or Milli-Q)
-
Solutol® HS-15
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of Solutol® HS-15 (e.g., 1% w/v) in high-purity water.
-
Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., 0.0001% to 0.1% w/v).
-
-
Tensiometer Calibration and Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Measure the surface tension of each Solutol® HS-15 dilution. Ensure the platinum ring is thoroughly cleaned and flamed between measurements to remove any residual surfactant.
-
Allow each solution to equilibrate for a set period before measurement to ensure a stable surface tension reading.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the Solutol® HS-15 concentration (log C).
-
The resulting graph will show two linear regions. The first region will have a steep negative slope, and the second region, above the CMC, will be nearly horizontal.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the graph.
-
Pyrene Fluorescence Spectroscopy
This sensitive method utilizes the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a non-polar environment. This change is reflected in the ratio of the intensities of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum.
Materials and Equipment:
-
Fluorometer
-
Quartz cuvettes
-
Micropipettes
-
Volumetric flasks
-
High-purity water
-
Solutol® HS-15
-
Pyrene stock solution in a volatile solvent (e.g., acetone (B3395972) or methanol)
Protocol:
-
Sample Preparation:
-
Prepare a series of Solutol® HS-15 solutions in high-purity water, spanning a concentration range around the expected CMC.
-
To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1-2 µM. The volume of the organic solvent should be kept minimal (e.g., <0.5% of the total volume) to avoid influencing micellization.
-
Gently mix the solutions and allow them to equilibrate in the dark for a specified time (e.g., 1-2 hours) to ensure complete partitioning of the pyrene.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to approximately 335 nm.
-
Record the emission spectra for each sample from approximately 350 nm to 450 nm.
-
Identify the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.
-
-
Data Analysis:
-
Calculate the intensity ratio I₁/I₃ for each Solutol® HS-15 concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the Solutol® HS-15 concentration.
-
The plot will typically show a sigmoidal curve. The CMC is determined from the midpoint of the transition in the sigmoidal curve, often calculated by fitting the data to a suitable model. A sharp decrease in the I₁/I₃ ratio indicates the formation of micelles.
-
UV-Vis Spectroscopy with Iodine
This method relies on the change in the UV-Vis absorption spectrum of an iodine-iodide complex upon its inclusion in the micellar core.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
High-purity water
-
Solutol® HS-15
-
Iodine (I₂)
-
Potassium iodide (KI)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of I₂/KI by dissolving an excess of I₂ in a concentrated KI solution in water. This forms the triiodide ion (I₃⁻), which is soluble in water.
-
-
Sample Preparation:
-
Prepare a series of Solutol® HS-15 solutions in high-purity water across a range of concentrations.
-
Add a fixed small volume of the I₂/KI stock solution to each of the Solutol® HS-15 dilutions.
-
-
UV-Vis Measurement:
-
Measure the absorbance of each solution at a specific wavelength where the I₃⁻ complex absorbs, typically around 360-370 nm.
-
-
Data Analysis:
-
Plot the absorbance as a function of the Solutol® HS-15 concentration.
-
Below the CMC, the absorbance will increase linearly with concentration. Above the CMC, the slope of the absorbance versus concentration plot will change significantly as the I₃⁻ partitions into the micelles.
-
The CMC is determined from the intersection of the two linear segments of the plot.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Micellization process of Solutol® HS-15 with increasing concentration.
Caption: General experimental workflow for CMC determination.
Caption: Principle of the pyrene fluorescence method for CMC determination.
References
Solutol HS-15: A Multifaceted Excipient in Modern Drug Delivery
An In-depth Technical Guide on its Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solutol® HS-15, a non-ionic solubilizer and emulsifying agent, has emerged as a critical excipient in the pharmaceutical industry, particularly for overcoming the challenges associated with poorly soluble and/or poorly permeable drug candidates.[1] Chemically, it is a mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene (B3416737) glycol.[2] Its multifaceted mechanism of action, encompassing solubility enhancement, permeability modulation, and efflux pump inhibition, makes it a versatile tool in the formulation of both oral and parenteral dosage forms.[1][2] This technical guide provides a comprehensive overview of the core mechanisms by which Solutol HS-15 facilitates drug delivery, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanisms of Action
The efficacy of this compound in drug delivery stems from a combination of distinct yet synergistic mechanisms:
Solubility Enhancement
A primary function of this compound is to increase the aqueous solubility of lipophilic drugs. This is achieved through several concerted actions:
-
Micellar Solubilization: As an amphiphilic molecule, this compound self-assembles into micelles in aqueous media above its critical micelle concentration (CMC).[3] The hydrophobic core of these micelles encapsulates poorly water-soluble drug molecules, while the hydrophilic polyethylene glycol (PEG) shell interfaces with the aqueous environment, effectively increasing the drug's apparent solubility.[3]
-
Amorphous Solid Dispersions: this compound can be used to prepare solid dispersions, where the crystalline drug is converted into a higher-energy amorphous state.[4] This amorphous form exhibits improved wettability and dissolution rates compared to the crystalline form.[4]
-
Inhibition of Precipitation: By forming a steric barrier around dissolved drug molecules, this compound can prevent their re-crystallization or precipitation from a supersaturated solution, thereby maintaining a higher drug concentration for absorption.
Permeability Enhancement
Beyond improving solubility, this compound actively enhances the permeation of drugs across biological membranes, such as the intestinal epithelium and the blood-brain barrier. This is accomplished through:
-
Inhibition of P-glycoprotein (P-gp) Efflux: this compound is a recognized inhibitor of the P-gp efflux pump, a key transporter that actively removes a wide range of xenobiotics from cells, thereby limiting their absorption and distribution.[5][6] By inhibiting P-gp, this compound increases the intracellular concentration of P-gp substrate drugs, leading to enhanced absorption and bioavailability.[5][6] The proposed mechanisms for P-gp inhibition include alteration of membrane fluidity and direct interaction with the transporter, potentially affecting its ATPase activity.[7]
-
Modulation of Tight Junctions: Evidence suggests that this compound can transiently open the tight junctions between epithelial cells.[8][9] This paracellular pathway enhancement is thought to be mediated by effects on the cell membrane and subsequent impacts on the actin cytoskeleton, leading to a reorganization of tight junction proteins.[8][9]
-
Increased Membrane Fluidity: As a surfactant, this compound can insert into the lipid bilayer of cell membranes, increasing their fluidity. This can facilitate the passive diffusion of drugs through the transcellular pathway.
Nanoformulation and Drug Targeting
This compound is a valuable component in the fabrication of various nanoformulations, including nanoparticles and mixed micelles. Its properties contribute to:
-
Particle Size Reduction and Stabilization: In nanoparticle formulations, this compound acts as a stabilizer, preventing aggregation and controlling particle size, which is crucial for their in vivo performance.
-
Enhanced Drug Loading and Encapsulation Efficiency: The solubilizing nature of this compound allows for higher drug loading and encapsulation efficiency within nanocarriers.[2]
-
Prolonged Circulation and Targeting: The PEG chains on the surface of this compound-containing nanoparticles can create a hydrophilic shield, reducing opsonization and clearance by the reticuloendothelial system, thereby prolonging their circulation time and potentially enhancing their accumulation at target sites through the enhanced permeability and retention (EPR) effect in tumors.
Quantitative Data
The following tables summarize key quantitative data related to the physicochemical properties and biological effects of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Critical Micelle Concentration (CMC) | 0.005 - 0.02% w/v (in distilled water) | |
| Critical Micelle Concentration (CMC) | 0.009% w/v | |
| Micelle Size | ~10 nm |
Table 2: Effect of this compound on Drug Solubility
| Drug | Formulation | Fold Increase in Solubility | Reference(s) |
| Ritonavir | Aqueous solution with this compound | 13.57 | [3] |
| Ritonavir | Solid inclusion complex with β-cyclodextrin and this compound | 15.92 | [3] |
| Pioglitazone HCl | Solid dispersion (1:5 drug:carrier ratio) | ~33 | [4] |
| Thymoquinone | Mixed micelles (1:4 Soluplus:this compound) | ~10 | [2] |
Table 3: P-glycoprotein Inhibition by this compound
| Assay System | P-gp Substrate | IC50 of this compound | Reference(s) |
| MDCK-MDR1 cells | Digoxin | 179.8 µM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanisms of action of this compound.
Determination of Critical Micelle Concentration (CMC)
The CMC of this compound can be determined using the iodine (I₂) UV spectroscopy method.
Materials:
-
This compound
-
Iodine (I₂)
-
Potassium iodide (KI)
-
Distilled water
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a standard KI/I₂ solution by dissolving 1 g of I₂ and 2 g of KI in 100 mL of distilled water.
-
Prepare a series of this compound solutions in distilled water with concentrations ranging from 0.00001% to 0.5% (w/v).
-
Add a 100 µL aliquot of the standard KI/I₂ solution to each this compound solution.
-
Measure the absorbance of each solution at a specific wavelength (e.g., 366 nm) using a UV-Vis spectrophotometer.
-
Plot the absorbance as a function of the this compound concentration.
-
The CMC is identified as the concentration at which a sharp increase in absorbance is observed, indicating the partitioning of iodine into the hydrophobic cores of the newly formed micelles.
Preparation of this compound Based Nanoparticles/Mixed Micelles
The thin-film hydration method is a common technique for preparing drug-loaded this compound micelles.
Materials:
-
This compound
-
Drug of interest
-
Organic solvent (e.g., ethanol, methanol/dichloromethane mixture)
-
Distilled water or buffer
-
Rotary evaporator
-
Sonicator (optional)
Procedure:
-
Dissolve this compound and the drug in a suitable organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 30-50°C) to form a thin film on the flask wall.[8]
-
Hydrate the thin film with a specific volume of distilled water or buffer by rotating the flask.[8] Sonication can be used to facilitate the formation of a homogenous micellar dispersion.
-
The resulting dispersion can be filtered through a 0.22 µm filter to remove any non-incorporated drug aggregates.
In Vitro Caco-2 Permeability Assay
This assay is widely used to assess the intestinal permeability of a drug and the effect of excipients like this compound.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Drug solution with and without this compound
-
Analytical method for drug quantification (e.g., HPLC, LC-MS/MS)
-
TEER meter
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., >200 Ω·cm²) indicates a well-formed barrier.
-
Permeability Study (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the drug solution (with or without this compound) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
Permeability Study (Basolateral to Apical - B to A): a. Follow the same procedure as above, but add the drug solution to the basolateral chamber and sample from the apical chamber. This is used to assess active efflux.
-
Sample Analysis: Quantify the drug concentration in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine the extent of P-gp mediated efflux.
In Vitro P-glycoprotein (P-gp) Inhibition Assay
This assay determines the ability of this compound to inhibit the P-gp efflux pump.
Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1) or parental cells as a control.
-
A fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM).
-
This compound solutions at various concentrations.
-
A known P-gp inhibitor as a positive control (e.g., Verapamil).
-
Assay buffer (e.g., HBSS).
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing cells in a 96-well plate and culture until confluent.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with different concentrations of this compound or the positive control for a defined period (e.g., 30-60 minutes) at 37°C.
-
Substrate Addition: Add the fluorescent P-gp substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 60-90 minutes), protected from light.
-
Measurement: a. Wash the cells with ice-cold buffer to stop the efflux. b. Lyse the cells and measure the intracellular fluorescence using a plate reader. c. Alternatively, detach the cells and measure the intracellular fluorescence using a flow cytometer.
-
Data Analysis: An increase in intracellular fluorescence in the presence of this compound compared to the control (substrate alone) indicates P-gp inhibition. The IC₅₀ value (the concentration of this compound that causes 50% inhibition of P-gp activity) can be calculated by plotting the fluorescence intensity against the logarithm of the this compound concentration.
Visualizations
The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows associated with this compound.
Caption: this compound enhances drug permeability via multiple mechanisms.
Caption: Workflow for assessing P-glycoprotein inhibition by this compound.
Caption: How this compound improves drug bioavailability.
Conclusion
This compound is a highly effective and versatile pharmaceutical excipient that addresses key challenges in drug delivery, primarily through its potent solubilizing and permeability-enhancing properties. Its ability to form micelles, create amorphous solid dispersions, inhibit P-glycoprotein efflux, and modulate tight junctions provides formulators with a powerful tool to improve the bioavailability of a wide range of drug molecules. A thorough understanding of these mechanisms, supported by robust experimental evaluation, is essential for the rational design and development of effective and safe drug products. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working to harness the full potential of this compound in modern drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-α-Tocopheryl polyethylene glycol succinate/Solutol HS 15 mixed micelles for the delivery of baohuoside I against non-small-cell lung cancer: optimization and in vitro, in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of P-glycoprotein mediated efflux by vitamin E TPGS: influence on ATPase activity and membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Solutol® HS-15: A Comprehensive Safety and Toxicity Profile for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Solutol® HS-15, also known as Kolliphor® HS 15 or Macrogol 15 hydroxystearate, is a non-ionic solubilizer and emulsifying agent used extensively in pharmaceutical formulations.[1][2] It is synthesized by reacting 15 moles of ethylene (B1197577) oxide with 1 mole of 12-hydroxystearic acid.[3] This guide provides a comprehensive overview of the safety and toxicity profile of Solutol® HS-15, with a focus on its application in research and drug development. The information presented is intended to assist researchers in making informed decisions regarding the use of this excipient in their formulations.
Executive Summary of Safety Profile
Solutol® HS-15 is generally considered a safe and well-tolerated excipient for both oral and parenteral administration.[1][4] It is regarded as a relatively nontoxic and nonirritant material.[3] The safety data sheet indicates that it is virtually nontoxic after a single ingestion and is not irritating to the skin or eyes.[5] However, it may cause an allergic skin reaction in susceptible individuals.[5][6] The substance was not found to be mutagenic in bacterial assays.[5] In comparison to other solubilizing agents like Cremophor EL, Solutol® HS-15 has been shown to cause lower histamine (B1213489) release, suggesting a reduced potential for hypersensitivity reactions.[4]
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for Solutol® HS-15, providing a clear overview for easy comparison.
Table 1: Acute Toxicity Data (LD50)
| Species | Route of Administration | LD50 Value | Reference(s) |
| Rat | Oral | >20 g/kg | [3] |
| Rat | Intravenous (IV) | 1.0 - 1.47 g/kg | [3] |
| Rabbit | Intravenous (IV) | 1.0 - 1.4 g/kg | [3] |
| Dog | Intravenous (IV) | >3.10 g/kg | [3] |
| Mouse | Intraperitoneal (IP) | >0.0085 g/kg | [3] |
| Mouse | Intravenous (IV) | >3.16 g/kg | [3] |
Table 2: No-Observed-Adverse-Effect-Level (NOAEL)
| Species | Duration | Route of Administration | NOAEL | Reference(s) |
| Rat | 13 weeks | Oral | >1.5 g/kg | [7] |
| Rat | 13 weeks | Intravenous (IV) | 750 mg/kg | [7] |
| Dog | 4 and 13 weeks | Oral | >1 g/kg | [7] |
| Rat (pregnant) | Gestation (Organogenesis) | Oral | 30 mg/kg/day (maternal toxicity) | [1] |
| Rat (pregnant) | Gestation (Organogenesis) | Oral | 100 mg/kg/day (developmental toxicity) | [1] |
Table 3: In Vitro Cytotoxicity Data (EC50/IC50)
| Cell Line | Assay | Exposure Time | EC50 / IC50 (mM) | Reference(s) |
| Calu-3 | MTS Assay | 3 hours | 1.5 - 2.0 | [8] |
| Calu-3 | LDH Assay | 3 hours | ~2.5 | [8] |
| Caco-2 | MTS Assay | 3 hours | 2.5 - 3.0 | [8] |
| Caco-2 | LDH Assay | 3 hours | ~3.5 | [8] |
| A549 | MTS Assay | 3 hours | 2.5 - 3.0 | [8] |
| A549 | LDH Assay | 3 hours | ~3.5 | [8] |
| KB 8-5-11 (multidrug-resistant) | Cell Growth Inhibition | Not Specified | Not Specified |
Key Toxicological Findings
In Vivo Studies (Animal Models)
Studies in Sprague-Dawley rats and beagle dogs have been conducted to assess the toxicity of Solutol® HS-15, often in combination with co-solvents like polyethylene (B3416737) glycol (PEG) 400. In rats, administration of a Solutol HS-15/PEG 400 formulation resulted in fewer adverse effects compared to a Cremophor RH40/PEG 400 formulation.[9][10] Observed effects in rats included increased kidney weights and decreased thymic weights in males (without microscopic findings), altered urine electrolytes, and decreased serum electrolytes in males.[9][10] In dogs, common findings with both vehicle formulations included loose or watery feces and emesis.[9][10] Specifically with the Solutol® HS-15 formulation, mucus-cell hyperplasia of the ileum was noted.[9][10] Importantly, neither vehicle produced overt toxicity in either species.[9][10]
A 6-month repeat dose toxicity study in rats involving nasal application of a 10% Solutol® HS-15 solution showed no treatment-related effects, even at this high concentration.[8]
In Vitro Studies (Cell Lines)
In vitro cytotoxicity studies have been performed on various epithelial cell lines to assess the direct cellular effects of Solutol® HS-15. Using MTS and LDH assays, toxic effects were generally observed at concentrations above the critical micelle concentration (CMC) of Solutol® HS-15, which is in the range of 0.06 to 0.1 mM.[8] This suggests that the monomeric form of the surfactant is less toxic, and toxicity increases as micelles are formed.[8]
Mechanism of Action and Signaling Pathways
One of the key mechanisms by which Solutol® HS-15 can influence cellular processes and potentially induce toxicity at higher concentrations is through its interaction with cell membranes and membrane transporters.
P-glycoprotein (P-gp) Inhibition
Solutol® HS-15 is a known inhibitor of the P-glycoprotein (P-gp) efflux pump, which is an ATP-binding cassette (ABC) transporter.[11][12] P-gp is responsible for pumping a wide variety of xenobiotics, including many drugs, out of cells.[13] By inhibiting P-gp, Solutol® HS-15 can increase the intracellular concentration of co-administered drugs that are P-gp substrates. This can enhance the therapeutic efficacy of a drug but may also increase its toxicity.[11][12] The proposed mechanism for P-gp inhibition involves altering the fluidity of the cell membrane.[12]
Caption: this compound inhibits the P-gp mediated efflux of substrate drugs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the safety assessment of Solutol® HS-15.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of Solutol® HS-15 on a specific cell line (e.g., A549, Caco-2, or Calu-3).
Materials:
-
Target cell line (e.g., A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Solutol® HS-15
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete culture medium.[5]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]
-
Treatment: Prepare a series of dilutions of Solutol® HS-15 in serum-free culture medium. Remove the existing medium from the wells and replace it with 100 µL of the Solutol® HS-15 solutions at various concentrations. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation with Treatment: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]
-
Addition of MTT: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.[5]
-
Solubilization of Formazan (B1609692): Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. The IC50 value (the concentration of Solutol® HS-15 that causes 50% inhibition of cell growth) can be determined by plotting cell viability against the logarithm of the Solutol® HS-15 concentration.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. oecd.org [oecd.org]
- 4. mdpi.com [mdpi.com]
- 5. d-α-Tocopheryl polyethylene glycol succinate/Solutol HS 15 mixed micelles for the delivery of baohuoside I against non-small-cell lung cancer: optimization and in vitro, in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the Safety and Cross-Species Tolerability of Solutol HS 15 via Intravenous Administration in Various Animals - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Effects of Solutol (Kolliphor) and cremophor in polyethylene glycol 400 vehicle formulations in Sprague-Dawley rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gadconsulting.com [gadconsulting.com]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 14. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Solutol® HS-15: A Comprehensive Technical Guide to its Hydrophilic-Lipophilic Balance and Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Solutol® HS-15 (now marketed as Kolliphor® HS 15), a non-ionic solubilizer and emulsifying agent pivotal in the formulation of poorly soluble active pharmaceutical ingredients (APIs). This document elucidates its core property, the Hydrophilic-Lipophilic Balance (HLB), and details its applications and mechanisms in advanced drug delivery systems.
Core Concepts: The Hydrophilic-Lipophilic Balance (HLB)
The HLB value is a critical parameter for surfactants, indicating the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of the molecule. This value determines the surfactant's utility in forming stable emulsions and solubilizing drugs. Solutol® HS-15 is characterized by a high HLB value, making it an effective solubilizer and O/W emulsifying agent.
Physicochemical Properties of Solutol® HS-15
A summary of the key quantitative data for Solutol® HS-15 is presented in the table below, offering a clear comparison of its essential properties.
| Property | Value | Reference(s) |
| Hydrophilic-Lipophilic Balance (HLB) | 14-16 | [1][2] |
| Critical Micelle Concentration (CMC) | 0.005% - 0.02% w/v | [1][3] |
| pH (10% aqueous solution) | 6.0 - 7.0 | [1] |
| Acid Value | ≤ 1 mg KOH/g | [4] |
| Hydroxyl Value | 90 - 110 mg KOH/g | [4] |
| Saponification Value | 53 - 63 mg KOH/g | [4] |
| Composition | Polyoxyethylene esters of 12-hydroxystearic acid (approx. 70%) and free polyethylene (B3416737) glycol (approx. 30%) | [3] |
Experimental Protocols for HLB Determination
The HLB value of a surfactant can be determined through various experimental and theoretical methods. Below are detailed protocols for key methods applicable to Solutol® HS-15.
Griffin's Method (Theoretical Calculation)
Griffin's method provides a theoretical estimation of the HLB value for non-ionic surfactants based on their chemical structure.
Principle: The HLB is calculated based on the molecular weight of the hydrophilic portion of the surfactant molecule.
Protocol:
-
For polyoxyethylene derivatives (like Solutol® HS-15): The HLB can be estimated using the formula: HLB = E / 5 where E is the weight percentage of ethylene (B1197577) oxide in the molecule.[5]
-
General Formula: A more general formula proposed by Griffin is: HLB = 20 * (Mh / M) where:
-
Mh is the molecular mass of the hydrophilic portion of the molecule.
-
M is the total molecular mass of the molecule.[1]
-
Emulsion Stability Method (Experimental Determination)
This method involves preparing a series of emulsions to find the optimal HLB required to emulsify a specific oil phase. This can be adapted to determine the HLB of an unknown surfactant.
Principle: A stable emulsion is formed when the HLB of the emulsifier (or emulsifier blend) matches the required HLB (rHLB) of the oil phase.
Protocol:
-
Preparation of Emulsifier Blends: Prepare a series of emulsifier blends with varying HLB values by mixing a high HLB emulsifier (e.g., Tween 80, HLB = 15.0) and a low HLB emulsifier (e.g., Span 80, HLB = 4.3) in different ratios. The HLB of the blend is calculated as a weighted average.
-
Emulsion Formulation: For each emulsifier blend, prepare an oil-in-water (O/W) emulsion with a standard oil (e.g., mineral oil, rHLB for O/W emulsion ≈ 10). A typical formulation would consist of 5% emulsifier blend, 50% oil phase, and 45% aqueous phase.
-
Homogenization: Homogenize each formulation under identical conditions (e.g., using a high-shear mixer for a specified time and speed).
-
Stability Assessment: Observe the stability of the emulsions over a set period (e.g., 24 hours, 7 days) at room temperature. Stability can be assessed by observing creaming, cracking, or phase separation. Droplet size analysis using light scattering can also be used to quantify stability, with smaller, more uniform droplet sizes indicating better stability.[2][6]
-
HLB Determination: The HLB of the emulsifier blend that produces the most stable emulsion corresponds to the rHLB of the oil. To determine the HLB of an unknown surfactant like Solutol® HS-15, it would be used as one of the components in the blend with a known surfactant, and its HLB can be calculated.
Saponification Method (for Esters)
This method is suitable for surfactants that are esters, such as Solutol® HS-15.
Principle: The HLB value is calculated from the saponification number and the acid number of the fatty acid component.
Protocol:
-
Determine the Saponification Number (S):
-
Accurately weigh about 2 g of the surfactant into a 250 mL flask.
-
Add 25.0 mL of 0.5 N alcoholic potassium hydroxide (B78521) (KOH).
-
Connect the flask to a reflux condenser and heat on a water bath for 30 minutes.
-
Titrate the excess KOH with 0.5 N hydrochloric acid (HCl) using phenolphthalein (B1677637) as an indicator.
-
Perform a blank titration without the surfactant sample.
-
Calculate the saponification number using the formula: S = (B - T) * N * 56.1 / W where B is the volume of HCl for the blank, T is the volume for the sample, N is the normality of HCl, and W is the weight of the sample in grams.[7]
-
-
Determine the Acid Number (A):
-
The acid number of the 12-hydroxystearic acid component is required. This is often a known value or can be determined by titrating the fatty acid with a standard KOH solution.
-
-
Calculate HLB: Use the formula: HLB = 20 * (1 - S / A)[5]
Applications and Mechanisms in Drug Delivery
Solutol® HS-15 is extensively used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[3][8] Its mechanism of action is multifaceted, involving solubilization, permeability enhancement, and inhibition of drug efflux pumps.
Solubilization and Formulation Strategies
Solutol® HS-15 is a key excipient in various advanced drug delivery systems:
-
Micellar Solutions: Above its CMC, Solutol® HS-15 forms micelles that can encapsulate hydrophobic drugs in their core, increasing their apparent solubility in aqueous media.[3]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): In SEDDS formulations, Solutol® HS-15 acts as a surfactant that facilitates the spontaneous formation of fine oil-in-water emulsions in the gastrointestinal tract, promoting drug dissolution and absorption.[3][4]
-
Solid Dispersions: Solutol® HS-15 can be used as a carrier in solid dispersions to improve the dissolution rate of poorly soluble drugs by maintaining the drug in an amorphous state.[9]
-
Nanoparticles and Nanoemulsions: It is also used to stabilize nanoparticles and nanoemulsions, offering a large surface area for drug release and absorption.[10][11]
Mechanism of Permeability Enhancement
Solutol® HS-15 enhances drug permeability across biological membranes through several mechanisms.
-
P-glycoprotein (P-gp) Inhibition: Solutol® HS-15 has been shown to inhibit the P-gp efflux pump, a protein that actively transports drugs out of cells, thereby reducing their intracellular concentration and therapeutic effect.[12][13] By inhibiting P-gp, Solutol® HS-15 increases the intracellular accumulation of co-administered drugs.
-
Tight Junction Modulation: It can modulate the opening of tight junctions between epithelial cells, facilitating the paracellular transport of drugs.[6][14]
-
Membrane Fluidization: As a surfactant, Solutol® HS-15 can interact with the cell membrane, increasing its fluidity and facilitating the transcellular passage of drugs.[14]
Experimental Workflow: Preparation of Solutol® HS-15 Based Mixed Micelles
The thin-film hydration method is a common technique for preparing drug-loaded mixed micelles using Solutol® HS-15.
This workflow provides a reproducible method for formulating poorly soluble drugs into a highly bioavailable nanocarrier system.[2][15]
Conclusion
Solutol® HS-15 is a versatile and effective excipient for overcoming the challenges of poor drug solubility and permeability. Its high HLB value, coupled with its ability to inhibit P-gp and modulate cellular junctions, makes it an invaluable tool for formulation scientists. A thorough understanding of its physicochemical properties and mechanisms of action, as detailed in this guide, is essential for its successful application in the development of innovative and effective drug delivery systems.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. oatext.com [oatext.com]
- 5. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-α-Tocopheryl polyethylene glycol succinate/Solutol HS 15 mixed micelles for the delivery of baohuoside I against non-small-cell lung cancer: optimization and in vitro, in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of mucosal permeability enhancement of CriticalSorb® (Solutol® HS15) investigated in vitro in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to Solutol® HS-15 (Kolliphor® HS 15)
This technical guide provides a comprehensive overview of Solutol® HS-15 (now known as Kolliphor® HS 15), a non-ionic solubilizer and emulsifying agent widely used in the pharmaceutical industry. The guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular weight, chemical structure, and physicochemical properties.
Introduction
Solutol® HS-15, or Kolliphor® HS 15, is a versatile excipient valued for its ability to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] It is synthesized by the reaction of 15 moles of ethylene (B1197577) oxide with 1 mole of 12-hydroxystearic acid.[3] This process results in a complex mixture primarily composed of polyglycol mono- and di-esters of 12-hydroxystearic acid, along with a significant fraction of free polyethylene (B3416737) glycol (PEG).[1][4] Its amphiphilic nature, arising from the combination of a lipophilic fatty acid component and a hydrophilic PEG chain, allows it to act as an effective solubilizing agent and form stable micelles in aqueous solutions.[1]
Chemical Structure
The chemical identity of Solutol® HS-15 is macrogol-15-hydroxystearate. Due to the nature of its synthesis, it is not a single chemical entity but rather a mixture of related compounds. The main components are:
-
Polyethylene glycol mono- and di-esters of 12-hydroxystearic acid: These are the primary active components, where the hydroxyl and/or carboxyl groups of 12-hydroxystearic acid are esterified with polyethylene glycol chains of varying lengths.
-
Free polyethylene glycol: A portion of the polyethylene glycol used in the synthesis remains unreacted.
The generalized chemical structures of the main components are illustrated below.
Molecular Weight
As Solutol® HS-15 is a polymeric mixture, it does not have a single, defined molecular weight. Instead, it is characterized by an average molecular weight. The molecular formula is often represented as (C₂H₄O)nC₁₈H₃₆O₃.[3][5][6][7][8] Different sources report varying average molecular weights, which is expected for a polymeric material. PubChem provides a computed molecular weight of 963.2 g/mol for a representative structure with the molecular formula C₄₇H₉₄O₁₉.[9] Other sources state a molecular weight of approximately 344.5 g/mol , which may correspond to a specific, smaller component of the mixture.[6][7][10][11][12][13]
Physicochemical Properties
A summary of the key physicochemical properties of Solutol® HS-15 is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Composition | ~70% polyglycol mono- and di-esters of 12-hydroxystearic acid, ~30% free polyethylene glycol | [1][4] |
| Appearance | Yellowish-white paste at room temperature | [14] |
| pH (10% in water) | 5.0 - 7.0 | [3] |
| Acid Value | ≤ 1 mg KOH/g | [3] |
| Hydroxyl Value | 90 - 110 mg KOH/g | [3][15] |
| Saponification Value | 53 - 63 mg KOH/g | [3] |
| Water Content | ≤ 0.5% | [3] |
| Critical Micelle Concentration (CMC) | 0.005% - 0.02% | [1] |
| Hydrophilic-Lipophilic Balance (HLB) | 16 | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of Solutol® HS-15 are crucial for its application in drug development. Below are outlines of key experimental methodologies.
5.1. Determination of Composition by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS)
This method is used to quantify the lipophilic (esterified 12-hydroxystearic acid) and hydrophilic (free PEG) components.
-
Objective: To separate and quantify the different oligomers present in Solutol® HS-15.
-
Methodology:
-
Sample Preparation: A solution of Solutol® HS-15 is prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.
-
Chromatographic Separation: The sample is injected into a liquid chromatograph, typically a reversed-phase column (e.g., C18), to separate the components based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile) is commonly used.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in full-scan mode to identify the m/z values of the different oligomers.
-
Quantification: The peak areas of the identified oligomers are integrated. The total peak area for the lipophilic components and the hydrophilic components are summed up to determine their relative concentrations. For instance, a study found the lipophilic and hydrophilic components to be 63.3% and 36.7%, respectively.[1]
-
5.2. Determination of Micellar Properties
The formation of micelles is a key characteristic of Solutol® HS-15 that contributes to its solubilizing capacity.
-
Objective: To determine the critical micelle concentration (CMC) and the size of the micelles.
-
Methodology for CMC Determination (Dye Solubilization Method):
-
Prepare a series of aqueous solutions of Solutol® HS-15 with varying concentrations.
-
Add a water-insoluble dye (e.g., Sudan III) to each solution and stir until equilibrium is reached.
-
Measure the absorbance of the solutions at the maximum wavelength of the dye using a UV-Vis spectrophotometer.
-
Plot the absorbance as a function of the Solutol® HS-15 concentration. The CMC is the concentration at which a sharp increase in absorbance is observed, indicating the incorporation of the dye into the newly formed micelles.
-
-
Methodology for Micelle Size Determination (Dynamic Light Scattering - DLS):
-
Prepare a solution of Solutol® HS-15 in water at a concentration above the CMC.
-
Filter the solution to remove any dust particles.
-
Place the solution in the DLS instrument.
-
The instrument measures the fluctuations in the intensity of scattered light due to the Brownian motion of the micelles.
-
The Stokes-Einstein equation is used to calculate the hydrodynamic radius of the micelles from the diffusion coefficient. The hydrodynamic radius of Solutol® HS-15 micelles is reported to be in the range of 11-15 nm.[1]
-
Conclusion
Solutol® HS-15 is a well-characterized and widely accepted excipient for the formulation of poorly soluble drugs. Its unique composition, consisting of a mixture of PEG-esters of 12-hydroxystearic acid and free PEG, provides excellent solubilization properties and a favorable safety profile. A thorough understanding of its molecular characteristics and physicochemical properties, as outlined in this guide, is essential for its effective utilization in the development of innovative and effective drug delivery systems.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. apexbt.com [apexbt.com]
- 3. usbio.net [usbio.net]
- 4. researchgate.net [researchgate.net]
- 5. Solutol HS-15 - MedChem Express [bioscience.co.uk]
- 6. This compound (Technical Grade) | LGC Standards [lgcstandards.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. This compound (Technical Grade) | CymitQuimica [cymitquimica.com]
- 9. Kolliphor(R) HS 15 | C47H94O19 | CID 71311956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Solutol HS 15 | 61909-81-7 [chemicalbook.com]
- 11. 07-42966 - kolliphor-hs-15 | 70142-34-6 | CymitQuimica [cymitquimica.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Solutol Hs 15 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. pharma.basf.com [pharma.basf.com]
- 15. scientificlabs.ie [scientificlabs.ie]
Solutol HS-15 solubility in different organic solvents
An In-depth Technical Guide to the Solubility of Solutol® HS-15 in Organic Solvents
For researchers, scientists, and professionals in drug development, understanding the solubility of excipients is paramount for successful formulation. Solutol® HS-15 (also known as Kolliphor® HS 15) is a non-ionic solubilizer and emulsifying agent widely used for its ability to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the solubility of Solutol® HS-15 in various organic solvents, complete with quantitative data, detailed experimental protocols, and logical diagrams to illustrate the experimental workflow.
Core Concepts of Solutol® HS-15 Solubility
Solutol® HS-15 is known for its amphiphilic nature, making it soluble in aqueous media and polar organic solvents.[1][2] Conversely, it is insoluble in apolar solvents such as liquid paraffin.[3][4] Its solubility profile is a critical factor in the design of oral and parenteral drug delivery systems.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for Solutol® HS-15 in a range of common organic solvents. This data is essential for formulators when selecting appropriate solvent systems for their specific applications.
| Organic Solvent | Solubility | Remarks |
| Water | > 200 g/L (at 30 °C) | Forms clear solutions. Solubility decreases with increasing temperature.[5] |
| Ethanol | Soluble | Forms clear solutions.[1][3][4] |
| 2-Propanol (Isopropanol) | Soluble | Forms clear solutions.[1][3][4] |
| Acetone | Soluble | Used in formulations, indicating good solubility.[6] |
| Propylene Glycol | Miscible | Commonly used in combination with Solutol® HS-15 in formulations.[2] |
| Polyethylene Glycol 400 (PEG 400) | Miscible | Frequently used as a co-solvent with Solutol® HS-15.[2] |
| Liquid Paraffin | Insoluble | Demonstrates the insolubility in apolar solvents.[3][4] |
Experimental Protocol for Determining Solubility
Objective: To determine the saturation solubility of Solutol® HS-15 in a given organic solvent at a specified temperature.
Materials:
-
Solutol® HS-15
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Corona Charged Aerosol Detector - CAD) or a UV-Vis spectrophotometer if a suitable chromophore is present or can be derivatized.
Procedure:
-
Preparation of Solvent: Equilibrate the selected organic solvent to the desired experimental temperature (e.g., 25 °C).
-
Sample Preparation: Add an excess amount of Solutol® HS-15 to a series of vials. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.
-
Dissolution: Add a known volume of the temperature-equilibrated organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved Solutol® HS-15 to settle. If necessary, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Filter the collected supernatant through a syringe filter compatible with the organic solvent to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-ELSD/CAD) to determine the concentration of Solutol® HS-15.
-
Calculation: Calculate the solubility of Solutol® HS-15 in the organic solvent, typically expressed in g/L or mg/mL, by back-calculating from the measured concentration of the diluted sample.
Experimental Workflow Diagram
The following diagram, generated using Graphviz (DOT language), illustrates the logical workflow of the experimental protocol for determining the solubility of Solutol® HS-15.
This in-depth guide provides a solid foundation for understanding and determining the solubility of Solutol® HS-15 in various organic solvents. By following the outlined experimental protocol and utilizing the provided data, researchers and formulation scientists can make informed decisions in the development of robust and effective drug delivery systems.
References
Solutol HS-15: A Comprehensive Technical Guide to Appearance and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the appearance, physicochemical properties, and handling instructions for Solutol HS-15 (also known as Kolliphor® HS 15), a non-ionic solubilizer and emulsifying agent widely used in pharmaceutical formulations.
Appearance and Physical State
This compound is a macrogol 15 hydroxystearate.[1][2] At room temperature, it presents as a colorless to off-white semi-solid or oily substance.[3][4][5] Due to its chemical properties, it may appear as a semi-solid or solid at room and low temperatures.[1][2] Some sources also describe its appearance as an ointment.[6]
Physicochemical Properties
This compound is a complex mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid.[7] A summary of its key quantitative properties is presented in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | References |
| Melting Point | 25-30 °C | [6] |
| Freezing Point | 24 °C | [4] |
| Density | 1.048 g/cm³ at 20 °C | [6] |
| Flash Point | 272 °C | [6] |
| Water Content | ≤0.5% | [3] |
| pH (10g/100ml in H₂O) | 5-7 | [3] |
Table 2: Chemical and Quality Control Parameters
| Property | Value | References |
| Acid Value | ≤1 mg KOH/g | [3] |
| Hydroxyl Value | 90-110 mg KOH/g | [3] |
| Saponification Value | 53-63 mg/g | [3] |
| Iodine Value | ≤2 g/100g | [3] |
| Peroxide Value | ≤3 meq/Kg | [3] |
| Residue on Ignition | ≤0.3% | [3] |
Handling and Storage Instructions
Proper handling and storage of this compound are crucial to maintain its quality and ensure laboratory safety.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is imperative to use appropriate personal protective equipment to avoid direct contact and inhalation.
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[8]
-
Respiratory Protection: Use only in a well-ventilated area.[8] If handling heated product where vapors may be generated, respiratory protection should be used.
-
General Hygiene: Do not eat, drink, or smoke when using this product.[8]
Storage Conditions
To ensure stability, this compound should be stored under the following conditions:
-
Temperature: Recommended storage temperature is 4°C.[4][8] Some sources suggest storage at -20°C for long-term stability.[9]
-
Container: Keep the container tightly sealed in a cool, well-ventilated, and dry place.[8]
-
Environment: Store away from direct sunlight and sources of ignition.[8] It is hygroscopic and should be stored under an inert atmosphere.[3]
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[8]
-
In Case of Skin Contact: Wash off with plenty of soap and water.[8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.
Spills and Disposal
In the event of a spill, absorb the material with a suitable inert absorbent and dispose of it in accordance with local regulations.[7]
Experimental Protocol: Preparation of Drug-Loaded Mixed Micelles using the Thin Film Hydration Method
This section details a representative experimental protocol for the preparation of drug-loaded mixed micelles using this compound, a common application for enhancing the solubility and delivery of poorly water-soluble drugs. This protocol is based on methodologies described in peer-reviewed literature.
Objective: To encapsulate a poorly water-soluble active pharmaceutical ingredient (API) into mixed micelles composed of Soluplus® and Solutol® HS15 to improve its aqueous solubility.
Materials:
-
Poorly water-soluble API (e.g., Thymoquinone)
-
Soluplus®
-
Solutol® HS15
-
Methanol/Dichloromethane mixture (1:4 v/v)
-
Distilled water
-
Rotary evaporator
-
Sonicator
-
Standard laboratory glassware
Procedure:
-
Dissolution of Components:
-
Accurately weigh and dissolve Soluplus® (400 mg), Solutol® HS15 (400 mg), and the API (25 mg) in 10 mL of a methanol/dichloromethane (1:4 v/v) mixture in a round-bottom flask.[10]
-
-
Formation of a Thin Film:
-
Attach the round-bottom flask to a rotary evaporator.
-
Evaporate the organic solvents under vacuum at a controlled temperature (e.g., 30–35 °C) for approximately 20 minutes, or until a thin, uniform film of the components is formed on the inner wall of the flask.[10]
-
-
Hydration of the Film:
-
Characterization (Optional but Recommended):
-
The resulting micellar dispersion can be characterized for particle size, polydispersity index (PDI), and encapsulation efficiency using appropriate analytical techniques such as Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC).
-
Diagrams
This section provides a visual representation of the safe handling workflow for this compound.
Caption: Workflow for the safe handling and storage of this compound.
References
- 1. Solutol HS15 based binary mixed micelles with penetration enhancers for augmented corneal delivery of sertaconazole nitrate: optimization, in vitro, ex vivo and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Preparation and pharmacokinetic evaluation of curcumin solid dispersion using Solutol® HS15 as a carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
Solutol® HS-15: A Technical Guide for Pharmaceutical Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Applications and Properties of Solutol® HS-15 as a Non-ionic Surfactant in Pharmaceutics.
Introduction
Solutol® HS-15, also known by its non-proprietary names Macrogol 15 Hydroxystearate or Polyoxyl 15 Hydroxystearate, and formerly marketed as Kolliphor® HS 15, is a non-ionic solubilizer and emulsifying agent used extensively in pharmaceutical formulations.[1][2] It is synthesized by reacting 15 moles of ethylene (B1197577) oxide with 1 mole of 12-hydroxystearic acid.[1] This unique structure, comprising a lipophilic 12-hydroxystearic acid moiety and a hydrophilic polyethylene (B3416737) glycol chain, imparts amphiphilic properties, making it an exceptional excipient for addressing the challenges associated with poorly water-soluble active pharmaceutical ingredients (APIs).[2]
The composition consists of approximately 70% polyglycol mono- and di-esters of 12-hydroxystearic acid and 30% free polyethylene glycol.[3] This combination not only acts as a potent solubilizer but also as a co-solvent.[2] Its primary applications include enhancing the solubility and bioavailability of BCS Class II and IV drugs, developing oral and parenteral formulations, and creating advanced drug delivery systems such as self-emulsifying drug delivery systems (SEDDS), solid dispersions, and nanomicelles.[2][4][5]
Physicochemical Properties
Solutol® HS-15 is characterized by a set of well-defined physicochemical properties that are critical for its function in pharmaceutical formulations. These properties are summarized in the table below.
| Property | Value | References |
| Synonyms | Kolliphor HS 15, Polyoxyl 15 Hydroxystearate, Macrogol (15)-hydroxystearate | [1][2] |
| CAS Number | 70142-34-6; 61909-81-7 | [1] |
| Appearance | Colorless to off-white semi-solid | [1] |
| Molecular Formula | (C₂H₄O)nC₁₈H₃₆O₃ | [1] |
| HLB Value | 16 | [2] |
| Critical Micelle Concentration (CMC) | 0.005 - 0.02% (w/v) or 0.06 - 0.1 mM in aqueous media | [2][3][6] |
| Micelle Hydrodynamic Radius | 11 - 15 nm | [2][6] |
| pH (10% w/v in H₂O) | 5 - 7 | [1] |
| Acid Value | ≤1 mg KOH/g | [1] |
| Hydroxyl Value | 90‑110 mg KOH/g | [1] |
| Saponification Value | 53-63 mg/g | [1] |
| Water Content | ≤0.5% | [1] |
Core Applications in Pharmaceutical Formulations
Solubility and Dissolution Enhancement
Solutol® HS-15 is highly effective at increasing the aqueous solubility of poorly soluble drugs. This is achieved through two primary mechanisms: micellar solubilization and the formation of amorphous solid dispersions.
-
Micellar Solubilization: Above its critical micelle concentration (CMC), Solutol® HS-15 molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic shell.[2] Poorly soluble drugs can be encapsulated within these hydrophobic cores, effectively increasing their concentration in aqueous media.[4]
-
Amorphous Solid Dispersions (ASDs): Solutol® HS-15 is an excellent carrier for producing ASDs.[4][7] By dispersing the crystalline drug within the Solutol® HS-15 matrix, the drug is converted into a higher-energy, amorphous state.[4][7] This amorphous form lacks the strong crystal lattice energy of the crystalline form, leading to significantly improved dissolution rates.[4][8]
The following table summarizes the solubility enhancement observed for various drugs when formulated with Solutol® HS-15.
| Drug | Formulation Type | Drug:Carrier Ratio | Fold Solubility Increase | References |
| Pioglitazone HCl | Solid Dispersion (Solvent Evaporation) | 1:7 | ~49-fold | [7] |
| Nifedipine (B1678770) | Solid Dispersion (Fusion Method) | 1:9 | ~88-fold | [9] |
| Curcumin (B1669340) | Solid Dispersion | 1:10 | Significant increase | [10] |
| Ritonavir | Combination with β-Cyclodextrin | 2% Solutol HS-15 | 21.72-fold (alone), 28.97-fold (combo) | [11] |
| Nateglinide | Solid Dispersion (Solvent Evaporation) | 1:5 | ~65-fold | [12] |
Bioavailability Enhancement
The enhancement of a drug's solubility and dissolution rate by Solutol® HS-15 directly translates to improved oral bioavailability.[7][13] In addition to improving the dissolution profile, Solutol® HS-15 can also enhance drug absorption by interacting with biological membranes and inhibiting efflux transporters.[4][14]
P-glycoprotein (P-gp) Inhibition: A key mechanism for bioavailability enhancement is the inhibition of the P-glycoprotein (P-gp) efflux pump.[14][15] P-gp is an ATP-dependent transporter found in the cell membranes of the intestine, brain, and other tissues, which actively pumps a wide range of drugs out of cells, reducing their intracellular concentration and overall absorption.[15][16] Solutol® HS-15 has been shown to be an effective P-gp inhibitor, thereby increasing the intestinal absorption and bioavailability of P-gp substrate drugs.[16][17][18] The IC₅₀ value for P-gp inhibition by this compound has been reported as 179.8 μM.[16][18]
The following table presents pharmacokinetic data from in vivo studies demonstrating the bioavailability enhancement provided by Solutol® HS-15 formulations.
| Drug | Formulation | Cmax Increase | AUC Increase | Species | References |
| Pioglitazone HCl | Solid Dispersion (1:7) | ~4-fold | ~2.4-fold | Not Specified | [7] |
| Curcumin | Solid Dispersion (1:10) | Significant | ~5-fold | Rat | [10] |
| Genistein (B1671435) | Mixed Micelles (HS15+L61) | Not Specified | 3.46-fold | Rat | [19] |
| Nateglinide | Solid Dispersion (1:5) | ~2.4-fold | ~1.8-fold | Rabbit | [12] |
Advanced Drug Delivery Systems
Solutol® HS-15 is a versatile component in the formulation of various nanocarrier systems designed for targeted or controlled drug delivery.
-
Mixed Micelles: It is often combined with other surfactants or polymers, such as Pluronics (F127, L61), Soluplus®, or Vitamin E TPGS, to form binary or mixed micelle systems.[17][20][21] These systems can offer advantages like smaller particle size, higher drug loading capacity, and improved stability compared to single-component micelles.[15][20]
-
Nanoparticles and Nanoemulsions: Due to its excellent emulsifying and stabilizing properties, Solutol® HS-15 is used in the preparation of lipid-based nanoparticles and nanoemulsions for oral, parenteral, and ophthalmic delivery.[2][22]
Experimental Protocols
Preparation of Solid Dispersions (Solvent Evaporation Method)
This protocol is based on the methodology for preparing Pioglitazone HCl solid dispersions.[4][7]
-
Screening: Initially, screen various drug-to-carrier weight ratios (e.g., 1:1, 1:3, 1:5, 1:7, 1:9) to determine the optimal ratio for solubility enhancement.[4]
-
Dissolution: Dissolve the selected weight of Pioglitazone HCl and Solutol® HS-15 in a suitable organic solvent, such as ethanol, with continuous stirring until a clear solution is obtained.[12]
-
Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 35-40°C).[12]
-
Drying: Further dry the resulting solid mass in a hot air oven or vacuum oven to ensure complete removal of any residual solvent.[12]
-
Processing: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the final product using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) for drug-excipient compatibility, and Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the conversion of the drug to its amorphous state.[4][7]
Determination of Critical Micelle Concentration (CMC)
This protocol describes the iodine (I₂) UV spectroscopy method.[22]
-
Stock Solution: Prepare a standard KI/I₂ solution by dissolving 1 g of iodine and 2 g of potassium iodide in 100 mL of distilled water.[22]
-
Sample Preparation: Prepare a series of aqueous solutions of Solutol® HS-15 with concentrations ranging from 0.00001% to 0.5% (w/v).[22]
-
Incubation: Add a small, constant aliquot (e.g., 100 µL) of the KI/I₂ stock solution to each surfactant solution.[22] Incubate the mixtures in the dark at a controlled temperature (e.g., 25°C) for at least 12 hours to allow for equilibrium.[22]
-
Measurement: Measure the UV absorbance of each solution at 366 nm using a UV-Vis spectrophotometer.[22]
-
Analysis: Plot the absorbance values against the logarithm of the surfactant concentration. The CMC is identified as the concentration at which a sharp increase in absorbance is observed, indicating the partitioning of iodine into the newly formed micellar cores.[22]
In Vitro Dissolution Study
This protocol is a standard method for evaluating solid dispersions.[7][12]
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.[7][12]
-
Media: Perform the study in 900 mL of a relevant dissolution medium, such as 0.1 N HCl (pH 1.2), to simulate gastric fluid.[7] Maintain the temperature at 37 ± 0.5°C.[7]
-
Procedure: Place a quantity of the solid dispersion equivalent to a specific dose of the drug (e.g., 60 mg nateglinide) into the dissolution vessel.[12] Set the paddle rotation speed to a specified rate (e.g., 50 or 75 rpm).[7][12]
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[12] Replace the withdrawn volume with an equal amount of fresh, pre-warmed medium to maintain sink conditions.
-
Analysis: Filter the samples and analyze the drug concentration using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.
In Vitro Cytotoxicity Assay
This protocol uses the MTS and LDH assays to assess the effect of Solutol® HS-15 on cell viability.[6][23]
-
Cell Culture: Seed epithelial cells (e.g., Caco-2, A549) in 96-well plates at a density of 1x10⁴ cells per well and culture for at least 24 hours.[6][23]
-
Treatment: Prepare solutions of Solutol® HS-15 in a biologically relevant buffer (e.g., HBSS:HEPES, pH 7.4) at various concentrations, both above and below the CMC (e.g., 0.01 mM to 20 mM).[6][23]
-
Incubation: Remove the cell culture medium and apply the Solutol® HS-15 solutions to the cells. Include a negative control (buffer only) and a positive control (e.g., 3 mM Triton-X 100).[6][23] Incubate the plates for a defined period (e.g., 3 hours) at 37°C.[6][23]
-
Assay:
-
MTS Assay: Add the MTS reagent to the cells according to the manufacturer's instructions and incubate for a further 3 hours. Measure the absorbance at 492 nm.
-
LDH Assay: Add the LDH working solution to the cells as per the manufacturer's protocol and incubate for 3 hours. Measure the absorbance at 492 nm.[6]
-
-
Analysis: Calculate cell viability as a percentage relative to the negative control.
Regulatory and Safety Profile
Solutol® HS-15 has a favorable regulatory and safety profile. It is monographed in the United States Pharmacopeia (USP) as "Polyoxyl 15 Hydroxystearate" and in the European Pharmacopoeia (Ph. Eur.) as "Macrogol 660 Hydroxystearate".[2] It is also listed in the FDA's Inactive Ingredient Database (IID).[2]
Toxicological studies have demonstrated its safety in various animal models.[24] Notably, it has been shown to cause less histamine (B1213489) release compared to other commonly used solubilizers like Cremophor EL, suggesting a lower potential for hypersensitivity reactions.[24] Drug products containing Solutol® HS-15 have been approved for injectable use in several countries, including Canada and Argentina.[24]
Conclusion
Solutol® HS-15 is a highly versatile and effective non-ionic surfactant that plays a critical role in modern pharmaceutical development. Its ability to significantly enhance the solubility, dissolution rate, and oral bioavailability of poorly water-soluble drugs makes it an invaluable tool for formulators. The well-understood mechanisms of action, including micellar solubilization, formation of stable amorphous solid dispersions, and inhibition of P-gp efflux, provide a rational basis for its application. Supported by a strong safety profile and regulatory acceptance, Solutol® HS-15 remains a key enabling excipient for bringing challenging drug candidates to the market in both oral and parenteral dosage forms.
References
- 1. usbio.net [usbio.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Page loading... [guidechem.com]
- 6. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Mechanistic study of solubility enhancement of nifedipine using vitamin E TPGS or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Preparation and pharmacokinetic evaluation of curcumin solid dispersion using Solutol® HS15 as a carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrpc.com [ijrpc.com]
- 12. ijper.org [ijper.org]
- 13. apexbt.com [apexbt.com]
- 14. researchgate.net [researchgate.net]
- 15. d-α-Tocopheryl polyethylene glycol succinate/Solutol HS 15 mixed micelles for the delivery of baohuoside I against non-small-cell lung cancer: optimization and in vitro, in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
- 18. Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Solutol HS15 based binary mixed micelles with penetration enhancers for augmented corneal delivery of sertaconazole nitrate: optimization, in vitro, ex vivo and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. pharmtech.com [pharmtech.com]
Solutol® HS-15: A Comprehensive Technical Guide to Enhancing Aqueous Solubility of Poorly Soluble Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The challenge of poor aqueous solubility remains a significant hurdle in the development of new chemical entities, with a substantial portion of promising drug candidates exhibiting this characteristic. This technical guide provides an in-depth exploration of Solutol® HS-15 (also known as Kolliphor® HS 15), a non-ionic solubilizer and emulsifying agent, as a powerful tool to overcome these solubility challenges. This document details the physicochemical properties, mechanism of action, and practical applications of Solutol® HS-15 in pharmaceutical formulations. It is intended to serve as a comprehensive resource for researchers and formulation scientists, offering both theoretical understanding and practical guidance through detailed experimental protocols and quantitative data summaries.
Introduction to Solutol® HS-15
Solutol® HS-15 is a macrogol 15 hydroxystearate, a non-ionic surfactant that has been successfully utilized in pharmaceutical formulations for several decades.[1] It is composed of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene (B3416737) glycol.[2][3] This unique composition imparts amphiphilic properties, making it an exceptional solubilizer for a wide range of poorly soluble active pharmaceutical ingredients (APIs).[1] With a hydrophilic-lipophilic balance (HLB) of approximately 16, it is well-suited for creating stable micelles in aqueous media, thereby enhancing the solubility and bioavailability of hydrophobic drugs.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Solutol® HS-15 is crucial for its effective application in drug formulation.
| Property | Value | References |
| Composition | Polyoxyethylene esters of 12-hydroxystearic acid | [4] |
| Appearance | White to yellowish paste | [1] |
| HLB Value | ~16 | [1] |
| Critical Micelle Concentration (CMC) | 0.005% - 0.02% (0.06-0.1 mM) in aqueous media | [1][4][5] |
| Micelle Hydrodynamic Diameter | 11 - 15 nm | [1][5] |
| Pharmacopeial Status | Monographed in USP (Polyoxyl 15 Hydroxystearate) and Ph. Eur. (Macrogol 660 Hydroxystearate) | [1] |
Mechanism of Solubility Enhancement
The primary mechanism by which Solutol® HS-15 enhances the aqueous solubility of lipophilic drugs is through micellar solubilization.[6][7] Above its critical micelle concentration (CMC), Solutol® HS-15 molecules self-assemble into spherical micelles with a hydrophobic core and a hydrophilic shell.[1][5] Poorly soluble drug molecules partition into the hydrophobic core of these micelles, effectively being encapsulated and dispersed in the aqueous medium.
Beyond micellization, Solutol® HS-15 contributes to solubility enhancement through several other mechanisms:
-
Increased Wettability: As a surfactant, it reduces the interfacial tension between the drug particles and the dissolution medium, improving wettability and facilitating dissolution.[7]
-
Amorphization: In solid dispersion formulations, Solutol® HS-15 can inhibit the crystallization of the API, maintaining it in a more soluble amorphous state.[6][7]
-
P-glycoprotein (P-gp) Inhibition: Solutol® HS-15 has been shown to inhibit the efflux transporter P-glycoprotein, which can enhance the intestinal absorption and overall bioavailability of certain drugs.[8]
-
Membrane Permeability Enhancement: It can modulate tight junctions between epithelial cells, potentially increasing the paracellular transport of drugs.[8]
The interplay of these mechanisms makes Solutol® HS-15 a versatile and effective excipient for a broad range of challenging APIs.
Quantitative Data on Solubility Enhancement
Numerous studies have demonstrated the significant solubility-enhancing capabilities of Solutol® HS-15 for various APIs. The following tables summarize key findings from the literature.
Table 1: Solubility Enhancement of Nifedipine (B1678770) in Solid Dispersions [6]
| Drug:Polymer Ratio | Preparation Method | Maximum Solubility (µg/mL) | Fold Increase in Solubility |
| 10:90 | Fusion | 168.77 | 88 |
| 10:90 | Microfluidization | >168.77 (sustained) | >88 |
Table 2: Solubility Enhancement of Pioglitazone HCl [9]
| Drug:Carrier Ratio (w/w) | Preparation Method | Solubility Enhancement (Fold Increase) |
| 1:1 | Solid Dispersion | ~9 |
| 1:3 | Solid Dispersion | ~22 |
| 1:5 | Solid Dispersion | ~33 |
| 1:7 | Solid Dispersion | ~49 |
Table 3: Solubility Enhancement of Ritonavir [10][11]
| Formulation | Concentration | Fold Increase in Solubility |
| Solutol® HS-15 | 2% | 21.72 |
| β-cyclodextrin (5mM) + Solutol® HS-15 (2%) | - | 28.97 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Solutol® HS-15.
Preparation of Solid Dispersions by Solvent Evaporation Method[9][12]
This method is suitable for thermolabile drugs.
-
Accurately weigh the desired amounts of the API and Solutol® HS-15.
-
Dissolve both the API and Solutol® HS-15 in a suitable organic solvent (e.g., ethanol, methanol) in a round-bottom flask.
-
The organic solvent is then removed under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 50°C) until a thin film is formed.
-
The resulting solid mass is further dried in a vacuum oven to remove any residual solvent.
-
The dried mass is then pulverized and sieved to obtain a uniform powder.
Preparation of Micellar Formulations by Thin Film Hydration Method[4]
This is a common method for preparing drug-loaded micelles.
-
Dissolve the API and Solutol® HS-15 in a suitable organic solvent mixture (e.g., methanol/dichloromethane) in a round-bottom flask.
-
Evaporate the solvent under vacuum using a rotary evaporator to form a thin, uniform film on the flask's inner surface.
-
Hydrate the film with an aqueous medium (e.g., distilled water, buffer) by rotating the flask at a controlled temperature.
-
The resulting dispersion can be sonicated to form a clear micellar solution.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined using various methods, with the pyrene (B120774) fluorescence probe method being a sensitive technique.[5]
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Prepare a series of aqueous solutions of Solutol® HS-15 with varying concentrations.
-
Add a small aliquot of the pyrene stock solution to each Solutol® HS-15 solution, ensuring the final pyrene concentration is very low (e.g., ~10⁻⁶ M).
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer (excitation wavelength typically around 334-339 nm).
-
Record the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).
-
Plot the ratio of intensities (I₁/I₃) against the logarithm of the Solutol® HS-15 concentration.
-
The CMC is determined from the inflection point of this plot, where a sharp decrease in the I₁/I₃ ratio is observed.
Safety and Regulatory Information
Solutol® HS-15 has a well-established safety profile and is considered a non-toxic and non-irritant excipient for pharmaceutical use.[2] It has been shown to have reduced histamine (B1213489) release compared to other solubilizers like Cremophor EL.[2] It is approved for use in marketed injectable drug products in several countries and is listed in the FDA's Inactive Ingredient Database.[1][2]
Conclusion
Solutol® HS-15 is a highly effective and versatile excipient for enhancing the aqueous solubility and bioavailability of poorly soluble drugs. Its multifaceted mechanism of action, coupled with a strong safety profile and regulatory acceptance, makes it a valuable tool in the formulation development of a wide range of pharmaceutical products. This guide has provided a comprehensive overview of its properties, applications, and the experimental methodologies required for its successful implementation, empowering researchers and scientists to leverage its full potential in overcoming drug delivery challenges.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pharmtech.com [pharmtech.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration | MDPI [mdpi.com]
- 5. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Mechanistic study of solubility enhancement of nifedipine using vitamin E TPGS or solutol HS-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ijrpc.com [ijrpc.com]
- 11. rjpbcs.com [rjpbcs.com]
An In-depth Technical Guide to the Composition of Solutol HS-15
For Researchers, Scientists, and Drug Development Professionals
Solutol HS-15, also known by its non-proprietary name Macrogol 15 Hydroxystearate or Polyoxyl 15 Hydroxystearate, is a non-ionic surfactant widely utilized in the pharmaceutical industry as a solubilizer and permeability enhancer for poorly water-soluble drug compounds. Its unique composition, consisting of a mixture of lipophilic and hydrophilic components, allows for the formation of micelles that can encapsulate hydrophobic drug molecules, thereby improving their dissolution and bioavailability. This technical guide provides a detailed overview of the chemical composition of this compound, supported by quantitative data and established analytical methodologies.
Chemical Composition Overview
This compound is synthesized by the reaction of 12-hydroxystearic acid with ethylene (B1197577) oxide. The resulting product is a complex mixture primarily composed of:
-
Polyglycol mono- and di-esters of 12-hydroxystearic acid: This is the main lipophilic component, accounting for approximately 70% of the mixture. It consists of 12-hydroxystearic acid molecules esterified with polyethylene (B3416737) glycol (PEG) chains.
-
Free Polyethylene Glycol (PEG): This hydrophilic component makes up the remaining approximately 30% of the mixture. The PEG chains in this compound have an average of 15 repeating ethylene oxide units.[1]
The dual nature of these components, with the fatty acid esters providing the hydrophobic character and the polyethylene glycol chains providing the hydrophilic character, is responsible for the surfactant properties of this compound.
Structural Representation
The general structure of the main components of this compound can be visualized as follows:
-
12-Hydroxystearic acid: A C18 saturated fatty acid with a hydroxyl group at the 12th carbon position.
-
Polyethylene glycol: A polymer of ethylene oxide with the general formula H-(O-CH₂-CH₂)n-OH.
-
Mono-ester: The carboxylic acid group of 12-hydroxystearic acid is esterified with a polyethylene glycol chain.
-
Di-ester: Both the carboxylic acid group and the hydroxyl group of 12-hydroxystearic acid are esterified with polyethylene glycol chains.
Quantitative Composition and Physicochemical Properties
The precise composition and physicochemical properties of this compound can vary slightly between batches. However, typical specifications are summarized in the table below.
| Parameter | Typical Value/Range | Analytical Method |
| Composition | ||
| Polyglycol mono- and di-esters of 12-hydroxystearic acid | ~70% | Titration, Chromatography |
| Free Polyethylene Glycol | ~30%[1] | Titration, Chromatography |
| Physicochemical Properties | ||
| Average Molecular Weight of PEG | ~660 g/mol | Calculated from Hydroxyl Value |
| Critical Micelle Concentration (CMC) | 0.005 - 0.02% w/v | Surface Tension Measurement |
| Hydrophilic-Lipophilic Balance (HLB) | 14 - 16 | Calculation |
| Acid Value | ≤ 1.0 mg KOH/g[1] | Titration |
| Hydroxyl Value | 90 - 110 mg KOH/g[1] | Titration |
| Saponification Value | 53 - 63 mg KOH/g[1] | Titration |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Experimental Protocols for Compositional Analysis
The characterization of this compound requires a combination of analytical techniques to determine the identity, purity, and relative amounts of its components.
High-Performance Liquid Chromatography (HPLC) for Purity and Composition
HPLC is a key technique for assessing the purity of this compound and for separating its major components.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a mixture of water (often with a small amount of acid like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient program is optimized to separate the free PEG from the more retained mono- and di-esters.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection:
-
UV Detection: Wavelengths in the low UV range (e.g., 210-220 nm) can be used, as the ester carbonyl group has some absorbance.
-
ELSD: This detector is more universal and provides a response proportional to the mass of the analyte, making it well-suited for quantifying the different components of this compound, which lack strong chromophores.
-
-
Sample Preparation: A dilute solution of this compound is prepared in the initial mobile phase composition.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation
LC-MS/MS provides detailed structural information about the individual components of this compound.
Methodology:
-
LC System: The same HPLC conditions as described above can be used.
-
Mass Spectrometer: An electrospray ionization (ESI) source is typically used to generate ions of the PEG esters and free PEG.
-
Data Acquisition: The mass spectrometer can be operated in full scan mode to identify the molecular weights of the various oligomers present in both the free PEG and the esterified components. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ions and confirm their structures. This is particularly useful for distinguishing between mono- and di-esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the detailed structural characterization of this compound. Both ¹H and ¹³C NMR are employed.
¹H NMR Spectroscopy:
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).
-
Key Signals:
-
Polyethylene Glycol Backbone: A large, broad singlet around 3.6 ppm corresponding to the repeating -CH₂-CH₂-O- units.
-
12-Hydroxystearic Acid Alkyl Chain: A series of multiplets in the region of 0.8-2.5 ppm. The terminal methyl group will appear as a triplet around 0.9 ppm.
-
Ester Linkage: Protons adjacent to the ester carbonyl group will appear at a downfield chemical shift (around 2.3 ppm).
-
Hydroxyl Group: The proton of the secondary alcohol in the 12-hydroxystearic acid moiety will appear as a broad signal, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Similar to ¹H NMR.
-
Key Signals:
-
Polyethylene Glycol Backbone: A strong signal around 70 ppm.
-
12-Hydroxystearic Acid Alkyl Chain: A series of signals in the aliphatic region (10-40 ppm).
-
Ester Carbonyl: A signal in the range of 170-175 ppm.
-
Carbon Bearing the Hydroxyl Group: A signal around 70-75 ppm.
-
Visualizing the Composition and Analysis Workflow
The following diagrams, generated using Graphviz, illustrate the chemical relationships within this compound and a typical workflow for its analysis.
Caption: Hierarchical composition of this compound.
Caption: Workflow for this compound analysis.
Conclusion
A thorough understanding of the composition of this compound is critical for its effective application in drug formulation. The combination of chromatographic and spectroscopic techniques provides a comprehensive analytical toolkit for characterizing this complex excipient. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound to ensure the quality, consistency, and performance of their formulations.
References
Solutol® HS-15 as a Permeability Enhancer in Cell-Based Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Solutol® HS-15 (macrogol 15 hydroxystearate), a non-ionic solubilizing agent and permeability enhancer, for its application in in-vitro cell-based assays. This document details its mechanism of action, presents key quantitative data, and offers detailed experimental protocols to assist researchers in utilizing this excipient for enhancing the cellular uptake of therapeutic compounds.
Introduction to Solutol® HS-15
Solutol® HS-15 is a complex mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene (B3416737) glycol.[1] It is widely recognized for its excellent solubilizing capacity for poorly water-soluble drugs and its ability to enhance the permeability of compounds across biological membranes.[1][2] Its favorable safety profile and effectiveness in increasing the bioavailability of various drugs have made it a valuable tool in pharmaceutical research and development.[3]
Mechanism of Permeability Enhancement
The primary mechanisms by which Solutol® HS-15 enhances cellular permeability are multifaceted, involving interactions with the cell membrane, modulation of tight junctions, and inhibition of efflux pumps.
2.1 Interaction with the Cell Membrane and Cytoskeleton: Solutol® HS-15 acts as a surfactant, and at concentrations above its Critical Micelle Concentration (CMC), it can perturb the cell membrane.[4][5] This interaction is thought to increase membrane fluidity, thereby facilitating the transcellular transport of molecules.[5] Studies suggest that its effect is not simply non-specific membrane disruption but also involves impacts on the actin cytoskeleton, which in turn can influence the organization of tight junctions.[4][6][7]
2.2 Modulation of Tight Junctions: While not considered a "classical" tight junction opening agent like chitosan, Solutol® HS-15 does influence the paracellular pathway.[4][5] The alteration of the actin cytoskeleton can lead to a reorganization of tight junction proteins, resulting in a transient opening that allows for the passage of medium-sized biological drugs.[4][7] This effect is often observed as a reduction in Transepithelial Electrical Resistance (TEER) in polarized epithelial cell monolayers.[5]
2.3 Inhibition of P-glycoprotein (P-gp) and Reversal of Multidrug Resistance (MDR): A significant aspect of Solutol® HS-15's utility is its ability to inhibit the function of efflux pumps, most notably P-glycoprotein (P-gp), which is encoded by the MDR1 gene.[8][9] P-gp is an ATP-dependent transporter that actively extrudes a wide range of xenobiotics, including many anticancer drugs, from the cell, leading to multidrug resistance (MDR).[8][9] Solutol® HS-15 has been shown to reverse MDR by inhibiting P-gp-mediated efflux, thereby increasing the intracellular accumulation and efficacy of chemotherapeutic agents.[8][10] This inhibition is thought to occur through alterations in the plasma membrane fluidity where P-gp resides.[11]
Quantitative Data on Solutol® HS-15 Performance
The following tables summarize key quantitative data on the physicochemical properties and biological effects of Solutol® HS-15 in various cell-based assays.
Table 1: Physicochemical Properties of Solutol® HS-15
| Parameter | Value | Medium | Reference |
| Critical Micelle Concentration (CMC) | 0.06 - 0.1 mM | Deionized water, PBS, HBSS:HEPES | [5] |
| Micelle Size (Hydrodynamic Radii) | ~13 - 14 nm | Aqueous media | [5] |
Table 2: Effect of Solutol® HS-15 on Transepithelial Electrical Resistance (TEER) in Calu-3 Cells
| Solutol® HS-15 Concentration (mM) | TEER Reduction (relative to control) | Incubation Time | Reference |
| 5.2 | Significant reduction | 3 hours | [5] |
| Lower concentrations | Minimal initial reduction | 3 hours | [5] |
Note: The TEER profile with Solutol® HS-15 differs from classical tight junction openers, showing a less steep initial reduction.[5]
Table 3: Enhancement of Apparent Permeability (Papp) of Insulin across Calu-3 Monolayers
| Solutol® HS-15 Concentration (mM) | Fold Increase in Papp (vs. Control) at 37°C | Papp at 4°C | Reference |
| 5.2 | 2.7 | Significantly lower, no significant increase vs. control | [5] |
| ≥ 0.52 | Significant increase | Significantly lower | [5] |
Note: The temperature-dependent effect suggests an active cellular process is involved in the permeability enhancement.[5]
Table 4: Cytotoxicity of Solutol® HS-15 (EC50 values)
| Cell Line | Assay | EC50 (mM) | Incubation Time | Reference |
| Calu-3 | MTS | ~5.2 | 3 hours | [5] |
| Caco-2 | MTS | >5.2 | 3 hours | [5] |
| A549 | MTS | >5.2 | 3 hours | [5] |
| Calu-3 | LDH | >5.2 | 3 hours | [5] |
| Caco-2 | LDH | >5.2 | 3 hours | [5] |
| A549 | LDH | >5.2 | 3 hours | [5] |
Note: There is some overlap between concentrations that enhance permeability and those that cause cytotoxicity.[5]
Table 5: Reversal of Multidrug Resistance (MDR) in KB 8-5-11 Cells
| Drug | Fold Reduction in Resistance (at 10% of IC50 of Solutol HS-15) | Reference |
| Colchicine | 35 | [10] |
| Vinblastine | 28 | [10] |
| Doxorubicin | 42 | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments involving Solutol® HS-15.
4.1 Caco-2 Permeability Assay
This protocol is adapted for evaluating the effect of Solutol® HS-15 on the permeability of a test compound across a Caco-2 cell monolayer.
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.[12]
-
Seed cells at a density of 6 x 104 cells/cm2 on Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size).[13]
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[13]
-
Monitor monolayer integrity by measuring TEER. Values should be ≥ 300 Ω·cm2 before commencing the permeability assay.[13]
-
-
Permeability Experiment:
-
On the day of the experiment, wash the monolayers by replacing the culture medium with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) containing 25 mM HEPES (pH 7.4) on both the apical (donor) and basolateral (receiver) sides.[12]
-
Prepare the dosing solution of the test compound in HBSS with and without the desired concentration of Solutol® HS-15.
-
To study apical-to-basolateral (A-B) transport, add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.[14]
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).[15]
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect aliquots from the basolateral chamber, replacing the volume with fresh, pre-warmed HBSS.[15]
-
To study basolateral-to-apical (B-A) transport, add the dosing solution to the basolateral chamber and collect samples from the apical chamber.[14]
-
Analyze the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).[14]
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
4.2 Cell Viability Assays (MTS and LDH)
These assays are crucial for determining the cytotoxic potential of Solutol® HS-15 at the concentrations used for permeability enhancement.
-
Cell Seeding:
-
Treatment:
-
Prepare a range of Solutol® HS-15 concentrations (e.g., 0.01 mM to 20 mM) in HBSS with 25 mM HEPES (pH 7.4).[2]
-
Remove the culture medium from the cells and add the Solutol® HS-15 solutions. Include a negative control (HBSS:HEPES buffer) and a positive control for cytotoxicity (e.g., 3 mM Triton-X 100).[2][5]
-
Incubate for a period corresponding to the permeability assay (e.g., 3 hours) at 37°C.[2]
-
-
MTS Assay:
-
LDH Assay:
4.3 P-glycoprotein (P-gp) Inhibition Assay
This assay assesses the ability of Solutol® HS-15 to inhibit the efflux of a known P-gp substrate, such as rhodamine 123.
-
Cell Culture:
-
Rhodamine 123 Accumulation:
-
Pre-incubate the cells with the desired concentrations of Solutol® HS-15 or a known P-gp inhibitor (e.g., verapamil) for a specified time.
-
Add rhodamine 123 to the cells and incubate.
-
Wash the cells with ice-cold PBS to stop the transport.
-
Lyse the cells and measure the intracellular rhodamine 123 concentration using a fluorescence plate reader.
-
Alternatively, use flow cytometry to measure the intracellular fluorescence of individual cells.[10] An increase in rhodamine 123 accumulation in the presence of Solutol® HS-15 indicates P-gp inhibition.
-
Visualizations
5.1 Proposed Mechanism of Solutol® HS-15 as a Permeability Enhancer
Caption: Mechanism of Solutol® HS-15 permeability enhancement.
5.2 Experimental Workflow for a Caco-2 Permeability Assay
Caption: Workflow for a Caco-2 permeability assay with Solutol® HS-15.
Conclusion
Solutol® HS-15 is a potent and versatile excipient for enhancing the permeability of a wide range of compounds in cell-based assays. Its multifaceted mechanism, involving membrane perturbation, tight junction modulation, and P-gp inhibition, makes it a valuable tool for overcoming poor cellular uptake. Researchers should carefully consider the concentration-dependent effects and potential for cytotoxicity to optimize its use in their specific experimental systems. The protocols and data presented in this guide provide a solid foundation for the effective application of Solutol® HS-15 in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Mechanism of mucosal permeability enhancement of CriticalSorb® (Solutol® HS15) investigated in vitro in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Submicron Emulsion System Loaded with Doxorubicin Overcome Multi-Drug Resistance in MCF-7/ADR Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. enamine.net [enamine.net]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Formulating Poorly Soluble Drugs with Solutol® HS-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solutol® HS-15, also known as Kolliphor® HS 15, is a non-ionic surfactant and solubilizing agent used extensively in the pharmaceutical industry to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] It is a mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene (B3416737) glycol.[3][4] This composition imparts amphiphilic properties, allowing it to form micelles in aqueous solutions and significantly increase the solubility of lipophilic drugs.[2][5] Solutol® HS-15 is valued for its excellent biocompatibility, low toxicity, and ability to improve drug stability and permeability.[1]
These application notes provide an overview of the properties of Solutol® HS-15 and detailed protocols for its use in formulating poorly soluble drugs, particularly in the preparation of solid dispersions and nanoemulsions.
Physicochemical Properties of Solutol® HS-15
A summary of the key physicochemical properties of Solutol® HS-15 is presented in the table below.
| Property | Value | Reference |
| Chemical Name | Polyoxyl 15 Hydroxystearate | [6] |
| CAS Number | 70142-34-6 | - |
| Appearance | Yellowish-white paste | - |
| HLB Value | 14-16 | [2] |
| Critical Micelle Concentration (CMC) | 0.005% - 0.02% w/v | [2][7] |
| Melting Point | 25-30 °C | - |
| Solubility | Soluble in water, ethanol | - |
Applications in Drug Formulation
Solutol® HS-15 is a versatile excipient employed in various drug delivery systems to address the challenges of poor drug solubility. Its primary applications include:
-
Solubilizer for Oral and Parenteral Formulations: It can be used to formulate clear aqueous solutions of poorly soluble drugs for oral liquids, soft gelatin capsules, and intravenous or intramuscular injections.[2][3]
-
Solid Dispersions: Solutol® HS-15 is an effective carrier for preparing solid dispersions, which involve dispersing the drug in an amorphous state within the hydrophilic carrier matrix. This technique significantly enhances the dissolution rate and bioavailability of BCS Class II drugs.[8][9]
-
Nanoemulsions and Micellar Solutions: Its surfactant properties make it ideal for formulating nanoemulsions and mixed micellar systems, which can encapsulate lipophilic drugs and improve their absorption.[4][7][10]
-
Bioavailability Enhancer: By increasing solubility and potentially inhibiting P-glycoprotein (P-gp) efflux pumps, Solutol® HS-15 can significantly improve the oral bioavailability of various drugs.[11]
Experimental Protocols
The following sections provide detailed protocols for common formulation techniques using Solutol® HS-15.
Protocol 1: Preparation of Solid Dispersions by Solvent Evaporation Method
This method is suitable for thermolabile drugs. The principle involves dissolving both the drug and Solutol® HS-15 in a common volatile solvent, followed by evaporation of the solvent to obtain a solid dispersion.
Caption: Workflow for preparing solid dispersions using the melting (fusion) method.
Materials:
-
Poorly soluble drug (thermally stable)
-
Solutol® HS-15
Equipment:
-
Hot plate with magnetic stirrer
-
Beaker or porcelain dish
-
Ice bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Melting the Carrier:
-
Accurately weigh the required amount of Solutol® HS-15 and place it in a beaker or porcelain dish.
-
Gently heat the Solutol® HS-15 on a hot plate (e.g., 70-80°C) with continuous stirring until it melts completely.
-
-
Drug Dispersion:
-
Add the accurately weighed drug to the molten Solutol® HS-15 with constant stirring to ensure a homogenous dispersion.
-
-
Solidification:
-
Remove the beaker from the hot plate and rapidly cool the mixture by placing it in an ice bath. This rapid cooling helps to prevent drug recrystallization.
-
-
Pulverization and Sieving:
-
Once solidified, pulverize the mass using a mortar and pestle.
-
Sieve the powdered dispersion to obtain a uniform particle size.
-
-
Storage:
-
Store the final product in a desiccator.
-
Protocol 3: Preparation of Nanoemulsions by Self-Emulsification or Low-Energy Methods
Solutol® HS-15 can be used as a surfactant to formulate oral nanoemulsions, which are thermodynamically stable, transparent or translucent systems with droplet sizes typically in the range of 20-200 nm.
Workflow for Nanoemulsion Preparation
Caption: Workflow for preparing nanoemulsions using a low-energy emulsification method.
Materials:
-
Poorly soluble drug
-
Oil (e.g., medium-chain triglycerides, oleic acid)
-
Solutol® HS-15 (Surfactant)
-
Co-surfactant (e.g., Transcutol®, PEG 400)
-
Purified water
Equipment:
-
Magnetic stirrer
-
Vortex mixer
-
Analytical balance
Procedure:
-
Phase Preparation:
-
Oil Phase: Accurately weigh the drug and dissolve it in the selected oil.
-
Aqueous Phase: Accurately weigh the Solutol® HS-15 and the co-surfactant and dissolve them in purified water.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase drop by drop under gentle magnetic stirring.
-
The formation of a transparent or translucent emulsion indicates the formation of nano-sized droplets.
-
-
Equilibration:
-
Continue stirring for a specified period (e.g., 15-30 minutes) to allow the system to equilibrate and form a stable nanoemulsion.
-
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Measured by dynamic light scattering (DLS).
-
Zeta Potential: To assess the surface charge and stability of the droplets.
-
Morphology: Visualized using Transmission Electron Microscopy (TEM).
-
Drug Content: Determined by a suitable analytical method.
-
Data on Solubility Enhancement
The following table summarizes the reported solubility enhancement of various poorly soluble drugs using Solutol® HS-15 in solid dispersions.
| Drug | Formulation Method | Drug:Carrier Ratio (w/w) | Fold Increase in Solubility | Reference |
| Pioglitazone HCl | Solvent Evaporation | 1:7 | ~33 | [8] |
| Nateglinide | Solvent Evaporation | 1:5 | ~65 | [12] |
| Curcumin (B1669340) | Solid Dispersion | 1:10 | Significant increase | [13] |
| Ritonavir | Kneading Method | - | Significant increase | [14] |
Safety and Regulatory Information
Solutol® HS-15 has a well-established safety profile and has been shown to be safe in various animal toxicity models. [3]It is approved for use in marketed injectable drug products in Canada and Argentina. [3]In the United States, a Drug Master File (DMF) for Solutol® HS-15 was filed with the FDA in 1992; however, it is still considered a novel excipient as it has not yet been used in a commercially available product in the US. [3]
Conclusion
Solutol® HS-15 is a highly effective and versatile excipient for formulating poorly soluble drugs. Its ability to act as a solubilizer, carrier for solid dispersions, and surfactant for nanoemulsions makes it a valuable tool for drug development professionals. The protocols provided in these application notes offer a starting point for the formulation and characterization of various drug delivery systems using Solutol® HS-15 to enhance the solubility, dissolution, and bioavailability of challenging APIs.
References
- 1. apexbt.com [apexbt.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pharmtech.com [pharmtech.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. guidechem.com [guidechem.com]
- 7. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijper.org [ijper.org]
- 13. Preparation and pharmacokinetic evaluation of curcumin solid dispersion using Solutol® HS15 as a carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rjpbcs.com [rjpbcs.com]
Application Notes and Protocols for Solutol® HS-15 Based Self-Emulsifying Drug Delivery Systems (SEDDS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media. These systems are a promising strategy for enhancing the oral bioavailability of poorly water-soluble drugs, which are classified under the Biopharmaceutical Classification System (BCS) as Class II or IV. Solutol® HS-15 (also known as Kolliphor® HS 15), a non-ionic surfactant, is a valuable excipient in SEDDS formulations due to its excellent solubilizing capacity and safety profile.[1][2][3] This document provides detailed protocols for the preparation and evaluation of Solutol® HS-15 based SEDDS.
Solutol® HS-15 is composed of polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene (B3416737) glycol.[4][5] Its amphiphilic nature, characterized by a high Hydrophilic-Lipophilic Balance (HLB) value between 14 and 16, makes it highly effective at forming stable nanoemulsions.[2][6]
Core Components and Formulation Principles
A typical Solutol® HS-15 based SEDDS formulation consists of three key components:
-
Oil Phase: The oil phase solubilizes the lipophilic drug and is the internal phase of the resulting emulsion. The choice of oil is critical and depends on the drug's solubility.
-
Surfactant (Solutol® HS-15): This is the primary emulsifying agent that reduces the interfacial tension between the oil and aqueous phases, facilitating the spontaneous formation of fine droplets.[2][7]
-
Co-surfactant/Co-solvent: This component helps to further reduce the interfacial tension, increase the fluidity of the interfacial film, and enhance the drug-loading capacity of the formulation.
The primary goal is to develop a stable formulation that exists as a clear, isotropic solution and forms a rapid and fine nanoemulsion upon contact with gastrointestinal fluids.
Experimental Protocols
Protocol 1: Excipient Selection via Solubility Studies
Objective: To identify suitable oils, surfactants, and co-surfactants that exhibit the highest solubilization capacity for the target drug.
Methodology:
-
Add an excess amount of the drug to 2 mL of each selected vehicle (oils, surfactants, co-surfactants) in separate sealed vials.[8][9]
-
Vortex the mixtures for 10 minutes to facilitate initial mixing.[8]
-
Place the vials in a shaking water bath set at a constant temperature (e.g., 25°C or 37°C) for 72 hours to reach equilibrium.[8][10][11]
-
After 72 hours, centrifuge the samples at a high speed (e.g., 1500-3000 rpm) for 15 minutes to separate the undissolved drug.[8][9]
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[9][10]
-
Select the excipients that show the highest solubility for the drug for further development.[8]
Protocol 2: Construction of Pseudo-Ternary Phase Diagrams
Objective: To identify the self-emulsifying region and determine the optimal concentration ranges of the selected oil, surfactant (Solutol® HS-15), and co-surfactant.
Methodology:
-
Prepare mixtures of the surfactant (Solutol® HS-15) and co-surfactant (Smix) at various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).[8][10]
-
For each Smix ratio, prepare a series of formulations by mixing the oil phase with the Smix at different weight ratios, ranging from 9:1 to 1:9.[9][12]
-
For each formulation, perform aqueous titration. Place a known amount of the oil/Smix mixture in a small beaker and add water dropwise with gentle magnetic stirring.[9][12]
-
Visually observe the mixture for transparency and flowability. The point at which the mixture becomes turbid indicates the boundary of the nanoemulsion region.
-
Plot the results on a ternary phase diagram with the three axes representing the oil, Smix, and aqueous phase. The area where clear or bluish, easily flowable liquids are formed represents the self-nanoemulsifying region.
Protocol 3: Preparation of Liquid SEDDS
Objective: To prepare the final drug-loaded SEDDS formulation based on the results from the phase diagram.
Methodology:
-
Select a ratio of oil, Solutol® HS-15, and co-surfactant from within the optimal nanoemulsion region identified in the pseudo-ternary phase diagram.
-
Accurately weigh the required amounts of the oil, Solutol® HS-15, and co-surfactant into a glass vial.
-
Add the pre-weighed active pharmaceutical ingredient (API) to the excipient mixture.
-
Gently heat the mixture to 40-60°C while vortexing or stirring until the drug is completely dissolved and the solution is clear and homogenous.[6]
-
Cool the resulting solution to room temperature. The final product should be a clear, isotropic liquid.
Characterization of SEDDS
Protocol 4: Thermodynamic Stability Studies
Objective: To evaluate the physical stability of the SEDDS formulation under stress conditions.
Methodology:
-
Heating-Cooling Cycles: Subject the SEDDS formulations to six cycles of temperature changes between 4°C and 45°C, with an exposure time of at least 48 hours at each temperature. Observe for any signs of phase separation, precipitation, or creaming.[8]
-
Freeze-Thaw Cycles: Place the formulations at -21°C for 48 hours, followed by thawing at 25°C for 48 hours. Repeat this cycle three times. Stable formulations will show no signs of instability.[8]
-
Centrifugation: Centrifuge the SEDDS formulations at 10,000 rpm for 45 minutes and observe for any phase separation.[8] Only formulations that pass all three tests are considered thermodynamically stable.
Protocol 5: Self-Emulsification and Dispersibility Test
Objective: To assess the efficiency and rate of emulsification and the nature of the resulting emulsion.
Methodology:
-
Add 1 mL of the SEDDS formulation dropwise to 500 mL of distilled water in a USP Type II dissolution apparatus.[12]
-
Maintain the temperature at 37 ± 0.5°C and stir gently with a paddle at 50 rpm.[12]
-
Visually assess the emulsification process. The time taken for the formulation to form a homogenous emulsion is recorded. Formulations that emulsify within one minute are considered Grade A.[12]
-
The appearance of the final emulsion (e.g., transparent, bluish-white, or milky) provides an indication of the droplet size.
Protocol 6: Droplet Size and Zeta Potential Analysis
Objective: To determine the particle size, polydispersity index (PDI), and surface charge of the emulsion droplets.
Methodology:
-
Dilute the SEDDS formulation with distilled water (e.g., 1:100 ratio) and mix gently.[8]
-
Analyze the diluted sample using a dynamic light scattering (DLS) instrument (e.g., Zetasizer).[8]
-
Measure the mean droplet size (z-average), PDI, and zeta potential.
Protocol 7: In Vitro Drug Release Study
Objective: To evaluate the dissolution profile of the drug from the SEDDS formulation.
Methodology:
-
Use a USP Type II (paddle) dissolution apparatus.
-
Fill the dissolution vessels with 900 mL of a suitable dissolution medium (e.g., simulated gastric fluid pH 1.2 or simulated intestinal fluid pH 6.8). Maintain the temperature at 37 ± 0.5°C and the paddle speed at 100 rpm.[6]
-
Encapsulate a quantity of the SEDDS formulation equivalent to a single dose of the drug in a hard gelatin capsule.
-
Place the capsule in the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace with an equal volume of fresh, pre-warmed medium.[13]
-
Filter the samples and analyze the drug content using a validated analytical method (e.g., HPLC).
-
Compare the release profile with that of the pure drug or a conventional formulation.
Data Presentation
Table 1: Physicochemical Properties of Solutol® HS-15
| Property | Value | Reference |
| Chemical Name | Polyoxyl 15 Hydroxystearate | [2] |
| Appearance | Yellowish-white paste | [14] |
| HLB Value | 14-16 | [2][6] |
| Critical Micelle Conc. (CMC) | 0.005% - 0.02% | [2][15] |
| Primary Function | Non-ionic surfactant, solubilizer | [1][2] |
Table 2: Example Formulation and Characterization Data
| Parameter | Formulation ID: S130 | Formulation ID: SSPH6 | Formulation ID: SF-IS |
| Composition | |||
| Drug | Indapamide | Orlistat | Icariside II |
| Oil | Labrafil® M1944CS | Lauroglycol 90 | - |
| Surfactant | Labrasol / Solutol® HS-15 | Solutol® HS-15 | Solutol® HS-15 |
| Co-surfactant | - | - | Pluronic F127 |
| Drug:Lipid Ratio | 1:30 | 55% Drug | - |
| Characterization | |||
| Droplet Size (nm) | 170-250 (Smallest in study) | 141.7 ± 1.1 | 12.88 |
| Polydispersity Index (PDI) | Not specified (less uniform) | Not specified | 0.172 |
| Zeta Potential (mV) | Not specified | Not specified | -27.4 |
| Drug Loading (%) | Not specified | Not specified | 9.7 |
| Entrapment Efficiency (%) | Not specified | Not specified | 94.6 |
| Dissolution | Enhanced vs. pure drug | 98.12% in 45 min | 900-fold solubility increase |
| Reference | [6] | [16] | [4] |
Note: The data in Table 2 is compiled from different studies for illustrative purposes and does not represent a direct comparison.
Visualization of Workflows
Caption: Workflow for the preparation and characterization of SEDDS.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. Solutol HS 15: Significance and symbolism [wisdomlib.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. apexbt.com [apexbt.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. oatext.com [oatext.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. brieflands.com [brieflands.com]
- 10. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijper.org [ijper.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
Step-by-Step Guide for Creating Solutol® HS-15 Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Solutol® HS-15-based nanoparticles, which are of significant interest for enhancing the solubility and bioavailability of poorly water-soluble drugs. The following sections offer a step-by-step guide to three common preparation methods: solvent evaporation, nanoprecipitation, and microfluidics. Additionally, protocols for the characterization of the resulting nanoparticles are provided.
Introduction to Solutol® HS-15
Solutol® HS-15 (Kolliphor® HS 15) is a non-ionic solubilizer and emulsifying agent. It is a mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene (B3416737) glycol. Its amphiphilic nature makes it an excellent excipient for the formulation of various drug delivery systems, including nanoparticles, by forming stable dispersions and enhancing the solubility of lipophilic active pharmaceutical ingredients (APIs).
Nanoparticle Preparation Methods
This section details three widely used methods for the preparation of Solutol® HS-15 nanoparticles. The choice of method will depend on the specific properties of the drug, the desired nanoparticle characteristics, and the scale of production.
Solvent Evaporation Method (Thin-Film Hydration)
The solvent evaporation, or thin-film hydration, method is a common laboratory-scale technique for preparing lipid-based nanoparticles and micelles.[1][2]
Protocol:
-
Dissolution of Components: Dissolve the active pharmaceutical ingredient (API) and Solutol® HS-15 in a suitable organic solvent or a mixture of solvents (e.g., ethanol, methanol, chloroform, dichloromethane) in a round-bottom flask.[1][3] The ratio of API to Solutol® HS-15 should be optimized based on the desired drug loading.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 30-50°C).[1][3] This process results in the formation of a thin, uniform film of the drug and Solutol® HS-15 on the inner wall of the flask.
-
Hydration: Hydrate the thin film with an aqueous phase (e.g., deionized water, phosphate-buffered saline) by rotating the flask at a temperature above the phase transition temperature of the lipid.[1] The hydration process can be facilitated by gentle agitation or sonication to form a homogenous nanoparticle dispersion.[1]
-
Purification (Optional): To remove any unincorporated drug, the nanoparticle suspension can be filtered through a microporous membrane (e.g., 0.22 µm).[3]
Diagram of the Solvent Evaporation Workflow:
References
- 1. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solutol® HS-15 in Parenteral Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Solutol® HS-15 (now commercially known as Kolliphor® HS 15), a non-ionic solubilizer and emulsifying agent, in the development of parenteral drug formulations. This document details its applications in enhancing the solubility and stability of poorly water-soluble drugs, along with detailed experimental protocols and safety assessments.
Introduction to Solutol® HS-15
Solutol® HS-15 is a macrogol 15 hydroxystearate, formed by the reaction of 12-hydroxystearic acid with ethylene (B1197577) oxide.[1] It is a versatile excipient widely used in pharmaceutical formulations to improve the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1] Its amphiphilic nature, with a hydrophilic-lipophilic balance (HLB) value of approximately 14-16, allows it to act as an effective solubilizer and stabilizer in aqueous-based parenteral systems.[1] Solutol® HS-15 is particularly advantageous for parenteral administration due to its lower toxicity and reduced potential for histamine (B1213489) release compared to other commonly used solubilizers like Cremophor® EL.[2]
Key Applications in Parenteral Formulations
Solubilization of Poorly Water-Soluble Drugs
A primary application of Solutol® HS-15 is to enhance the aqueous solubility of Biopharmaceutical Classification System (BCS) Class II and IV drugs. It achieves this by forming micelles in aqueous solutions above its critical micelle concentration (CMC), which is in the range of 0.005-0.02% w/v.[1] The hydrophobic core of these micelles encapsulates the lipophilic drug molecules, while the hydrophilic shell ensures dispersibility in the aqueous vehicle.
Table 1: Solubility Enhancement of Poorly Soluble Drugs with Solutol® HS-15
| Drug | Initial Aqueous Solubility (µg/mL) | Solutol® HS-15 Concentration (%) | Achieved Solubility (µg/mL) | Fold Increase | Reference(s) |
| Nifedipine | ~1.9 | 10 (in solid dispersion) | 168.77 | ~88 | [3] |
| Ritonavir | ~1.5 | 1 (in combination with β-cyclodextrin) | 23.88 | ~15.92 | |
| Thymoquinone | ~0.5 | 1:4 ratio with Soluplus® | ~5.0 | ~10 | |
| Genistein | Low | N/A (in mixed micelles) | Markedly enhanced | N/A | [4] |
| Paclitaxel | <1 | Various concentrations | Increased | N/A | [5] |
Formulation of Nanoemulsions and Micellar Solutions
Solutol® HS-15 is an excellent emulsifier for the preparation of stable oil-in-water (o/w) nanoemulsions for parenteral delivery. These nanoformulations can encapsulate lipophilic drugs within the oil droplets, protecting them from degradation and improving their pharmacokinetic profile. Furthermore, Solutol® HS-15 is used to formulate simple micellar solutions, which are clear, thermodynamically stable systems suitable for intravenous administration.
Inhibition of P-glycoprotein Efflux
Solutol® HS-15 has been shown to inhibit the P-glycoprotein (P-gp) efflux pump, a key contributor to multidrug resistance (MDR) in cancer cells and a limiter of oral bioavailability for many drugs.[6] By inhibiting P-gp, Solutol® HS-15 can increase the intracellular concentration of co-administered anticancer drugs, thereby enhancing their efficacy.[6]
Experimental Protocols
Protocol for Preparation of a Solutol® HS-15 Based Micellar Formulation
Objective: To prepare a clear micellar solution of a poorly water-soluble drug for parenteral administration.
Materials:
-
Poorly water-soluble Active Pharmaceutical Ingredient (API)
-
Solutol® HS-15
-
Water for Injection (WFI)
-
Ethanol (or other suitable organic solvent)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Sterile filtration unit (0.22 µm filter)
Methodology (Thin-Film Hydration Technique):
-
Accurately weigh the desired amount of the API and Solutol® HS-15. A typical starting drug-to-excipient ratio is 1:10 (w/w).
-
Dissolve the API and Solutol® HS-15 in a minimal amount of a suitable organic solvent (e.g., ethanol) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a thin, uniform film is formed on the inner surface of the flask.
-
Hydrate the thin film by adding a pre-determined volume of WFI to the flask.
-
Gently rotate the flask on the rotary evaporator (without vacuum) at a controlled temperature (e.g., 60°C) for 30-60 minutes to ensure complete hydration and formation of micelles.
-
The resulting solution should be a clear, transparent micellar solution.
-
For parenteral administration, sterilize the final formulation by filtering it through a 0.22 µm sterile filter into a sterile vial.
Workflow for Micellar Formulation Preparation.
Protocol for Stability Testing of Solutol® HS-15 Parenteral Formulations
Objective: To assess the physical and chemical stability of a Solutol® HS-15 based parenteral formulation under various storage conditions, following ICH guidelines.
Materials and Equipment:
-
Prepared parenteral formulation in final container closure system
-
Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
pH meter
-
Osmometer
Methodology:
-
Initial Analysis (Time Zero):
-
Appearance: Visually inspect the formulation for clarity, color, and presence of particulate matter.
-
pH: Measure the pH of the formulation.
-
Osmolality: Determine the osmolality of the solution.
-
Particle Size and Polydispersity Index (PDI): For nanoemulsions or micellar solutions, measure the mean particle size and PDI.
-
Assay of Active Ingredient: Quantify the concentration of the API using a validated HPLC method.
-
Degradation Products/Impurities: Analyze for the presence of any degradation products using a stability-indicating HPLC method.
-
-
Stability Storage:
-
Store the formulation in the final container closure system at the following conditions (as per ICH guidelines for parenteral products):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing frequency for long-term stability: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Testing frequency for accelerated stability: 0, 3, and 6 months.
-
-
Analysis at Each Time Point:
-
At each scheduled time point, withdraw samples from the stability chambers and perform the same set of analyses as conducted at time zero.
-
-
Data Evaluation:
-
Compare the results at each time point to the initial results and the established specifications.
-
Any significant change in the physical or chemical properties may indicate instability.
-
Table 2: Typical Stability-Indicating Parameters for Solutol® HS-15 Formulations
| Parameter | Acceptance Criteria (Example) | Analytical Technique |
| Appearance | Clear, colorless solution, free from visible particles | Visual Inspection |
| pH | 6.5 - 7.5 | pH Meter |
| Osmolality | 280 - 320 mOsm/kg | Osmometer |
| Mean Particle Size | < 100 nm | Dynamic Light Scattering |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering |
| API Assay | 90.0% - 110.0% of initial concentration | HPLC-UV/MS |
| Total Degradation Products | Not more than 2.0% | HPLC-UV/MS |
Safety and Biocompatibility Assessment
Protocol for In Vitro Hemolysis Assay
Objective: To evaluate the hemolytic potential of the Solutol® HS-15 formulation on red blood cells (RBCs), an important indicator of its suitability for intravenous administration.
Materials:
-
Freshly collected human or animal blood (with anticoagulant, e.g., heparin)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Triton™ X-100 (positive control)
-
Centrifuge
-
UV-Vis Spectrophotometer
Methodology:
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Centrifuge the whole blood at 1000 x g for 10 minutes.
-
Discard the supernatant (plasma and buffy coat).
-
Wash the RBC pellet three times with PBS by resuspension and centrifugation.
-
Prepare a 2% (v/v) RBC suspension in PBS.
-
-
Incubation:
-
Prepare serial dilutions of the Solutol® HS-15 formulation in PBS.
-
In separate microcentrifuge tubes, add 0.5 mL of the 2% RBC suspension to 0.5 mL of each formulation dilution.
-
Prepare a negative control (0.5 mL RBC suspension + 0.5 mL PBS) and a positive control (0.5 mL RBC suspension + 0.5 mL of 1% Triton™ X-100 in PBS).
-
Incubate all tubes at 37°C for 1 hour with gentle shaking.
-
-
Analysis:
-
After incubation, centrifuge the tubes at 1000 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the RBC pellet.
-
Measure the absorbance of the supernatant at 540 nm using a UV-Vis spectrophotometer. PBS is used as the blank.
-
-
Calculation of Hemolysis Percentage:
-
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Interpretation: A hemolysis percentage of less than 5% is generally considered acceptable for parenteral formulations.
Mechanism of Action: P-glycoprotein Inhibition
Solutol® HS-15 can enhance the efficacy of certain drugs by inhibiting the P-glycoprotein (P-gp) efflux pump. The proposed mechanism involves the interaction of the surfactant molecules with the cell membrane, leading to alterations in membrane fluidity and direct interaction with the P-gp transporter. This can interfere with the ATP-binding and hydrolysis required for drug efflux, resulting in increased intracellular drug accumulation.
P-glycoprotein Inhibition by Solutol® HS-15.
Conclusion
Solutol® HS-15 is a valuable excipient for the formulation of parenteral drug products, particularly for poorly water-soluble APIs. Its excellent solubilizing capacity, favorable safety profile, and ability to overcome drug resistance make it a versatile tool for drug development professionals. The protocols provided in these application notes offer a starting point for the successful formulation and evaluation of Solutol® HS-15-based parenteral delivery systems. It is essential to perform thorough characterization and stability studies for each specific drug formulation to ensure its quality, safety, and efficacy.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Non-ionic Surfactants as a P-Glycoprotein(P-gp) Efflux Inhibitor for Optimal Drug Delivery-A Concise Outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solutol® HS 15 for Oral Bioavailability Enhancement of BCS Class II Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biopharmaceutics Classification System (BCS) Class II drugs are characterized by high permeability but low aqueous solubility, which often leads to poor and variable oral bioavailability. Overcoming the solubility challenge is a critical step in the development of oral dosage forms for these compounds. Solutol® HS 15 (Kolliphor® HS 15), a non-ionic solubilizer and emulsifying agent, has emerged as a highly effective excipient for enhancing the oral bioavailability of BCS Class II drugs. It is a mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene (B3416737) glycol.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing Solutol® HS 15 to improve the delivery of these challenging compounds.
Mechanism of Bioavailability Enhancement
Solutol® HS 15 enhances oral bioavailability through a multi-faceted mechanism primarily centered on improving the dissolution rate and apparent solubility of the drug substance.
-
Micellar Solubilization: As a non-ionic surfactant, Solutol® HS 15 forms micelles in aqueous environments above its critical micelle concentration (CMC).[5][6] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their concentration in the gastrointestinal fluids.
-
Amorphous Solid Dispersions: Solutol® HS 15 is an excellent carrier for creating amorphous solid dispersions (ASDs). By dispersing the drug in its amorphous state within the Solutol® HS 15 matrix, the high energy of the amorphous form leads to significantly increased dissolution rates compared to the crystalline drug.[7][8]
-
Inhibition of P-glycoprotein (P-gp) Efflux: Solutol® HS 15 has been shown to inhibit the P-gp efflux pump, a transporter protein that can actively pump drugs out of intestinal cells and back into the lumen, thereby reducing their absorption.[9] By inhibiting P-gp, Solutol® HS 15 can increase the intracellular concentration of the drug and enhance its overall absorption.
-
Enhanced Permeability: Solutol® HS 15 can modulate cell membrane fluidity and open tight junctions between epithelial cells, which can further enhance the permeability of the drug across the intestinal mucosa.[4][6]
Quantitative Data on Bioavailability Enhancement
The following table summarizes the impact of Solutol® HS 15 on the solubility and bioavailability of various BCS Class II drugs from published studies.
| Drug | Formulation Strategy | Fold Increase in Solubility | Fold Increase in Relative Bioavailability | Reference |
| Nateglinide | Solid Dispersion | ~65 | ~1.7-1.8 | [7] |
| Pioglitazone HCl | Solid Dispersion | 9 to 49 | ~4 | |
| Genistein (B1671435) | Mixed Micelles | - | 2.23 to 3.46 | [1][2] |
| Ritonavir | Inclusion Complex | 15.92 (with βCD) | - | |
| Baicalein (B1667712) | Mixed Micelles | - | 3.02 | [10] |
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the effectiveness of Solutol® HS 15 in enhancing the oral bioavailability of a BCS Class II drug.
Preparation of Solid Dispersions (Solvent Evaporation Method)
This protocol describes the preparation of a solid dispersion, a common and effective formulation strategy using Solutol® HS 15.
Materials:
-
BCS Class II Drug
-
Solutol® HS 15
-
Ethanol (B145695) (or other suitable organic solvent)
-
Rotary evaporator
-
Water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5, 1:7, 1:9 by weight).[8]
-
Accurately weigh the BCS Class II drug and Solutol® HS 15.
-
Dissolve both the drug and Solutol® HS 15 in a minimal amount of ethanol in a round-bottom flask with gentle stirring until a clear solution is obtained.[1][2]
-
The flask is then attached to a rotary evaporator.
-
The solvent is evaporated under reduced pressure at a controlled temperature (e.g., 50°C).[1][2]
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
The resulting solid mass is further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion is then scraped from the flask, pulverized using a mortar and pestle, and sieved to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Workflow for Solid Dispersion Preparation
In Vitro Dissolution Testing
This protocol outlines a standard procedure for evaluating the dissolution rate of the formulated drug.
Apparatus and Materials:
-
USP Dissolution Apparatus II (Paddle type)[7]
-
Dissolution vessels (900 mL)
-
Water bath maintained at 37 ± 0.5°C
-
Hard gelatin capsules or appropriate dosage form containing the solid dispersion
-
Dissolution medium: 0.1 N HCl or other relevant buffer[7][11]
-
Syringes and membrane filters (e.g., 0.45 µm)
-
HPLC system for drug quantification
Procedure:
-
Prepare the dissolution medium and deaerate it.
-
Fill each dissolution vessel with 900 mL of the dissolution medium and allow it to equilibrate to 37 ± 0.5°C.[11]
-
Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).[7][11]
-
Place a known amount of the solid dispersion (equivalent to a specific dose of the drug) into a hard gelatin capsule.
-
Drop the capsule into the dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90 minutes).[7]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.[7]
-
Filter the samples through a 0.45 µm membrane filter.
-
Analyze the drug concentration in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
In Vitro Dissolution Testing Workflow
In Vivo Pharmacokinetic Study
This protocol provides a general framework for an in vivo study in an animal model to assess the oral bioavailability of the formulated drug. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Animal model (e.g., Wistar rats or rabbits)
-
Oral gavage needles
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
Analytical method for drug quantification in plasma (e.g., LC-MS/MS)
-
Control formulation (e.g., drug suspension without Solutol® HS 15)
-
Test formulation (drug formulated with Solutol® HS 15)
Procedure:
-
Fast the animals overnight with free access to water before dosing.
-
Divide the animals into two groups: a control group and a test group.
-
Administer the control formulation to the control group and the test formulation to the test group via oral gavage at a specified dose.[11]
-
Collect blood samples (e.g., from the marginal ear vein or retro-orbital plexus) at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[11]
-
Process the blood samples by centrifugation to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the drug concentration in the plasma samples using a validated analytical method.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Determine the relative bioavailability of the test formulation compared to the control formulation.
In Vivo Pharmacokinetic Study Workflow
Conclusion
Solutol® HS 15 is a versatile and effective excipient for enhancing the oral bioavailability of BCS Class II drugs. Its ability to improve solubility, increase dissolution rate, and potentially inhibit efflux transporters makes it a valuable tool in pharmaceutical development. The protocols provided in this document offer a starting point for researchers to formulate and evaluate their BCS Class II drug candidates using Solutol® HS 15. Appropriate characterization and optimization of the formulation are crucial for achieving the desired therapeutic outcomes.
References
- 1. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. EP1171100B1 - Solubilized pharmaceutical composition for parenteral administration - Google Patents [patents.google.com]
- 4. Solutol HS15 based binary mixed micelles with penetration enhancers for augmented corneal delivery of sertaconazole nitrate: optimization, in vitro, ex vivo and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Mechanism of mucosal permeability enhancement of CriticalSorb® (Solutol® HS15) investigated in vitro in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Enhancing the oral bioavailability of baicalein via Solutol® HS15 and Poloxamer 188 mixed micelles system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols: Solutol® HS-15 in the Preparation of Solid Dispersions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solutol® HS-15 (Kolliphor® HS 15) is a non-ionic solubilizer and emulsifier used extensively in the pharmaceutical industry to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2][3] It is a mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene (B3416737) glycol.[4] Its amphiphilic nature, with a hydrophilic-lipophilic balance (HLB) of 16, makes it an effective carrier for the preparation of solid dispersions. Solid dispersions are formulations where a poorly soluble drug is dispersed in a hydrophilic carrier, leading to improved dissolution rates and oral absorption.[5] Solutol® HS-15 has been successfully employed to improve the pharmacokinetic profiles of various drugs, including nateglinide, pioglitazone (B448) hydrochloride, and curcumin (B1669340).[6][7]
The primary mechanisms by which Solutol® HS-15 enhances drug solubility and bioavailability in solid dispersions include:
-
Amorphization: It facilitates the conversion of the crystalline drug into a more soluble amorphous state.[1][6][7][8][9]
-
Improved Wettability: It reduces the interfacial tension between the drug particles and the dissolution medium.[8][9]
-
Micellar Solubilization: Above its critical micelle concentration (CMC) of 0.005%-0.02%, it can form micelles that encapsulate the drug, further increasing its solubility.
-
Prevention of Recrystallization: It can inhibit the precipitation or recrystallization of the amorphous drug in the gastrointestinal tract.[3][6]
These application notes provide an overview of the use of Solutol® HS-15 in solid dispersions, including quantitative data on its performance and detailed experimental protocols for common preparation methods.
Data Presentation: Performance of Solutol® HS-15 in Solid Dispersions
The following tables summarize the quantitative improvements in solubility and bioavailability achieved with Solutol® HS-15-based solid dispersions for various drugs.
Table 1: Enhancement of Aqueous Solubility
| Drug | Preparation Method | Drug:Solutol® HS-15 Ratio | Solubility Enhancement | Reference |
| Nateglinide | Solvent Evaporation | - | ~65-fold | [6][10] |
| Pioglitazone HCl | Solvent Evaporation | 1:1 to 1:9 | 9 to 49-fold | [1][2] |
| Nifedipine (B1678770) | Fusion | 1:9 | 88-fold | [8] |
| Curcumin | - | 1:10 | Significantly Increased | [7] |
Table 2: Improvement in Bioavailability
| Drug | In Vivo Model | Key Pharmacokinetic Parameter | Improvement | Reference |
| Nateglinide | Rabbits | Peak Plasma Concentration (Cmax) | ~2.4-fold increase | [6][10] |
| Area Under the Curve (AUC) | ~1.8-fold increase | [6][10] | ||
| Relative Bioavailability | 170% increase | [6][10] | ||
| Pioglitazone HCl | - | Cmax and AUC | ~4-fold higher | [1][2] |
| Curcumin | Rats | AUC(0-12h) | ~5-fold higher | [7][11] |
Experimental Protocols
Detailed methodologies for preparing solid dispersions using Solutol® HS-15 are provided below.
Protocol 1: Solvent Evaporation Method
This method is suitable for thermolabile drugs. It involves dissolving both the drug and the carrier in a common solvent, followed by the removal of the solvent.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Solutol® HS-15
-
Volatile organic solvent (e.g., ethanol, methanol, or a mixture like dichloromethane/ethanol)[12][13]
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh the API and Solutol® HS-15 in the desired ratio (e.g., 1:1, 1:3, 1:5, 1:7, 1:9).[3][14] Dissolve both components in a suitable volatile solvent or solvent mixture in a round-bottom flask.[15]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 50°C).[15] Continue the process until a thin film is formed on the inner wall of the flask.[13]
-
Drying: Transfer the resulting solid mass to a vacuum oven and dry at a specific temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Sizing: The dried solid dispersion can be milled or passed through a sieve to obtain a powder of uniform size.
Protocol 2: Melting (Fusion) Method
This technique is applicable for thermostable drugs and involves melting the carrier and dispersing the drug within the molten carrier.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Solutol® HS-15
-
Heating mantle or oil bath with a magnetic stirrer
-
Ice bath
-
Mortar and pestle
Procedure:
-
Melting: Accurately weigh Solutol® HS-15 and place it in a suitable container. Heat the carrier to a temperature approximately 10°C above its melting point (Melting point of Solutol® HS-15 is around 32.2°C) with continuous stirring until it melts completely.[14]
-
Dispersion: Add the accurately weighed API to the molten carrier with constant stirring to ensure a homogenous dispersion.
-
Cooling: Rapidly cool the molten mixture by placing the container in an ice bath with continuous stirring to solidify the mass.
-
Sizing: Pulverize the solidified mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
Protocol 3: Spray Drying Method
Spray drying is a continuous process that can produce uniform particles and is readily scalable. It involves atomizing a solution of the drug and carrier into a hot air stream.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Solutol® HS-15
-
Solvent (e.g., Dichloromethane/Ethanol 2:1 v/v)[12]
-
Spray dryer
Procedure:
-
Solution Preparation: Prepare a solution by dissolving the API and Solutol® HS-15 in the chosen solvent system at a specific concentration (e.g., 50 mg/mL).[12]
-
Spray Drying Parameters:
-
Feed Rate: Pump the solution to the nozzle at a controlled rate (e.g., 1-5 g/min ).[12]
-
Atomization: Atomize the feed solution using a two-fluid nozzle with a specific atomizing air pressure (e.g., 0.65-1.50 bars).[12]
-
Drying: Evaporate the solvent using a drying gas (air or nitrogen) at a set inlet temperature (e.g., 60-65°C) and flow rate (e.g., 0.30-0.35 m³/min).[12]
-
-
Particle Collection: Separate the dried solid dispersion particles from the gas stream using a cyclone separator.
Visualizations
The following diagrams illustrate the experimental workflows and the proposed mechanism of action of Solutol® HS-15 in solid dispersions.
Caption: Experimental workflow for solid dispersion preparation and characterization.
Caption: Mechanism of solubility and bioavailability enhancement by Solutol® HS-15.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. pharmtech.com [pharmtech.com]
- 6. ijper.org [ijper.org]
- 7. Preparation and pharmacokinetic evaluation of curcumin solid dispersion using Solutol® HS15 as a carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Mechanistic study of solubility enhancement of nifedipine using vitamin E TPGS or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Solutol HS 15 and Cremophor RH 40 on Dissolution and Bioavailability of Nateglinide through Solid Dispersions | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
- 15. dovepress.com [dovepress.com]
Application Notes and Protocols for Determining Drug Loading Capacity in Solutol® HS-15 Micelles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solutol® HS-15, a non-ionic solubilizer and emulsifier, is extensively utilized in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs. It self-assembles in aqueous media to form micelles, which can encapsulate hydrophobic drug molecules within their core. The determination of drug loading capacity (DLC) and entrapment efficiency (EE) are critical parameters in the characterization of these drug delivery systems. These application notes provide a comprehensive overview and detailed protocols for the preparation of drug-loaded Solutol® HS-15 micelles and the subsequent determination of their drug loading capacity.
Key Concepts
-
Drug Loading Capacity (DLC): Represents the amount of drug loaded per unit weight of the micelle, typically expressed as a percentage. It is calculated as: DLC (%) = (Weight of drug in micelles / Weight of micelles (drug + polymer)) x 100
-
Entrapment Efficiency (EE): Refers to the percentage of the initial drug that is successfully encapsulated within the micelles. It is calculated as: EE (%) = (Weight of drug in micelles / Total weight of drug initially added) x 100
Experimental Workflow
The general workflow for determining the drug loading capacity in Solutol® HS-15 micelles involves the preparation of the drug-loaded micelles, separation of the encapsulated drug from the unencapsulated drug, and subsequent quantification of the drug.
Data on Drug Loading in Solutol® HS-15 Micelles
The following table summarizes the drug loading capacity and entrapment efficiency of various drugs in Solutol® HS-15-based micellar systems from published literature.
| Drug | Micelle Composition | Preparation Method | DLC (%) | EE (%) | Reference |
| Genistein (B1671435) | Solutol® HS-15 / Pluronic F127 | Organic Solvent Evaporation | 1.69 ± 0.24 | 89.79 ± 0.55 | [1][2][3] |
| Genistein | Solutol® HS-15 / Pluronic L61 | Organic Solvent Evaporation | 2.26 ± 0.18 | 83.40 ± 1.36 | [1][2][3] |
| Docetaxel | Solutol® HS-15 / Pluronic F127 | Thin-Film Hydration | Not Reported | 99.05 | [4] |
| Docetaxel | Solutol® HS-15 / Folate-conjugated F127 | Thin-Film Hydration | Not Reported | 90.28 | [4] |
| Icariside II | Solutol® HS-15 / Pluronic F127 (4:1 ratio) | Ethanol Thin-Film Hydration | 9.7 | 94.6 | [5] |
| Thymoquinone | Solutol® HS-15 / Soluplus® (4:1 ratio) | Thin-Film Hydration | 4.68 ± 0.12 | 92.4 ± 1.6 | [6][7] |
| Atazanavir Sulphate | Solutol® HS-15 / Soluplus® | Thin-Film Hydration | 14 ± 0.82 | 99.76 ± 1.06 | [8] |
| Olmesartan Medoxomil | Solutol® HS-15 / Soluplus® | Not Specified | Not Reported | High | [9] |
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded Solutol® HS-15 Micelles via Thin-Film Hydration
This method is widely used for the preparation of drug-loaded micelles.[4][6][7][10]
Materials:
-
Drug of interest
-
Solutol® HS-15
-
Organic solvent (e.g., methanol, ethanol, or a mixture like chloroform/methanol)
-
Aqueous solution (e.g., deionized water, phosphate-buffered saline (PBS))
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Sonciator or vortex mixer
Procedure:
-
Accurately weigh the desired amounts of the drug and Solutol® HS-15.
-
Dissolve the drug and Solutol® HS-15 in a suitable organic solvent in a round-bottom flask. Gently agitate until a clear solution is formed.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a thin, uniform film of the drug and polymer is formed on the inner wall of the flask.
-
Hydrate the thin film by adding a pre-warmed aqueous solution to the flask.
-
Rotate the flask gently in the water bath (at a temperature above the glass transition temperature of the polymer, e.g., 60°C) for a specified time (e.g., 30-60 minutes) to allow for the self-assembly of micelles.
-
The resulting solution containing the drug-loaded micelles can be further processed (e.g., sonicated) to ensure homogeneity.
Protocol 2: Separation of Free Drug from Micelles
To accurately quantify the encapsulated drug, it is essential to separate it from the unencapsulated (free) drug. Two common methods are ultracentrifugation and membrane filtration.
Method A: Ultracentrifugation [9]
-
Transfer the micellar solution to an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm or higher) for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 4°C).
-
The drug-loaded micelles will form a pellet at the bottom of the tube, while the supernatant will contain the free drug.
-
Carefully collect the supernatant for the quantification of the free drug. The pellet can be resuspended in a fresh aqueous solution for further analysis.
Method B: Membrane Filtration [1][6]
-
Select a filter membrane with a molecular weight cut-off (MWCO) that allows the passage of the free drug but retains the micelles (e.g., 10,000 Da).
-
Place the micellar solution into the upper chamber of the centrifugal filter unit.
-
Centrifuge at a specified speed and time according to the manufacturer's instructions.
-
The filtrate will contain the free drug, while the retentate will contain the drug-loaded micelles.
Protocol 3: Quantification of Drug Loading
The amount of drug loaded into the micelles can be determined either directly by measuring the drug in the micellar fraction or indirectly by measuring the free drug in the supernatant/filtrate. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are commonly employed techniques.[1][9]
Procedure:
-
Sample Preparation:
-
Direct Method: Take a known volume or weight of the micelle pellet/retentate and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to disrupt the micelles and release the encapsulated drug.
-
Indirect Method: Use the supernatant/filtrate containing the free drug directly or after appropriate dilution.
-
-
Standard Curve: Prepare a series of standard solutions of the drug in the same solvent used for sample preparation and generate a standard curve by plotting absorbance or peak area against concentration.
-
Quantification:
-
HPLC: Inject the prepared sample into an HPLC system equipped with a suitable column and detector. Determine the drug concentration from the peak area by referring to the standard curve.[1]
-
UV-Vis Spectrophotometry: Measure the absorbance of the sample at the wavelength of maximum absorbance (λmax) of the drug. Calculate the drug concentration using the standard curve.[9]
-
-
Calculations:
-
Total Drug (Initial): The total amount of drug used in the formulation.
-
Free Drug: The amount of drug quantified in the supernatant/filtrate.
-
Loaded Drug: Total Drug (Initial) - Free Drug.
-
Calculate DLC and EE using the formulas provided in the "Key Concepts" section.
-
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the determination of drug loading capacity in Solutol® HS-15 micelles. The selection of the specific method for micelle preparation, separation, and quantification will depend on the physicochemical properties of the drug and the available instrumentation. Proper validation of the analytical method is crucial for obtaining accurate and reproducible results.
References
- 1. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. Solutol HS15 based binary mixed micelles with penetration enhancers for augmented corneal delivery of sertaconazole nitrate: optimization, in vitro, ex vivo and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
Solutol® HS-15: Application Notes and Protocols for Topical and Transdermal Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solutol® HS-15 (Kolliphor® HS 15) is a non-ionic solubilizer and emulsifying agent used extensively in pharmaceutical formulations to enhance the solubility and permeability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2][3] Chemically, it is a mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene (B3416737) glycol.[4][5] Its amphiphilic nature, characterized by a hydrophilic-lipophilic balance (HLB) of approximately 16, makes it an effective component in various drug delivery systems, including topical and transdermal formulations.[2] This document provides detailed application notes and protocols for utilizing Solutol® HS-15 in topical and transdermal research.
Key Applications in Topical and Transdermal Research
Solutol® HS-15 is a versatile excipient with several key applications in the development of topical and transdermal drug delivery systems:
-
Solubility Enhancement: It is highly effective at increasing the aqueous solubility of lipophilic drugs (BCS Class 2 and 4), a critical factor for their formulation into topical and transdermal systems.[1]
-
Permeation Enhancement: Solutol® HS-15 has been shown to enhance the penetration of APIs across the skin and mucosal membranes.[1][6][7] Its mechanism of action involves interacting with cell membranes, potentially increasing their fluidity, and affecting tight junctions to facilitate drug transport.[6][7]
-
Vehicle for Novel Formulations: It is a key component in the formulation of various nanocarriers, such as mixed micelles, solid dispersions, and self-emulsifying drug delivery systems (SEDDS/SMEDDS), which can improve drug loading, stability, and skin penetration.[2][8]
-
P-glycoprotein (P-gp) Inhibition: Solutol® HS-15 can inhibit the efflux pump P-glycoprotein, which is present in the skin and can reduce the bioavailability of certain drugs.[1] This inhibition can lead to higher local concentrations of the API.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effectiveness of Solutol® HS-15 in enhancing drug solubility and the characteristics of formulations containing it.
Table 1: Enhancement of Aqueous Solubility of Poorly Soluble Drugs
| Drug | Formulation Type | Solutol® HS-15 Concentration/Ratio | Solubility Enhancement (fold increase) | Reference |
| Sertaconazole (B158924) Nitrate (B79036) | Mixed Micelles | 10:1 and 20:1 (Total Surfactants:Drug) | 86 to 338 | [4] |
| Nateglinide | Solid Dispersion | 1:5 (Drug:Polymer) | ~65 | [9] |
| Pioglitazone (B448) HCl | Solid Dispersion | 1:7 (Drug:Carrier) | ~33 | [10] |
| Nifedipine (B1678770) | Solid Dispersion | Various Ratios | Significant enhancement (order: Vitamin E TPGS > Solutol HS-15) | [11] |
| Paclitaxel | Micellar Solution | 0.5x CMC, 5x CMC, 1.5 mM | Increased aqueous solubility | [1] |
Table 2: Physicochemical Properties of Solutol® HS-15 Formulations
| Formulation Type | Drug | Key Findings | Reference |
| Mixed Micelles | Sertaconazole Nitrate | Particle size: 10-15 nm; Zeta potential: -5 to -15 mV | [4] |
| Mixed Micelles | Genistein (B1671435) | Entrapment Efficiency: 80-84%; Drug Loading: 1.7-2.3% | [12] |
| Solid Dispersions | Nateglinide | Amorphous state of the drug was achieved. | [9] |
Experimental Protocols
This section provides detailed protocols for common experimental procedures involving Solutol® HS-15 in topical and transdermal research.
Protocol 1: Preparation of Drug-Loaded Mixed Micelles using Thin-Film Hydration
This protocol is adapted from a study on sertaconazole nitrate mixed micelles.[4]
Objective: To prepare drug-loaded mixed micelles to enhance the solubility of a hydrophobic drug.
Materials:
-
Solutol® HS-15
-
Auxiliary surfactant (e.g., Pluronic F127, Pluronic L61)[8]
-
Active Pharmaceutical Ingredient (API)
-
Methanol or other suitable organic solvent
-
Distilled water
-
Round bottom flask
-
Rotary evaporator
-
Water bath
-
Ultrasonicator
Procedure:
-
Dissolution: Co-dissolve the API, Solutol® HS-15, and the auxiliary surfactant in a suitable organic solvent (e.g., methanol) in a round bottom flask. Use of an ultrasonicator can aid in dissolution.[4]
-
Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator. A water bath set to an appropriate temperature (e.g., 60°C) can be used to facilitate evaporation.[4] Continue until a thin, dry film is formed on the inner wall of the flask.
-
Hydration: Hydrate the thin film with a predetermined volume of distilled water by rotating the flask in the water bath for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).[4]
-
Characterization: The resulting micellar solution can be characterized for particle size, zeta potential, drug entrapment efficiency, and drug loading.
Protocol 2: Preparation of Solid Dispersions using the Solvent Evaporation Method
This protocol is based on a study investigating pioglitazone HCl solid dispersions.[10]
Objective: To prepare a solid dispersion to enhance the dissolution rate of a poorly soluble drug.
Materials:
-
Solutol® HS-15
-
Active Pharmaceutical Ingredient (API)
-
Suitable organic solvent (e.g., ethanol)
-
Beaker or flask
-
Magnetic stirrer
-
Vacuum oven or desiccator
Procedure:
-
Dissolution: Dissolve the API and Solutol® HS-15 in a suitable organic solvent in a beaker with constant stirring until a clear solution is obtained.
-
Solvent Evaporation: Evaporate the solvent under vacuum at an appropriate temperature.
-
Drying and Pulverization: The resulting solid mass should be further dried to remove any residual solvent. The dried mass is then pulverized and sieved to obtain a uniform particle size.
-
Characterization: The solid dispersion can be characterized for drug content, dissolution profile, and physical form (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells
This is a general protocol for assessing the permeation of a drug from a Solutol® HS-15 containing formulation through a skin model.
Objective: To evaluate the effect of Solutol® HS-15 on the transdermal permeation of an API.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., rat abdominal skin, human cadaver skin) or synthetic membrane[13][14]
-
Receptor medium (e.g., phosphate (B84403) buffer pH 7.4)
-
Formulation containing the API and Solutol® HS-15
-
Magnetic stirrer
-
Water bath or heating block
-
Syringes for sampling
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Skin Preparation: Excise the skin and remove any subcutaneous fat and hair. Equilibrate the skin in the receptor medium before mounting.
-
Cell Assembly: Mount the prepared skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
Temperature Control: Maintain the temperature of the receptor medium at 32 ± 1°C to simulate physiological skin temperature.[15]
-
Formulation Application: Apply a known quantity of the formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.
-
Drug Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the flux and permeability coefficient.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of Solutol® HS-15 in topical and transdermal research.
Caption: Logical relationship of Solutol® HS-15 in enhancing drug delivery.
Caption: Experimental workflow for preparing mixed micelles.
Caption: Proposed mechanism of Solutol® HS-15 permeation enhancement.
Safety Considerations
Solutol® HS-15 is generally considered safe for use in pharmaceutical formulations and has a good biocompatibility profile.[4] It has been shown to be less likely to cause histamine (B1213489) release compared to other solubilizers like Cremophor EL.[5] However, as with any excipient, it is essential to consult the Material Safety Data Sheet (MSDS) for detailed safety and handling information.[16][17] Cytotoxicity studies are also recommended as part of the preclinical evaluation of new formulations.[1]
Conclusion
Solutol® HS-15 is a valuable tool for researchers and formulation scientists working on topical and transdermal drug delivery systems. Its ability to enhance the solubility and permeability of a wide range of APIs, coupled with its favorable safety profile, makes it a versatile excipient for overcoming the challenges associated with delivering poorly soluble drugs through the skin. The protocols and data presented in this document provide a starting point for the successful application of Solutol® HS-15 in novel topical and transdermal formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Solutol HS 15: Significance and symbolism [wisdomlib.org]
- 4. Solutol HS15 based binary mixed micelles with penetration enhancers for augmented corneal delivery of sertaconazole nitrate: optimization, in vitro, ex vivo and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of mucosal permeability enhancement of CriticalSorb® (Solutol® HS15) investigated in vitro in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. ijper.org [ijper.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Mechanistic study of solubility enhancement of nifedipine using vitamin E TPGS or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. jptcp.com [jptcp.com]
- 15. ymerdigital.com [ymerdigital.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. abmole.com [abmole.com]
Application of Solutol® HS-15 in Pediatric and Geriatric Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solutol® HS-15 (Macrogol 15 Hydroxystearate) is a non-ionic solubilizer and emulsifying agent used to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Its application in specialized populations, such as pediatrics and geriatrics, requires careful consideration of its safety and efficacy. These populations present unique physiological characteristics and formulation challenges, including the need for flexible dosing, palatable liquid formulations, and a favorable safety profile of all excipients.
These application notes provide an overview of the use of Solutol® HS-15 in pediatric and geriatric formulations, summarizing key data and providing detailed experimental protocols for formulation development and evaluation.
Key Considerations for Pediatric and Geriatric Formulations
The development of drug formulations for pediatric and geriatric patients necessitates a focus on safety, dose accuracy, and patient compliance. Liquid formulations are often preferred for both populations due to difficulties with swallowing solid dosage forms.[1][2] However, the excipients used in these formulations must be carefully selected to avoid potential toxicity in these vulnerable groups, who may have immature metabolic systems or altered drug clearance.[3][4]
Regulatory bodies like the FDA and EMA have specific guidelines for the development of pediatric and geriatric medicines, emphasizing the importance of excipient safety.[5] It is crucial to conduct a thorough risk assessment for any excipient intended for use in these populations.[6]
Properties of Solutol® HS-15
Solutol® HS-15 is a complex mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene (B3416737) glycol.[7] It has a Hydrophile-Lipophile Balance (HLB) value of approximately 14-16, making it an effective solubilizer for a wide range of hydrophobic drugs.[8]
Table 1: Physicochemical Properties of Solutol® HS-15
| Property | Value | Reference |
| Appearance | Pale yellowish, waxy solid | [7] |
| HLB Value | 14-16 | [8] |
| Critical Micelle Concentration (CMC) | 0.005-0.02% in water | [9] |
| Primary Function | Solubilizer, Emulsifier, Bioavailability Enhancer | [10][11] |
Applications and Efficacy of Solutol® HS-15
Solutol® HS-15 has been shown to significantly enhance the solubility and bioavailability of numerous poorly soluble drugs. This is primarily achieved through micellar solubilization, where the hydrophobic core of the Solutol® HS-15 micelles encapsulates the drug molecules, increasing their apparent solubility in aqueous media.[11]
Solubility Enhancement
The use of Solutol® HS-15 in solid dispersions and micellar solutions has demonstrated substantial increases in the saturation solubility of various APIs.
Table 2: Quantitative Data on Solubility Enhancement with Solutol® HS-15
| Active Pharmaceutical Ingredient (API) | Formulation Type | Fold Increase in Solubility | Reference |
| Nateglinide | Solid Dispersion | ~65-fold | [10] |
| Pioglitazone Hydrochloride | Solid Dispersion (1:7 drug to Solutol® HS-15 ratio) | 9 to 49-fold | [9][12] |
| Genistein (B1671435) | Mixed Micelles (with Pluronic) | Markedly enhanced | [5][11] |
| A poorly soluble NME candidate | Liquid-filled capsules (in combination with other solubilizers) | Enabled solubilization of compounds with water solubility <20 ng/mL | [7] |
Bioavailability Enhancement
The enhanced solubility and permeability offered by Solutol® HS-15-based formulations translate to improved oral bioavailability.
Table 3: In-vivo Bioavailability Enhancement with Solutol® HS-15 Formulations
| Active Pharmaceutical Ingredient (API) | Animal Model | Formulation Type | Improvement in Bioavailability | Reference |
| Nateglinide | Rabbits | Solid Dispersion | 170-179% increase in relative bioavailability compared to marketed formulation | [10] |
| Pioglitazone Hydrochloride | Rabbits | Solid Dispersion | ~4-fold higher Cmax and ~2.4-fold higher AUC0-t compared to pure drug | [9][12] |
| Genistein | SD Rats | Mixed Micelles | 2.23 to 3.46-fold increase in relative oral bioavailability | [5][11] |
| A poorly soluble NME | Animals | Solution | Great bioavailability improvement with a fast absorption rate | [7] |
Safety and Toxicological Profile
The safety of excipients is a paramount concern in pediatric and geriatric formulations. Solutol® HS-15 has been shown to be safe in various animal toxicity models.[7] Studies in rats and dogs with a Solutol® HS-15/PEG 400 vehicle showed no overt toxicity, though some effects on kidney and thymus weights in rats and gastrointestinal effects in dogs were noted.[8] An FDA review of a study in rats with a formulation containing 15% Solutol® HS-15 did not indicate significant safety concerns at the tested doses.[13]
Experimental Protocols
The following are detailed protocols for key experiments in the development and evaluation of pediatric and geriatric formulations containing Solutol® HS-15.
Protocol 1: Preparation of an Oral Liquid Formulation (Micellar Solution)
This protocol describes the preparation of a micellar solution for a poorly soluble API using Solutol® HS-15.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Solutol® HS-15
-
Ethanol (B145695) (or other suitable organic solvent)
-
Purified water
-
Sweeteners, flavoring agents, and preservatives (as required for pediatric/geriatric formulations)
-
Rotary evaporator
-
Magnetic stirrer
-
Filtration apparatus (0.22 µm filter)
Procedure:
-
Dissolution of API and Solutol® HS-15:
-
Accurately weigh the required amounts of API and Solutol® HS-15.
-
Dissolve both components in a minimal amount of ethanol in a round-bottom flask.
-
Stir the mixture at room temperature until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Remove the ethanol using a rotary evaporator under reduced pressure at a temperature appropriate for the API's stability (e.g., 50°C).
-
Continue evaporation until a thin, uniform film is formed on the inner surface of the flask.
-
-
Hydration:
-
Add a predefined volume of purified water (containing any desired sweeteners, flavors, or preservatives) to the flask.
-
Shake the flask gently until the film is completely hydrated and a clear micellar solution is formed.[5]
-
-
Filtration:
-
Filter the resulting solution through a 0.22 µm membrane filter to remove any undissolved particles or aggregates.
-
-
Characterization:
-
Determine the drug content, pH, viscosity, and particle size of the final formulation.
-
Protocol 2: Determination of API Solubility Enhancement
This protocol outlines the procedure for quantifying the increase in aqueous solubility of an API in the presence of Solutol® HS-15.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Solutol® HS-15
-
Purified water (or relevant buffer solution, e.g., simulated gastric or intestinal fluid)
-
Shaking water bath or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for API quantification
Procedure:
-
Preparation of Supersaturated Solutions:
-
Prepare a series of aqueous solutions with varying concentrations of Solutol® HS-15.
-
Add an excess amount of the API to a fixed volume of each Solutol® HS-15 solution in sealed vials.
-
-
Equilibration:
-
Place the vials in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[16]
-
-
Separation of Undissolved API:
-
Centrifuge the vials at a high speed to pellet the undissolved API.
-
-
Quantification:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant appropriately with a suitable solvent.
-
Determine the concentration of the dissolved API using a validated analytical method (e.g., HPLC, UV-Vis).
-
-
Calculation:
-
Calculate the fold increase in solubility by dividing the solubility of the API in the Solutol® HS-15 solution by its intrinsic solubility in water (or the corresponding buffer).
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a dialysis bag method for assessing the in vitro release of an API from a Solutol® HS-15 formulation.
Materials:
-
API-loaded Solutol® HS-15 formulation
-
Dialysis tubing (with an appropriate molecular weight cut-off)
-
Release medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)
-
USP dissolution apparatus (e.g., paddle type)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of Dialysis Bags:
-
Cut a piece of dialysis tubing and soak it in the release medium to make it pliable.
-
Securely close one end of the tubing with a clip.
-
-
Sample Loading:
-
Accurately measure a specific volume of the API-loaded formulation and introduce it into the dialysis bag.
-
Securely close the other end of the bag, ensuring no leakage.
-
-
Dissolution Test:
-
Place the sealed dialysis bag in a vessel of the dissolution apparatus containing a known volume of pre-warmed release medium (37°C).
-
Stir the medium at a constant speed (e.g., 50-100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.[5]
-
-
Analysis:
-
Analyze the collected samples for API concentration using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point and plot the release profile.
-
Protocol 4: Assessment of Formulation Palatability
Assessing the palatability of pediatric formulations is crucial for ensuring patient compliance. This protocol provides a general framework for conducting a palatability study.[17][18][19]
Methods:
-
Human Taste Panel: This is the gold standard for palatability assessment.[19]
-
Recruit a panel of trained adult volunteers or, where ethically permissible and with appropriate consent, a panel of children within the target age group.
-
Present small, standardized doses of the formulation to the panelists.
-
Use validated scales to assess taste, aftertaste, smell, and mouthfeel. Common scales include:
-
Visual Analogue Scales (VAS): A continuous line where panelists mark their perception of a sensory attribute (e.g., from "not bitter" to "extremely bitter").[17]
-
Hedonic Scales: Use facial expressions or simple descriptive words (e.g., "yummy," "okay," "yucky") that are easily understood by children.[17]
-
-
-
In Vitro Methods (Electronic Tongues):
-
Electronic taste-sensing systems can provide an objective measure of the taste profile of a liquid formulation.[19]
-
These instruments use sensors to detect and quantify different taste modalities (sweet, sour, salty, bitter, umami).
-
The results from an electronic tongue should ideally be correlated with data from human taste panels.[19]
-
Procedure (for Human Taste Panel):
-
Study Design:
-
Develop a clear study protocol that has been approved by an ethics committee.
-
Define the sample size, inclusion/exclusion criteria for panelists, and the sensory attributes to be evaluated.
-
-
Sample Preparation:
-
Prepare the formulation to be tested, along with a placebo (vehicle without the API) and a positive control (a solution with a known aversive taste).
-
-
Panelist Training (if applicable):
-
Train panelists to recognize and rate the intensity of different tastes using standard reference solutions.
-
-
Taste Assessment Session:
-
Provide panelists with a small, measured amount of the sample.
-
Instruct them to hold the sample in their mouth for a specific duration and then expectorate it (swish and spit method).
-
Provide water and unsalted crackers for rinsing the palate between samples.
-
-
Data Collection:
-
Panelists record their ratings on the provided scales immediately after tasting each sample.
-
-
Data Analysis:
-
Analyze the collected data statistically to compare the palatability of different formulations.
-
Visualization of Workflows
Experimental Workflow for Developing a Pediatric Oral Liquid Formulation
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selecting appropriate excipients for paediatric dosage form - Paediatric excipients risk assessment (PERA) framework - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Effects of Solutol (Kolliphor) and cremophor in polyethylene glycol 400 vehicle formulations in Sprague-Dawley rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ijper.org [ijper.org]
- 11. dovepress.com [dovepress.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. The no-observed-adverse-effect-level in drug safety evaluations: use, issues, and definition(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. birthdefectsresearch.org [birthdefectsresearch.org]
- 16. researchgate.net [researchgate.net]
- 17. Evaluating palatability in young children: a mini-review of relevant physiology and assessment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gerpac.eu [gerpac.eu]
- 19. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
Application Notes and Protocols: Solutol® HS-15 in Lipid-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solutol® HS-15 (Kolliphor® HS 15) is a non-ionic solubilizer and emulsifying agent renowned for its exceptional safety profile and efficacy in enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1] Chemically, it is a mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene (B3416737) glycol.[2][3] Its amphiphilic nature, characterized by a hydrophilic-lipophilic balance (HLB) of 16, makes it an invaluable excipient in the development of various lipid-based drug delivery systems, including self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs).[1] Furthermore, Solutol® HS-15 has been shown to inhibit P-glycoprotein (P-gp) mediated drug efflux, a key mechanism of multidrug resistance, thereby improving the intracellular concentration and therapeutic efficacy of various drugs.[4][5][6]
These application notes provide a comprehensive overview of the use of Solutol® HS-15 in lipid-based formulations, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in their drug development endeavors.
Physicochemical Properties of Solutol® HS-15
| Property | Value | Reference |
| Chemical Name | Polyoxyl 15 Hydroxystearate | [1] |
| Appearance | White to yellowish paste or waxy solid | - |
| HLB Value | 16 | [1] |
| Critical Micelle Concentration (CMC) | 0.005% - 0.02% in distilled water | [1][7] |
| Composition | ~70% polyglycol mono- and di-esters of 12-hydroxystearic acid, ~30% free polyethylene glycol | [3] |
Applications in Lipid-Based Formulations
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.[8][9] Solutol® HS-15, with its high HLB value, is an effective surfactant in SEDDS formulations, promoting the formation of small and uniform droplets, which enhances drug solubilization and absorption.[10]
Quantitative Formulation Data for Indapamide SEDDS [10]
| Formulation ID | Composition (w/w) | Mean Droplet Size (nm) | Polydispersity Index (PDI) |
| B130 | Labrafil® M1944CS (45%), Labrasol® (45%), Indapamide (10%) | 250 | High |
| S130 | Labrafil® M1944CS (40.5%), Labrasol® (40.5%), Solutol® HS-15 (9%), Indapamide (10%) | 170 | Low |
| C130 | Labrafil® M1944CS (40.5%), Labrasol® (40.5%), Capryol™ 90 (9%), Indapamide (10%) | 200 | Moderate |
Experimental Protocol: Preparation of SEDDS [10]
-
Preparation of Lipid-Based Vehicle: Accurately weigh and combine the lipid (e.g., Labrafil® M1944CS), surfactant (e.g., Labrasol®), and co-surfactant (e.g., Solutol® HS-15 or Capryol™ 90) in a glass vial.
-
Drug Dissolution: Add the specified amount of the active pharmaceutical ingredient (e.g., Indapamide) to the lipid mixture.
-
Heating and Mixing: Heat the mixture to 60°C while stirring until the drug is completely dissolved and a clear, homogenous solution is obtained.
-
Cooling: Allow the formulation to cool to room temperature (25°C).
-
Vortexing: Vortex the mixture until a clear liquid is formed.
Experimental Protocol: Characterization of SEDDS [10]
-
Droplet Size and Polydispersity Index (PDI) Analysis:
-
Dilute the SEDDS formulation with a suitable aqueous medium (e.g., 1:1000 in distilled water).
-
Gently agitate the mixture to allow for self-emulsification.
-
Analyze the resulting emulsion using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer) to determine the mean droplet size and PDI.
-
-
In Vitro Dissolution Study:
-
Utilize a USP dissolution apparatus II (paddle type).
-
Place the SEDDS formulation (containing a known amount of drug) in 900 mL of a specified dissolution medium (e.g., water or phosphate (B84403) buffer).
-
Maintain the temperature at 37 ± 0.5°C and a paddle speed of 100 rpm.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals.
-
Replace the withdrawn volume with fresh dissolution medium to maintain a constant volume.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC).
-
Figure 1: Experimental workflow for the preparation and characterization of Self-Emulsifying Drug Delivery Systems (SEDDS).
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
SLNs are colloidal carriers with a solid lipid core, while NLCs are a second generation of lipid nanoparticles that incorporate a blend of solid and liquid lipids, creating a less ordered lipid matrix that can accommodate higher drug loads and minimize drug expulsion during storage.[11][12] Solutol® HS-15 is frequently used as a surfactant to stabilize the nanoparticle dispersion.
Quantitative Formulation Data for Quercetin-loaded SLNs [1]
| Surfactant | Drug Release (%) |
| Poloxamer 188 | 45 |
| Kolliphor® HS 15 (Solutol® HS-15) | 70 |
Experimental Protocol: Preparation of SLNs by Hot Homogenization [11][13]
-
Lipid Phase Preparation: Melt the solid lipid (e.g., stearic acid) at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Disperse or dissolve the API in the molten lipid.
-
Aqueous Phase Preparation: Heat the aqueous surfactant solution (containing Solutol® HS-15) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear mixer (e.g., Ultra-Turrax) at a high speed (e.g., 10,000 rpm) for a short duration (e.g., 2-6 minutes) to form a hot oil-in-water pre-emulsion.
-
High-Pressure Homogenization (HPH): Subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). The temperature should be maintained above the lipid's melting point.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature or below while stirring, allowing the lipid to recrystallize and form SLNs.
Experimental Protocol: Characterization of SLNs
-
Particle Size, PDI, and Zeta Potential:
-
Dilute the SLN dispersion with deionized water.
-
Analyze using a DLS instrument to determine particle size and PDI.
-
Use the same instrument with an appropriate electrode to measure the zeta potential, which indicates the surface charge and stability of the dispersion.
-
-
Entrapment Efficiency (EE%) and Drug Loading (DL%):
-
Separate the free, un-entrapped drug from the SLNs using a suitable method like ultracentrifugation or centrifugal filter devices.
-
Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC).
-
Calculate EE% and DL% using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pharmtech.com [pharmtech.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. oatext.com [oatext.com]
- 11. japsonline.com [japsonline.com]
- 12. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wisdomlib.org [wisdomlib.org]
Application Notes and Protocols for the Preparation of Solutol® HS-15 Mixed Micelles via the Thin-Film Hydration Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thin-film hydration method is a widely employed technique for the formulation of mixed micelles, particularly for the encapsulation of poorly water-soluble drugs. Solutol® HS-15, a non-ionic solubilizing agent and emulsifier, is frequently utilized in these formulations due to its excellent biocompatibility and solubilization capacity.[1][2] This document provides detailed application notes and standardized protocols for the preparation and characterization of Solutol® HS-15 mixed micelles using the thin-film hydration technique, based on established research.
Principle of the Method
The thin-film hydration method involves dissolving the drug and the amphiphilic polymers (including Solutol® HS-15 and a co-polymer) in a suitable organic solvent. The solvent is then evaporated under reduced pressure to form a thin, uniform film on the inner surface of a round-bottom flask. Subsequent hydration of this film with an aqueous medium, accompanied by gentle agitation, leads to the self-assembly of the polymers into mixed micelles, entrapping the drug within their hydrophobic cores.
Experimental Protocols
Materials and Reagents
-
Primary Surfactant: Solutol® HS-15 (Polyoxyethylene 15-hydroxystearate)
-
Co-surfactants/Polymers: Soluplus®, Pluronic® F127, Pluronic® L61, d-α-Tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS), etc.
-
Active Pharmaceutical Ingredient (API): e.g., Thymoquinone, Genistein (B1671435), Sertaconazole (B158924) Nitrate, Baohuoside I, Docetaxel.
-
Organic Solvent: Methanol, Ethanol (B145695), Chloroform, Dichloromethane, or a mixture thereof.[3]
-
Hydration Medium: Distilled water, Phosphate Buffered Saline (PBS), or 0.9% NaCl solution.[4][5]
-
Equipment: Rotary evaporator, sonicator (bath or probe), vacuum oven, round-bottom flasks, magnetic stirrer, filtration assembly (e.g., 0.22 µm syringe filters).
Protocol 1: Preparation of Thymoquinone-Loaded Soluplus®/Solutol® HS-15 Mixed Micelles[3]
-
Dissolution: In a round-bottom flask, dissolve 400 mg of Soluplus®, 400 mg of Solutol® HS-15, and 25 mg of Thymoquinone in 10 mL of a methanol/dichloromethane mixture (1:4 v/v).[3]
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvents at 30–35 °C under vacuum for approximately 20 minutes, or until a thin, dry film is formed on the flask wall.[3]
-
Hydration: Hydrate the film with 5 mL of distilled water.[3]
-
Micelle Formation: Sonicate the dispersion for 5 minutes to facilitate the formation of a homogenous micellar solution.[3]
-
Purification (Optional): To remove any non-encapsulated drug, the solution can be filtered through a 0.22 µm membrane filter.[6]
Protocol 2: Preparation of Baohuoside I-Loaded TPGS/Solutol® HS-15 Mixed Micelles[4][5]
-
Dissolution: Dissolve 50 mg of Baohuoside I and 450 mg of a mixture of TPGS and Solutol® HS-15 (at a specific weight ratio, e.g., 1:4 TPGS:Solutol HS-15) in absolute ethanol in a round-bottom flask, using sonication to aid dissolution.[4][5]
-
Film Formation: Evaporate the ethanol using a rotary evaporator to form a thin film.[4][5]
-
Drying: Place the flask in a vacuum oven overnight at room temperature to ensure complete removal of any residual solvent.[4][5]
-
Hydration: Hydrate the dried film with 20 mL of a 0.9% NaCl solution to obtain a clear micelle solution.[4][5]
-
Purification: Filter the resulting solution through a 0.22 µm membrane filter to remove any unincorporated Baohuoside I. The solution can then be lyophilized for long-term storage.[5]
Protocol 3: Characterization of Mixed Micelles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
These parameters are determined using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) techniques.[3]
-
Samples are typically diluted in the hydration medium and measured at 25 °C.[3]
-
The results are usually expressed as the average of at least three measurements.[3]
2. Drug Loading (DL) and Encapsulation Efficiency (EE):
-
The amount of drug encapsulated in the micelles is determined. A common method is the membrane filtration method.[3]
-
The micellar solution is filtered (e.g., through a 0.22 µm filter) to separate the encapsulated drug from the unencapsulated drug.[3][6]
-
The filtrate, containing the micelles, is then disrupted using a suitable solvent (e.g., methanol) to release the encapsulated drug.[3]
-
The concentration of the drug is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[3][6]
-
DL% and EE% are calculated using the following equations:
-
DL% = (Weight of drug in micelles / Weight of micelles) x 100
-
EE% = (Weight of drug in micelles / Initial weight of drug) x 100
-
Quantitative Data Summary
The following tables summarize the physicochemical properties of Solutol® HS-15 mixed micelles prepared with different co-polymers and loaded with various drugs, as reported in the literature.
| Drug | Co-polymer | Polymer Ratio (w/w) | Particle Size (nm) | PDI | Zeta Potential (mV) | DL (%) | EE (%) | Reference |
| Thymoquinone | Soluplus® | 1:4 (Soluplus®:Solutol® HS-15) | 56.71 ± 1.41 | 0.180 ± 0.003 | -8.53 ± 0.27 | 4.68 ± 0.12 | 92.4 ± 1.6 | [3][7][8] |
| Genistein | Pluronic® F127 | 35:20 (mg/mL) | Not Specified | Not Specified | Not Specified | 1.69 ± 0.24 | 80.79 ± 0.55 | [6] |
| Genistein | Pluronic® L61 | 49:6 (mg/mL) | Not Specified | Not Specified | Not Specified | 2.26 ± 0.18 | 83.40 ± 1.36 | [6] |
| Baohuoside I | TPGS | 1.8:7.2 (TPGS:Solutol® HS-15) | ~60.52 | Not Specified | Not Specified | >85% | >85% | [4] |
| Icariside II | Pluronic® F127 | 4:1 (Solutol® HS-15:Pluronic® F127) | 12.88 | 0.172 | -27.4 | 9.7 | 94.6 | [9][10] |
| Docetaxel | Pluronic® F127 | Not Specified | ~23 | Not Specified | Not Specified | Not Specified | 99.05 | [11] |
| Docetaxel | Folate-conjugated F127 | Not Specified | ~23 | Not Specified | Not Specified | Not Specified | 90.28 | [11] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the preparation and characterization of Solutol® HS-15 mixed micelles using the thin-film hydration method.
Caption: Workflow for Thin-Film Hydration Method.
References
- 1. Solutol HS15 based binary mixed micelles with penetration enhancers for augmented corneal delivery of sertaconazole nitrate: optimization, in vitro, ex vivo and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. d-α-Tocopheryl polyethylene glycol succinate/Solutol HS 15 mixed micelles for the delivery of baohuoside I against non-small-cell lung cancer: optimization and in vitro, in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Solvent Evaporation Technique with Solutol® HS-15 Solid Dispersions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solvent evaporation technique is a widely employed method for the preparation of solid dispersions, particularly for enhancing the solubility and dissolution rate of poorly water-soluble drugs (BCS Class II and IV). This method involves dissolving both the drug and a hydrophilic carrier in a common volatile solvent, followed by the removal of the solvent to form a solid dispersion. Solutol® HS-15, a non-ionic solubilizer and emulsifier, has proven to be an effective carrier in this technique. It is a mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene (B3416737) glycol.[1] The resulting solid dispersions often exhibit an amorphous state of the drug, leading to improved bioavailability.[2][3] This document provides detailed application notes and protocols for the preparation of Solutol® HS-15 based solid dispersions using the solvent evaporation method.
Principle of the Technique
The core principle of the solvent evaporation method lies in the molecular dispersion of a poorly soluble drug within a hydrophilic carrier matrix. By co-dissolving the drug and Solutol® HS-15 in a suitable solvent, a homogenous solution is formed. Subsequent evaporation of the solvent under controlled conditions leads to the formation of a solid mass where the drug is finely dispersed, often in an amorphous state, within the carrier. This amorphous form has a higher energy state compared to the crystalline form, which contributes to increased aqueous solubility and faster dissolution.[4]
Advantages of Solutol® HS-15 in Solvent Evaporation
-
Enhanced Solubility and Bioavailability: Solutol® HS-15 has demonstrated significant success in increasing the solubility and oral bioavailability of various poorly soluble drugs.[5][6]
-
Amorphous State Stabilization: It can effectively inhibit the recrystallization of the drug during storage, thus maintaining the amorphous state and the associated solubility benefits.[2]
-
Good Solubilizing Capacity: Due to its amphiphilic nature and low critical micelle concentration, Solutol® HS-15 is an excellent solubilizing agent.[1]
-
Processability: It is suitable for the solvent evaporation technique due to its good solubility in common organic solvents.
Experimental Protocols
Materials and Equipment
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Solutol® HS-15 (Kolliphor® HS 15)
-
Volatile organic solvent (e.g., ethanol (B145695), methanol, dichloromethane, or a mixture thereof)[7][8]
-
Purified water
Equipment:
-
Magnetic stirrer with heating plate
-
Rotary evaporator with a vacuum pump and water bath[7]
-
Hot air oven or vacuum oven
-
Mortar and pestle
-
Sieves (e.g., 40-120 mesh)[8]
-
Analytical balance
-
Glassware (beakers, flasks, etc.)
Detailed Protocol for Solvent Evaporation
This protocol provides a general procedure. Specific parameters such as the drug-to-polymer ratio and solvent selection should be optimized for each specific API.
-
Preparation of the Drug-Carrier Solution:
-
Accurately weigh the desired amounts of the API and Solutol® HS-15 to achieve the target drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5, 1:7, 1:9 by weight).[3]
-
Select a suitable volatile solvent in which both the drug and Solutol® HS-15 are freely soluble. Ethanol is a commonly used solvent.[7]
-
In a suitable flask, dissolve the weighed API and Solutol® HS-15 in the selected solvent with continuous stirring using a magnetic stirrer at room temperature until a clear solution is obtained. The volume of the solvent should be sufficient to ensure complete dissolution of both components. For instance, 10 mL of ethanol can be used to dissolve the drug and polymer for various ratios.[7]
-
-
Solvent Evaporation:
-
Transfer the solution to the evaporating flask of a rotary evaporator.
-
Set the water bath temperature to a suitable level, typically between 40°C and 60°C, to facilitate solvent evaporation without degrading the drug or polymer.[9]
-
Apply a vacuum to the system to reduce the pressure and lower the boiling point of the solvent, which accelerates the evaporation process.
-
Rotate the flask to ensure a thin film of the solution is spread over the inner surface, maximizing the surface area for evaporation.
-
Continue the evaporation process until a solid mass or a thin film is formed on the wall of the flask.
-
-
Post-Evaporation Drying:
-
Scrape the solid mass from the flask.
-
To ensure complete removal of the residual solvent, place the solid mass in a hot air oven or a vacuum oven at a temperature of approximately 40°C for 24 hours or until a constant weight is achieved.[8]
-
-
Post-Processing:
-
The dried solid dispersion can be further processed by pulverizing it into a fine powder using a mortar and pestle.[8]
-
The powdered solid dispersion should then be passed through a sieve of appropriate mesh size (e.g., 60-120 mesh) to obtain a uniform particle size.[8]
-
Store the final product in a desiccator to protect it from moisture.
-
Data Presentation: Quantitative Analysis
The effectiveness of preparing solid dispersions of poorly soluble drugs with Solutol® HS-15 using the solvent evaporation technique has been demonstrated in several studies. The following tables summarize the quantitative data from these studies.
Table 1: Enhancement of Aqueous Solubility
| Drug | Drug:Solutol® HS-15 Ratio (w/w) | Solubility Enhancement (fold increase) | Reference |
| Pioglitazone HCl | 1:1 to 1:9 | 9 to 49 | [3] |
| Nateglinide | 1:5 | ~65 | [7] |
Table 2: Improvement in Dissolution Rate
| Drug | Drug:Solutol® HS-15 Ratio (w/w) | Key Dissolution Findings | Reference |
| Pioglitazone HCl | 1:7 | Complete and rapid drug release within 15 minutes at pH 1.2. | [2][3] |
| Curcumin (B1669340) | 1:10 | Approximately 90% release of the drug within 1 hour in pH 6.8 buffer. | [6] |
Table 3: Enhancement of In Vivo Bioavailability
| Drug | Drug:Solutol® HS-15 Ratio (w/w) | Pharmacokinetic Parameter Improvement | Reference |
| Pioglitazone HCl | 1:7 | ~4 times higher Cmax and ~2.4 fold higher AUC0-t compared to the pure drug. | [5] |
| Curcumin | 1:10 | Approximately 5-fold higher AUC(0-12h) compared to pure curcumin. | [6] |
| Nateglinide | 1:5 | ~2.4 fold increase in Cmax and ~1.8 fold increase in AUC. | [7] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing Solutol® HS-15 solid dispersions via solvent evaporation.
Logical Relationship Diagram
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Processing Impact on Performance of Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Preparation and pharmacokinetic evaluation of curcumin solid dispersion using Solutol® HS15 as a carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent Solutol HS-15 precipitation in aqueous solutions
Welcome to the technical support center for Solutol® HS-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting precipitation of Solutol® HS-15 in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of Solutol® HS-15 aqueous solutions.
Issue 1: Cloudiness or precipitation appears in my Solutol® HS-15 solution upon heating.
-
Question: Why does my Solutol® HS-15 solution turn cloudy or precipitate when I heat it?
-
Answer: Solutol® HS-15, like many non-ionic surfactants, has a cloud point. This is the temperature at which the solution becomes cloudy and phase separation can occur, leading to precipitation.[1][2] The cloud point of a pure Solutol® HS-15 solution is approximately 70°C.[3] Heating your solution near or above this temperature can cause the surfactant to come out of solution.
-
Preventative Measures:
-
Avoid heating Solutol® HS-15 solutions above 60°C during preparation, if possible.
-
If heating is necessary for dissolving a drug, carefully monitor the temperature and use the minimum heat required.
-
Consider using a water bath for gentle and controlled heating.
-
-
Issue 2: My Solutol® HS-15 formulation, which was clear at room temperature, has become cloudy or has precipitated after storage in the refrigerator.
-
Question: Why did my Solutol® HS-15 solution precipitate upon cooling?
-
Answer: While precipitation is more commonly associated with heating due to the cloud point, some complex formulations containing Solutol® HS-15 may exhibit precipitation upon cooling. This can be due to the reduced solubility of the active pharmaceutical ingredient (API) or other excipients at lower temperatures. Solutol® HS-15 itself is a semi-solid at room temperature and becomes a liquid at approximately 30°C, which can influence its interaction with other components at different temperatures.
-
Troubleshooting Steps:
-
Gently warm the solution to room temperature or slightly above (e.g., 37°C) with gentle agitation to see if the precipitate redissolves.
-
If the precipitate is the API, you may need to reconsider the formulation composition or the storage conditions.
-
Evaluate the need for refrigerated storage. Solutol® HS-15 solutions are often stable at controlled room temperature.
-
-
Issue 3: I observed precipitation after adding salts to my Solutol® HS-15 formulation.
-
Question: Can the addition of salts cause Solutol® HS-15 to precipitate?
-
Answer: Yes, high concentrations of electrolytes can reduce the cloud point of non-ionic surfactants like Solutol® HS-15, a phenomenon known as "salting-out".[4] This reduction in the cloud point can lead to precipitation even at temperatures below 70°C. The type and concentration of the salt will influence the extent of this effect.
-
Preventative Measures:
-
If salts are a necessary component of your formulation, use the lowest effective concentration.
-
Screen different types of salts to identify those with the least impact on Solutol® HS-15 solubility.
-
Conduct stability studies of your formulation with the required salt concentration at your intended storage and use temperatures.
-
-
Issue 4: The method of preparation seems to affect the stability of my Solutol® HS-15 solution.
-
Question: Does the way I prepare my Solutol® HS-15 solution impact its stability?
-
Answer: Absolutely. The order of addition and the method of mixing are critical for forming stable micellar solutions and preventing precipitation, especially when formulating with poorly water-soluble drugs.
-
Recommended Preparation Workflow:
-
If your formulation includes a poorly soluble drug, first create a paste by triturating the drug with Solutol® HS-15 using a mortar and pestle. This ensures intimate mixing and facilitates the encapsulation of the drug within the Solutol® HS-15 micelles.
-
Gradually add the aqueous phase (e.g., buffer) to the paste with continuous gentle mixing until a homogenous dispersion is formed.
-
Vortex the final mixture until the paste is fully dissolved.
-
Allow the solution to sit for about 20 minutes to allow any entrapped air bubbles to dissipate.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for aqueous solutions of Solutol® HS-15?
A1: Solutol® HS-15 is a non-ionic surfactant and is generally considered to be stable over a wide pH range.[5] However, for a 10% (w/v) aqueous solution, a pH range of 5-7 is recommended for optimal stability.[6] Extreme pH values may affect the stability of the entire formulation, including the API.
Q2: How should I store my Solutol® HS-15 raw material and aqueous solutions?
A2:
-
Raw Material: Store Solutol® HS-15 in a tightly sealed container at 4°C, protected from moisture and direct sunlight.
-
Aqueous Solutions: Storage conditions for aqueous formulations will depend on the stability of the API and other excipients. In general, storage at controlled room temperature or refrigerated (if required for the API) is recommended. Always conduct stability studies for your specific formulation at the intended storage conditions.
Q3: Can I redissolve a precipitated Solutol® HS-15 solution?
A3: In some cases, yes. If precipitation is due to cooling, gentle warming with agitation may redissolve the precipitate. If precipitation is due to exceeding the cloud point, cooling the solution below the cloud point with stirring may allow it to return to a clear state. However, if the precipitate is the API that has crystallized out of the formulation, redissolving it may be more challenging and may require reformulation. It is always best to prevent precipitation in the first place.
Q4: Are there any excipients that are known to be incompatible with Solutol® HS-15?
A4: Solutol® HS-15 is generally compatible with a wide range of pharmaceutical excipients. It has been successfully used in combination with other solubilizers and polymers to create stable formulations.[7] However, as with any formulation, compatibility studies should be performed with your specific API and other excipients to ensure the physical and chemical stability of the final product.
Data Presentation
Table 1: Physicochemical Properties of Solutol® HS-15
| Property | Value | Reference |
| Appearance | Colorless to off-white semi-solid | [6] |
| Cloud Point | 70.0 ± 0.7 °C | [3] |
| Critical Micelle Concentration (CMC) | 0.005% - 0.02% (w/v) | [5] |
| pH (10% w/v in H₂O) | 5 - 7 | [6] |
| Solubility | Soluble in water and ethanol |
Table 2: Factors Influencing Solutol® HS-15 Precipitation in Aqueous Solutions
| Factor | Effect on Stability | Recommendation |
| Temperature | Heating near or above the cloud point (~70°C) can cause precipitation. | Avoid excessive heating. Maintain solution temperature below 60°C. |
| pH | Generally stable, but extreme pH values may affect overall formulation stability. | Maintain the formulation pH within a range suitable for all components, ideally between 5 and 7. |
| Ionic Strength | High salt concentrations can lower the cloud point and induce precipitation ("salting-out" effect).[4] | Use the lowest necessary concentration of salts. Screen for salts with minimal impact on stability. |
| Preparation Method | Improper mixing can lead to incomplete drug encapsulation and precipitation. | Follow the recommended protocol of creating a drug-surfactant paste before adding the aqueous phase. |
Experimental Protocols
Protocol 1: Preparation of a Stable Solutol® HS-15 Aqueous Solution with a Poorly Soluble Drug
-
Materials:
-
Solutol® HS-15
-
Active Pharmaceutical Ingredient (API)
-
Aqueous vehicle (e.g., purified water, buffer)
-
Mortar and pestle
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh the required amounts of Solutol® HS-15 and the API.
-
Transfer the Solutol® HS-15 and API to a clean, dry mortar.
-
Triturate the mixture with the pestle until a uniform, homogenous paste is formed. This step is crucial for ensuring proper dispersion and encapsulation of the API.
-
Slowly add the aqueous vehicle to the mortar in small portions while continuously triturating to form a smooth, milky dispersion.
-
Transfer the dispersion to a suitable container (e.g., a volumetric flask or a beaker).
-
Rinse the mortar and pestle with the remaining aqueous vehicle and add it to the container to ensure complete transfer.
-
Vortex the mixture until the paste is completely dissolved and the solution becomes clear.
-
Allow the solution to stand for approximately 20 minutes to allow for the dissipation of any air bubbles.
-
Visually inspect the solution for any signs of precipitation or undissolved particles.
-
Visualizations
Caption: Experimental workflow for preparing stable Solutol® HS-15 solutions and a troubleshooting flowchart for precipitation issues.
Caption: Logical relationships between key factors and the stability of Solutol® HS-15 aqueous solutions.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. chineway.com.cn [chineway.com.cn]
- 3. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nupeg.ufrn.br [nupeg.ufrn.br]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. usbio.net [usbio.net]
- 7. pharmtech.com [pharmtech.com]
Technical Support Center: Troubleshooting Foam Formation with Solutol® HS-15 in Cell Culture Media
This technical support guide is intended for researchers, scientists, and drug development professionals encountering foam formation in their cell culture media, specifically when using Solutol® HS-15. This document provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to identify and mitigate foaming issues.
Frequently Asked Questions (FAQs)
Q1: What is Solutol® HS-15 and why is it used in my cell culture medium?
Solutol® HS-15, also known as Kolliphor® HS 15, is a non-ionic surfactant composed of polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene (B3416737) glycol. In cell culture and drug delivery applications, it is primarily used as a solubilizer for poorly water-soluble compounds and as a permeability enhancer to facilitate the cellular uptake of therapeutic molecules.[1][2][3]
Q2: Can Solutol® HS-15 cause foaming in cell culture?
As a surfactant, Solutol® HS-15 can reduce the surface tension of the culture medium, which can contribute to the formation and stabilization of foam, particularly in bioreactors with agitation and gas sparging. While it is an effective solubilizing agent, its surface-active properties can sometimes lead to excessive foam, which may negatively impact cell viability and process stability.
Q3: What are the negative consequences of excessive foam in a bioreactor?
Excessive foaming can lead to several detrimental effects in a cell culture bioprocess, including:
-
Reduced Gas Exchange: A thick layer of foam can act as a barrier, impeding the transfer of oxygen from the headspace to the culture medium, which can lead to hypoxic conditions and reduced cell growth.
-
Cell Damage: The bursting of bubbles within the foam can create shear forces that damage or lyse cells, releasing intracellular contents and potentially affecting product quality.
-
Loss of Culture Volume: Foam can escape through exhaust filters, leading to a loss of culture volume and potentially compromising the sterility of the system.
-
Inaccurate Monitoring: Foam can interfere with sensors in the bioreactor, leading to inaccurate readings of parameters like pH and dissolved oxygen.
Q4: At what concentration is Solutol® HS-15 typically used, and at what point might it become problematic for foaming and cell viability?
Solutol® HS-15 is effective at concentrations above its critical micelle concentration (CMC), which is in the range of 0.06-0.1 mM.[1] In cell culture studies for enhancing drug permeability, concentrations up to 5.2 mM (~0.5% w/v) have been used.[1] However, cytotoxic effects have been observed at concentrations of 6.5–10.2 mM.[1] While there is no definitive concentration at which Solutol® HS-15 will cause problematic foaming, higher concentrations are more likely to contribute to foam formation. It is crucial to determine the optimal concentration that achieves the desired solubilization or permeability enhancement without causing excessive foam or compromising cell health.
Troubleshooting Guide for Foam Formation
This guide provides a systematic approach to diagnosing and resolving foaming issues potentially related to the use of Solutol® HS-15 in your cell culture.
Step 1: Initial Assessment and Observation
-
Characterize the Foam: Observe the properties of the foam. Is it light and quick to dissipate, or is it dense, stable, and persistent? Brownish foam may indicate a high concentration of cells and cell debris.
-
Record Operating Parameters: Note the agitation speed, gas flow rate, and temperature at the onset of foaming.
-
Correlate with Solutol® HS-15 Concentration: Is the foaming issue more pronounced at higher concentrations of Solutol® HS-15?
Step 2: Systematic Investigation of Potential Causes
The following diagram outlines a logical workflow for troubleshooting foam formation.
Step 3: Potential Solutions and Mitigation Strategies
-
Optimize Solutol® HS-15 Concentration: If foaming is directly correlated with the concentration of Solutol® HS-15, determine the minimum effective concentration required for your application.
-
Adjust Bioreactor Parameters:
-
Agitation: Gradually decrease the agitation speed to minimize surface turbulence.
-
Aeration: Reduce the gas flow rate. If using sparging, consider using a sparger with a larger pore size to generate larger, less stable bubbles.
-
-
Antifoam Agents: If mechanical adjustments are insufficient, the use of an antifoaming agent may be necessary. It is critical to select an antifoam that is biocompatible and effective at a low concentration.
Data on Antifoam Compatibility with CHO Cells
The selection of an appropriate antifoam and its working concentration is crucial to avoid negative impacts on cell culture performance. The following table summarizes the effects of different antifoams on Chinese Hamster Ovary (CHO) cell growth and antibody production.
| Antifoam Agent | Type | Concentration (ppm) | Effect on CHO Cell Growth | Effect on Antibody Production | Reference |
| Antifoam 204 | Organic, non-silicone | 1 | Impacted production | No production at 10 and 50 ppm | [4] |
| 10 | Completely inhibitory | No production | [4][5] | ||
| Antifoam C | Silicone emulsion | 1-10 | Partial inhibition | - | [4][5] |
| Antifoam SE-15 | Silicone emulsion | 10-300 | No inhibition | - | [4][5] |
| Antifoam Y-30 | Silicone emulsion | - | Toxic, inhibited growth | - | [6] |
| Antifoam EX-Cell | Simethicone emulsion | - | Adequate foam control | - | [6] |
Experimental Protocols
Protocol 1: Evaluation of Foaming Potential of Solutol® HS-15
This protocol is designed to assess the foaming tendency of Solutol® HS-15 in your specific cell culture medium in a controlled manner.
Objective: To determine the effect of increasing concentrations of Solutol® HS-15 on foam formation and stability.
Materials:
-
Sterile glass graduated cylinders (100 mL)
-
Sterile serological pipettes
-
Your basal cell culture medium
-
Sterile stock solution of Solutol® HS-15
-
Sterile air or nitrogen source with a sterile filter and flow meter
-
Timer
Procedure:
-
Prepare a series of Solutol® HS-15 concentrations in your basal medium (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM, 2.5 mM, 5.0 mM).
-
Add 50 mL of each solution to a separate sterile graduated cylinder.
-
Sparge sterile air or nitrogen through the solution at a controlled flow rate (e.g., 100 mL/min) for a fixed duration (e.g., 5 minutes).
-
Immediately after stopping the gas flow, record the initial foam volume.
-
Record the foam volume at regular intervals (e.g., 1, 5, 10, and 30 minutes) to assess foam stability.
-
Calculate the foaming capacity and foam stability for each concentration.
The following diagram illustrates the experimental workflow for evaluating the foaming potential of a media supplement.
Protocol 2: Determining the Optimal Concentration of a Biocompatible Antifoam Agent
Objective: To identify the minimum effective concentration of a selected biocompatible antifoam agent that controls foam without negatively impacting cell viability and productivity.
Materials:
-
Your complete cell culture medium containing Solutol® HS-15 at the desired concentration.
-
A selection of biocompatible antifoam agents (e.g., Antifoam SE-15, Antifoam C).
-
Spinner flasks or small-scale bioreactors.
-
Cell counting equipment.
-
Assays for cell viability (e.g., trypan blue exclusion, LDH assay).
-
Assay for product titer (if applicable).
Procedure:
-
Set up parallel cultures in spinner flasks or small-scale bioreactors with your cell line in the foaming medium.
-
To each culture, add a different concentration of the antifoam agent, including a no-antifoam control. Start with the manufacturer's recommended concentration range and perform serial dilutions.
-
Culture the cells under standard conditions, monitoring for foam formation.
-
At regular intervals (e.g., every 24 hours), take samples to measure:
-
Viable cell density and overall viability.
-
Product titer.
-
Lactate dehydrogenase (LDH) in the supernatant as an indicator of cell lysis.
-
-
Determine the lowest concentration of antifoam that effectively controls foam while having a minimal negative impact on cell growth, viability, and productivity.
Hypothetical Signaling Pathway of Solutol® HS-15 Induced Cell Stress
While not definitively proven to be a primary cause of foam stabilization, it is plausible that at higher concentrations, Solutol® HS-15's interaction with the cell membrane could lead to cellular stress and the release of intracellular proteins. These proteins can then act as surfactants, stabilizing the foam.
By following this guide, researchers can systematically troubleshoot and manage foam formation issues that may arise when using Solutol® HS-15 in cell culture media, ensuring robust and reliable bioprocesses.
References
- 1. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement and control of foam generation in a mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of media and antifoam selection on monoclonal antibody production and quality using a high throughput micro‐bioreactor system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solutol® HS-15 in Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing cytotoxicity associated with Solutol® HS-15 in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is Solutol® HS-15 and why is it used in my experiments?
Solutol® HS-15 (Kolliphor® HS 15) is a non-ionic surfactant used as a solubilizing agent for poorly water-soluble compounds and as a permeability enhancer in drug delivery systems.[1][2] It is composed of polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene (B3416737) glycol.[3][4] Its ability to form micelles helps to increase the aqueous solubility of lipophilic molecules, making it a valuable excipient in both in vitro and in vivo studies.[1][5]
Q2: Why am I observing cytotoxicity with Solutol® HS-15?
While Solutol® HS-15 is considered to have a favorable safety profile in vivo, it can exhibit concentration-dependent cytotoxicity in in vitro cell culture systems.[3][6] This toxicity is often observed at concentrations above its Critical Micelle Concentration (CMC), which is approximately 0.06-0.1 mM.[3][6] The primary mechanism involves disruption of the cell membrane, leading to increased permeability and downstream cellular stress responses.[3][7]
Q3: What is the mechanism of Solutol® HS-15-induced cell death?
Evidence suggests that Solutol® HS-15 induces cytotoxicity primarily through the intrinsic apoptosis pathway . This is triggered by interactions with the cell membrane, leading to mitochondrial stress. Key events include:
-
Increased production of mitochondrial Reactive Oxygen Species (ROS) , leading to oxidative stress.
-
Disruption of the mitochondrial membrane potential (ΔΨm) .
-
Release of pro-apoptotic factors from the mitochondria.
-
Activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3/7 ), which ultimately leads to apoptosis.[7]
Q4: How can I minimize Solutol® HS-15 cytotoxicity in my experiments?
Several strategies can be employed to mitigate unwanted cytotoxicity:
-
Optimize Concentration: Use the lowest effective concentration of Solutol® HS-15 that achieves the desired solubilization or permeability enhancement. It is crucial to determine the optimal concentration that balances efficacy with minimal toxicity for your specific cell line and experimental endpoint.
-
Limit Exposure Time: Reduce the duration of cell exposure to Solutol® HS-15. A shorter incubation time may be sufficient for drug uptake while minimizing damage to the cells.
-
Use Antioxidants: Co-incubation with antioxidants such as N-acetylcysteine (NAC) , Vitamin E (or its water-soluble analog, Trolox) , or Vitamin C (ascorbic acid) may help to neutralize the excess ROS produced and protect cells from oxidative stress-induced apoptosis.[8][9][10]
-
Serum Concentration: Ensure adequate serum concentration in your culture medium during exposure, as serum proteins can sometimes bind to surfactants and reduce their effective free concentration.
Q5: Is the cytotoxicity reversible?
The reversibility of cytotoxicity depends on the concentration and duration of exposure. At lower concentrations or with shorter exposure times, cells may recover if the Solutol® HS-15-containing medium is replaced with fresh medium. However, prolonged exposure or high concentrations can lead to irreversible apoptosis and necrosis.
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| High cell death observed in vehicle control (Solutol® HS-15 alone). | Concentration of Solutol® HS-15 is above the toxic threshold for the specific cell line. | 1. Perform a dose-response experiment to determine the EC50 of Solutol® HS-15 for your cell line (See Protocol 1). 2. Use a concentration well below the EC50 for your experiments. 3. Reduce the incubation time. |
| Inconsistent results in cell viability assays (e.g., MTT, MTS). | Interference of Solutol® HS-15 with the assay reagents. Surfactants can affect mitochondrial reductase activity. | 1. Switch to a membrane integrity assay like the Lactate Dehydrogenase (LDH) assay, which is less prone to surfactant interference (See Protocol 2). 2. Ensure to wash cells thoroughly with PBS after treatment and before adding assay reagents. 3. Include proper controls: untreated cells, Solutol® HS-15 vehicle control, and a positive control for cell death. |
| Cells are detaching from the culture plate after treatment. | Disruption of cell adhesion molecules and the cytoskeleton (F-actin organization) by the surfactant properties of Solutol® HS-15.[3] | 1. Use plates coated with an extracellular matrix (e.g., collagen, fibronectin) to improve cell attachment. 2. Lower the concentration of Solutol® HS-15. 3. Handle plates gently to minimize mechanical stress on weakly attached cells. |
| My drug, when formulated with Solutol® HS-15, shows higher toxicity than expected. | Synergistic toxic effect between the drug and Solutol® HS-15. Solutol® HS-15 can also inhibit P-glycoprotein (P-gp) efflux pumps, increasing intracellular drug concentration and toxicity.[1][11] | 1. De-convolute the toxicity: test the drug alone, Solutol® HS-15 alone, and the combination. 2. If P-gp inhibition is a factor, consider whether this is a desired effect for your experiment. If not, a different solubilizer may be needed. 3. Lower the concentration of both the drug and Solutol® HS-15. |
| Suspected oxidative stress or mitochondrial damage. | Solutol® HS-15 is known to induce mitochondrial ROS production and disrupt mitochondrial membrane potential. | 1. Measure mitochondrial ROS production using a fluorescent probe like MitoSOX™ Red (See Protocol 3). 2. Assess mitochondrial membrane potential using a dye such as TMRE or JC-1 (See Protocol 4). 3. Test the protective effect of co-incubating with antioxidants like N-acetylcysteine (NAC) at 1-5 mM.[8][12] |
Quantitative Data Summary
The following tables summarize the cytotoxic potential of Solutol® HS-15 on various epithelial cell lines.
Table 1: EC50 Values of Solutol® HS-15 in Different Cell Lines after 3-hour Incubation
| Cell Line | Assay Type | EC50 (mM) |
| Calu-3 (Lung) | MTS (Metabolic Activity) | 5.2 ± 0.4 |
| LDH (Membrane Integrity) | 6.5 ± 0.3 | |
| Caco-2 (Intestinal) | MTS (Metabolic Activity) | 3.5 ± 0.2 |
| LDH (Membrane Integrity) | 4.1 ± 0.2 | |
| A549 (Lung) | MTS (Metabolic Activity) | 3.9 ± 0.5 |
| LDH (Membrane Integrity) | 5.1 ± 0.4 | |
| Data synthesized from Shubber et al., 2015.[3] |
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: Intrinsic apoptosis pathway induced by Solutol® HS-15.
Experimental Workflows
Caption: Troubleshooting workflow for Solutol® HS-15 cytotoxicity.
Detailed Experimental Protocols
Protocol 1: Determining EC50 using MTS and LDH Assays
This protocol determines the concentration of Solutol® HS-15 that causes a 50% reduction in cell viability (EC50).
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
Solutol® HS-15
-
Phosphate-Buffered Saline (PBS)
-
MTS assay kit (e.g., CellTiter 96® AQueous One Solution)
-
LDH assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)
-
Triton™ X-100 (for positive control)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Prepare Solutol® HS-15 Dilutions: Prepare a 2X serial dilution of Solutol® HS-15 in serum-free medium, ranging from a high concentration (e.g., 20 mM) down to a low concentration (e.g., 0.01 mM).
-
Treatment: Remove the medium from the cells and add 100 µL of the Solutol® HS-15 dilutions to the respective wells. Include wells for:
-
Untreated Control: Medium only.
-
Vehicle Control: Highest concentration of solvent used for Solutol® HS-15, if applicable.
-
Positive Control (for LDH): Medium containing 1-2% Triton™ X-100 to induce maximum lysis.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 3 hours).
-
Assay Procedure:
-
For LDH Assay: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Proceed with the LDH assay according to the manufacturer's instructions.
-
For MTS Assay: Add 20 µL of the MTS reagent directly to each well of the original plate. Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
LDH: Measure the absorbance at 490 nm using a plate reader.
-
MTS: Measure the absorbance at 490 nm using a plate reader.
-
-
Calculation: Calculate the percentage of cytotoxicity (for LDH) or percentage of viability (for MTS) relative to the controls. Plot the results against the log of the Solutol® HS-15 concentration and use a non-linear regression to determine the EC50 value.
Protocol 2: Alternative Membrane Integrity Assessment (LDH Assay)
This protocol is detailed within Protocol 1 and serves as a robust alternative to metabolic assays when surfactant interference is a concern.
Protocol 3: Measuring Mitochondrial ROS with MitoSOX™ Red
This protocol uses a fluorescent probe that specifically detects superoxide (B77818) in the mitochondria of live cells.
Materials:
-
Cells treated with Solutol® HS-15 as described in Protocol 1.
-
MitoSOX™ Red reagent (typically 5 mM stock in DMSO).
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of Solutol® HS-15 for the specified time in a 6-well plate or similar vessel. Include positive (e.g., Antimycin A) and negative controls.
-
Prepare Staining Solution: Dilute the MitoSOX™ Red stock solution to a final working concentration of 1-5 µM in pre-warmed HBSS.[13] Protect from light.
-
Staining: Remove the treatment medium, wash cells once with warm PBS, and add the MitoSOX™ Red staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[14]
-
Wash: Gently wash the cells three times with warm PBS.
-
Analysis:
-
Flow Cytometry: Detach cells (if adherent), resuspend in PBS, and analyze immediately using the PE channel (or equivalent for red fluorescence).
-
Fluorescence Microscopy: Observe cells directly using a filter set appropriate for rhodamine (Ex/Em: ~510/580 nm).
-
-
Quantification: Quantify the mean fluorescence intensity and compare treated samples to the untreated control.
Protocol 4: Assessing Mitochondrial Membrane Potential (ΔΨm) with TMRE
This protocol uses the cell-permeant, cationic fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria with intact membrane potentials.
Materials:
-
Cells treated with Solutol® HS-15.
-
TMRE (stock solution in DMSO).
-
Complete culture medium.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Treatment: Treat cells with Solutol® HS-15. For a positive control, treat a set of cells with 10-20 µM FCCP for 10-15 minutes at the end of the experiment to depolarize the mitochondria.[15]
-
Staining: Add TMRE directly to the culture medium to a final concentration of 20-500 nM (concentration should be optimized for the cell line).[16]
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[15]
-
Wash (Optional, for microscopy): For microscopy, you may replace the staining medium with fresh pre-warmed medium or PBS to reduce background fluorescence. For flow cytometry, washing is often not required.
-
Analysis:
-
Flow Cytometry: Analyze cells using the PE channel. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Fluorescence Microscopy: Image cells using a TRITC/RFP filter set. Healthy cells will show bright red fluorescent mitochondria, while depolarized cells will have dim fluorescence.
-
-
Quantification: Compare the fluorescence intensity of treated cells to that of the untreated control and the FCCP-treated positive control.
References
- 1. d-α-Tocopheryl polyethylene glycol succinate/Solutol HS 15 mixed micelles for the delivery of baohuoside I against non-small-cell lung cancer: optimization and in vitro, in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration | MDPI [mdpi.com]
- 6. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-acetyl-L-cysteine is a pluripotent protector against cell death and enhancer of trophic factor-mediated cell survival in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin C and vitamin E restore the resistance of GSH-depleted lens cells to H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin-E reduces the oxidative damage on delta-aminolevulinic dehydratase induced by lead intoxication in rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solutol HS 15, nontoxic polyoxyethylene esters of 12-hydroxystearic acid, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Stability Testing of Solutol® HS-15 Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solutol® HS-15 formulations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the stability testing of your Solutol® HS-15 formulations.
Issue 1: My Solutol® HS-15 formulation appears cloudy or shows precipitation upon storage.
-
Question: What are the potential causes of cloudiness or precipitation in my liquid formulation, and how can I resolve this?
-
Answer: Cloudiness or precipitation can indicate physical instability. Potential causes include:
-
Drug Crystallization: The amorphous drug within the formulation may have recrystallized over time.
-
Excipient Incompatibility: Interactions between Solutol® HS-15 and other excipients might lead to phase separation.
-
Temperature Effects: Fluctuations in storage temperature can affect the solubility of the drug or excipients.
Troubleshooting Steps:
-
Characterize the Precipitate: Use techniques like microscopy, Differential Scanning Calorimetry (DSC), or X-ray Diffraction (XRD) to determine if the precipitate is the crystalline drug.
-
Review Formulation Composition: Assess the drug-to-Solutol® HS-15 ratio. A higher concentration of Solutol® HS-15 may be needed to maintain the drug in a solubilized or amorphous state.[1][2]
-
Evaluate Storage Conditions: Ensure the storage temperature is appropriate and controlled. Some formulations may require refrigeration.[3]
-
Consider Lyophilization: For long-term stability, consider lyophilizing the formulation to create a stable solid dosage form.[3]
-
Issue 2: I am observing a significant change in particle size or Polydispersity Index (PDI) during my stability study.
-
Question: What could be causing the changes in particle size and PDI of my micellar or nanoparticle formulation?
-
Answer: An increase in particle size or PDI suggests aggregation or fusion of micelles/nanoparticles, which can compromise the formulation's performance.
Troubleshooting Steps:
-
Optimize Polymer Concentration: Ensure the Solutol® HS-15 concentration is above its Critical Micelle Concentration (CMC) to maintain stable micelles.[3]
-
Assess Zeta Potential: For nano-suspensions, a sufficiently high absolute zeta potential can prevent particle aggregation through electrostatic repulsion.
-
Evaluate Drug Loading: High drug loading can sometimes destabilize the micellar structure. You may need to optimize the drug-to-polymer ratio.
-
Investigate pH Effects: The pH of the formulation can influence the stability of both the drug and the excipients.
-
Issue 3: My HPLC analysis shows new impurity peaks or a significant decrease in the active pharmaceutical ingredient (API) content over time.
-
Question: What steps should I take if I detect chemical degradation of my API in a Solutol® HS-15 formulation?
-
Answer: The appearance of new peaks or a loss of API indicates chemical instability. Solutol® HS-15 is generally stable, but the API may be susceptible to degradation.
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: If you haven't already, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.[4][5] This will help identify the degradation pathways of your API.
-
Identify Degradants: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of the degradation products.
-
Protect from Light and Oxygen: If the API is found to be sensitive to light or oxidation, consider using light-protective packaging and adding antioxidants to the formulation.
-
Adjust pH: The stability of many APIs is pH-dependent. Ensure the formulation is buffered at a pH that minimizes degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf-life I can expect for a Solutol® HS-15 formulation?
A1: The shelf-life of a Solutol® HS-15 formulation is highly dependent on the specific API, other excipients, and storage conditions. However, studies have reported physical stability for periods ranging from two weeks to three months for liquid formulations.[1][3] For extended stability, lyophilization can be employed to create a solid dosage form with a potentially longer shelf-life.[3]
Q2: How does Solutol® HS-15 contribute to the stability of a formulation?
A2: Solutol® HS-15, a non-ionic solubilizer and emulsifier, enhances formulation stability in several ways:
-
Micellar Encapsulation: It forms micelles that can encapsulate poorly water-soluble drugs, preventing their crystallization and protecting them from hydrolytic degradation.[1]
-
Amorphous Solid Dispersions: In solid dispersions, it can exist in an amorphous state with the drug, preventing recrystallization.[2]
-
Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chains of Solutol® HS-15 can provide steric hindrance, preventing the aggregation of nanoparticles.
Q3: Are there any known incompatibilities of Solutol® HS-15 with common APIs or excipients?
A3: Solutol® HS-15 is generally considered a versatile and compatible excipient. However, as with any formulation, specific interactions with the API or other excipients can occur. It is crucial to conduct pre-formulation studies to assess compatibility. Techniques like DSC can be used to screen for potential interactions.
Q4: What are the recommended storage conditions for Solutol® HS-15 formulations?
A4: The optimal storage conditions will depend on the stability profile of the specific API. However, many studies have evaluated stability at refrigerated (4°C) and room temperature (25°C) conditions.[3][6] It is essential to conduct stability studies at various temperatures as per ICH guidelines to determine the appropriate storage conditions for your formulation.
Data Presentation
Table 1: Summary of Stability Data for Solutol® HS-15 Formulations from Literature
| Formulation Type | API | Solutol® HS-15 Ratio | Storage Conditions | Stability Duration | Reference |
| Solid Dispersion | Curcumin (B1669340) | 1:10 (Drug:Solutol® HS-15) | Not Specified | 3 months | [1] |
| Mixed Micelles | Thymoquinone | 1:4 (Soluplus:Solutol® HS-15) | 4°C | 40 days | [3] |
| Mixed Micelles | Genistein (B1671435) | 35:20 (HS15:F127 mg/mL) | 4°C | 15 days | [6] |
| Solid Dispersion | Pioglitazone HCl | 1:7 (Drug:Solutol® HS-15) | Not Specified | Stable under tested conditions | [2] |
Experimental Protocols
Protocol 1: Physical Stability Assessment
-
Visual Inspection: Visually inspect the formulation against a black and white background for any signs of precipitation, crystallization, or phase separation at predetermined time points.
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute the formulation with an appropriate solvent (e.g., deionized water).
-
Measure the particle size and PDI using a dynamic light scattering (DLS) instrument.
-
Perform measurements in triplicate at each time point.
-
-
Zeta Potential Measurement: For nano-suspensions, measure the zeta potential using an appropriate instrument to assess the surface charge and predict long-term stability against aggregation.
Protocol 2: Chemical Stability Assessment (HPLC)
-
Sample Preparation: At each stability time point, accurately weigh a portion of the formulation and dissolve it in a suitable solvent to a known concentration.
-
HPLC Analysis:
-
Inject the prepared sample into a validated stability-indicating HPLC system.
-
Use a suitable mobile phase and column to achieve good separation of the API from any degradants.
-
Quantify the API content against a standard curve.
-
Calculate the percentage of API remaining and identify and quantify any degradation products.
-
Protocol 3: Forced Degradation Study
-
Acid and Base Hydrolysis:
-
Expose the drug substance and/or formulation to acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) conditions.
-
Samples may be heated to accelerate degradation.
-
Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
-
Treat the drug substance and/or formulation with an oxidizing agent (e.g., 3% H₂O₂).
-
Analyze the sample by HPLC after a specified time.
-
-
Thermal Degradation:
-
Expose the solid drug substance and/or formulation to elevated temperatures (e.g., 60°C) for a defined period.
-
For solutions, heat at a controlled temperature.
-
-
Photostability:
-
Expose the drug substance and/or formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples by HPLC and compare them to a control sample protected from light.
-
Visualizations
Caption: Workflow for stability testing of Solutol® HS-15 formulations.
Caption: Decision tree for troubleshooting formulation instability.
Caption: Potential degradation pathways under stress conditions.
References
- 1. Preparation and pharmacokinetic evaluation of curcumin solid dispersion using Solutol® HS15 as a carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Physical Stability of Solutol® HS-15 Based SEDDS
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Solutol® HS-15 based Self-Emulsifying Drug Delivery Systems (SEDDS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common physical stability challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of physical instability in Solutol® HS-15 based SEDDS?
A1: Physical instability in Solutol® HS-15 based SEDDS can manifest in several ways. Upon dilution in aqueous media, you might observe drug precipitation, phase separation, or creaming of the emulsion.[1] In the pre-concentrate (the undiluted formulation), instability can be indicated by crystallization of the drug or excipients over time, especially under varying temperature conditions. A stable SEDDS should form a clear, isotropic mixture that rapidly emulsifies into fine droplets without any signs of precipitation or phase separation upon gentle agitation in an aqueous environment.[2][3]
Q2: My drug is precipitating out of the SEDDS formulation upon dilution. What are the potential causes and solutions?
A2: Drug precipitation upon dilution is a common challenge and often occurs when the drug's concentration exceeds its solubility in the dispersed emulsion droplets. This phenomenon, known as supersaturation, can lead to the drug crashing out of the solution.[4][5]
Potential Causes:
-
High Drug Loading: The amount of drug incorporated may exceed the solubilization capacity of the formulation upon dilution in the gastrointestinal fluids.[4]
-
Inadequate Solubilizers: The chosen oil, surfactant (Solutol® HS-15), and co-surfactant/co-solvent system may not be optimal for maintaining the drug in a solubilized state after emulsification.[6]
-
Slow Dispersion Rate: If the SEDDS does not disperse and form micelles rapidly, the drug may be exposed to the aqueous environment and precipitate before it can be effectively encapsulated.
Troubleshooting Strategies:
-
Optimize Excipient Ratios: Systematically vary the ratios of oil, Solutol® HS-15, and a co-surfactant or co-solvent to enhance the drug's solubility within the formed micelles. Constructing a pseudo-ternary phase diagram can help identify the optimal self-emulsifying region.[7]
-
Incorporate a Precipitation Inhibitor (PI): The addition of a polymeric precipitation inhibitor, such as HPMC, PVP, or Soluplus®, can help maintain a supersaturated state by preventing or delaying drug crystallization.[4][5][8] This approach is central to the formulation of supersaturable SEDDS (S-SEDDS).
-
Reduce Drug Loading: If optimization of excipients is insufficient, consider reducing the drug concentration to a level that can be maintained in solution upon dilution.[4]
-
Transform to Solid-SEDDS (S-SEDDS): Adsorbing the liquid SEDDS onto a solid carrier can improve physical and chemical stability.[9][10] This approach can also offer controlled release properties.
Q3: The SEDDS formulation appears cloudy or shows phase separation after temperature stress tests (e.g., freeze-thaw cycles). How can I improve its thermodynamic stability?
A3: Thermodynamic instability, often revealed by temperature stress tests, indicates that the formulation is not robust enough to withstand fluctuations that may occur during storage and transport.[1] Cloudiness or phase separation suggests that the components are partitioning out of the single-phase system.
Troubleshooting Strategies:
-
Optimize Co-surfactant/Co-solvent Selection: The choice of co-surfactant or co-solvent is critical for the stability of the interfacial film around the emulsion droplets. A co-surfactant with an appropriate HLB value can enhance the flexibility of the surfactant layer, improving stability.
-
Increase Surfactant Concentration: A higher concentration of Solutol® HS-15 (within the range of 30-60% w/w) can lead to the formation of more stable and smaller droplets.[11] However, be mindful of potential gastrointestinal irritation at very high concentrations.[6]
-
Evaluate Different Oils: The type of oil (long-chain vs. medium-chain triglycerides) can influence the stability of the resulting emulsion. Long-chain lipids have been reported to better resist drug precipitation compared to medium-chain lipids.[6]
-
Incorporate a Co-emulsifier: Combining Solutol® HS-15 with another surfactant, such as a phospholipid, can improve the overall stability of the emulsion.[12]
Troubleshooting Guides
Issue 1: Poor Self-Emulsification and Large Droplet Size
-
Symptom: The SEDDS formulation forms a coarse, milky emulsion with a long emulsification time upon dilution. Dynamic Light Scattering (DLS) analysis reveals a large mean droplet size and a high polydispersity index (PDI).
-
Root Cause Analysis & Solutions:
| Potential Cause | Recommended Action |
| Insufficient Surfactant Concentration | Increase the concentration of Solutol® HS-15. A higher surfactant-to-oil ratio generally leads to smaller droplet sizes.[13] |
| Inappropriate Co-surfactant/Co-solvent | Screen different co-surfactants (e.g., Transcutol® HP, Capryol™ 90) or co-solvents (e.g., PEG 400, ethanol) to find one that improves interfacial fluidity and reduces droplet size.[13][14] |
| High Viscosity of the Pre-concentrate | The addition of a low-viscosity co-solvent can reduce the viscosity of the formulation, facilitating faster dispersion and emulsification. |
Issue 2: Long-Term Storage Instability (Precipitation in Pre-concentrate)
-
Symptom: After several weeks or months of storage at controlled room temperature or accelerated conditions, crystalline material (drug or excipient) becomes visible in the liquid SEDDS pre-concentrate.
-
Root Cause Analysis & Solutions:
| Potential Cause | Recommended Action |
| Drug Supersaturation in the Formulation | The drug concentration may be close to or exceed its saturation solubility in the lipid base. Consider slightly reducing the drug load or incorporating a co-solvent that enhances drug solubility in the pre-concentrate.[15] |
| Excipient Crystallization | Solutol® HS-15 itself can sometimes exhibit temperature-dependent phase behavior. Ensure proper storage conditions and consider the addition of a crystallization inhibitor if the issue persists. |
| Chemical Degradation of Drug or Excipients | Perform chemical stability studies to rule out degradation, which could lead to the formation of insoluble byproducts. |
| Transformation to Solid-SEDDS | Solidification by adsorbing the liquid SEDDS onto a solid carrier is a highly effective method to prevent crystallization and improve long-term stability.[2][16] |
Data Presentation
Table 1: Impact of Co-surfactant on Droplet Size of a Solutol® HS-15 Based SEDDS
| Formulation ID | Oil (Labrafil® M1944CS) (%) | Surfactant (Solutol® HS-15) (%) | Co-surfactant (10%) | Mean Droplet Size (nm) | PDI |
| F1 | 45 | 45 | None (B130) | ~250 | High |
| F2 | 45 | 45 | Capryol™ 90 | ~200 | Moderate |
| F3 | 45 | 45 | Solutol® HS-15 (as co-surfactant) (S130) | <170 | Low |
Data adapted from a study on Indapamide SEDDS.[13] This table illustrates that the addition and type of co-surfactant can significantly influence the resulting droplet size and polydispersity.
Table 2: Effect of Precipitation Inhibitors on Supersaturation of Fenofibrate from S-SEDDS
| Precipitation Inhibitor | Apparent Drug Concentration after 120 min (µg/mL) |
| None | ~20 |
| HPMC | ~35 |
| PVP | ~40 |
| Soluplus® | ~55 |
Data conceptualized from findings on supersaturated SSEDDS of Fenofibrate.[5] This demonstrates the efficacy of different polymers in maintaining a supersaturated state and preventing drug precipitation.
Experimental Protocols
Thermodynamic Stability Testing
This series of tests is designed to assess the physical stability of the SEDDS formulation under various stress conditions.[1]
-
Heating-Cooling Cycle:
-
Dilute 1 mL of the SEDDS pre-concentrate with 100 mL of purified water in a sealed container.
-
Subject the diluted emulsion to six cycles of heating at 45°C and cooling at 4°C, with storage at each temperature for at least 48 hours.[17]
-
Visually inspect for any signs of phase separation, creaming, or precipitation after each cycle.
-
-
Freeze-Thaw Cycle:
-
Dilute the SEDDS as described above.
-
Subject the diluted emulsion to three cycles of freezing at -20°C and thawing at room temperature (25°C), with storage at each temperature for at least 48 hours.[17]
-
Observe for any physical changes such as cracking of the emulsion or drug precipitation.
-
-
Centrifugation Stress Test:
Long-Term Stability Study
This protocol is based on ICH guidelines to determine the shelf-life of the formulation.[1]
-
Sample Preparation: Place the liquid SEDDS pre-concentrate in sealed, appropriate containers (e.g., glass vials).
-
Storage Conditions: Store the samples under both long-term (25°C ± 2°C / 60% RH ± 5% RH) and accelerated (40°C ± 2°C / 75% RH ± 5% RH) stability conditions.[1][2]
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months for long-term; 0, 1, 3, and 6 months for accelerated).[2]
-
Analysis: At each time point, analyze the samples for:
-
Physical Appearance: Color, clarity, and signs of precipitation.
-
Self-Emulsification Performance: Emulsification time, droplet size, and PDI upon dilution.
-
Drug Content: Assay of the active pharmaceutical ingredient to check for chemical degradation.
-
Visualizations
Caption: Workflow for assessing the physical stability of SEDDS.
Caption: Logical approach to troubleshooting SEDDS instability.
References
- 1. ijrpr.com [ijrpr.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Current Status of Supersaturable Self-Emulsifying Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supersaturable solid self-microemulsifying drug delivery system: precipitation inhibition and bioavailability enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends | MDPI [mdpi.com]
- 7. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. mdpi.com [mdpi.com]
- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parenteral emulsions stabilized with a mixture of phospholipids and PEG-660-12-hydroxy-stearate: evaluation of accelerated and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. researchgate.net [researchgate.net]
- 15. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solidification of self-emulsifying drug delivery systems (SEDDS): Impact on storage stability of a therapeutic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing API Recrystallization with Solutol® HS-15
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Solutol® HS-15 to manage the recrystallization of active pharmaceutical ingredients (APIs).
Troubleshooting Guide
This guide addresses common issues encountered during formulation development with Solutol® HS-15, offering potential causes and actionable solutions.
Question: I've prepared an amorphous solid dispersion (ASD) of my API with Solutol® HS-15, but I'm observing crystal growth during stability studies. What could be the cause and how can I fix it?
Answer:
Crystal growth in an ASD stabilized with Solutol® HS-15 can stem from several factors related to the formulation and processing parameters. Here’s a step-by-step troubleshooting approach:
Potential Causes & Solutions:
-
Insufficient Solutol® HS-15 Concentration: The ratio of Solutol® HS-15 to the API is critical for maintaining the amorphous state. If the concentration of Solutol® HS-15 is too low, it may not provide adequate steric hindrance or sufficiently increase the glass transition temperature (Tg) of the mixture to prevent molecular mobility and subsequent crystallization.
-
Solution: Increase the weight ratio of Solutol® HS-15 to the API in your formulation. Conduct a design of experiments (DoE) to identify the optimal ratio that ensures long-term amorphous stability. For example, studies with pioglitazone (B448) hydrochloride have shown that increasing the drug-to-carrier ratio up to 1:7 significantly enhances stability.[1]
-
-
Hygroscopicity and Water Plasticization: Water can act as a plasticizer, lowering the Tg of the ASD and increasing molecular mobility, which facilitates recrystallization. Both the API and the formulation can absorb moisture from the environment.
-
Solution: Ensure that the ASD is manufactured and stored under controlled low-humidity conditions. Incorporate a desiccant in the packaging. Consider adding a less hygroscopic co-solvent or polymer to the formulation.
-
-
Inadequate Mixing during Manufacturing: Incomplete or non-uniform mixing of the API and Solutol® HS-15 at the molecular level can result in API-rich domains that are more prone to crystallization.
-
Solution: Optimize the manufacturing process. For solvent evaporation methods, ensure the API and Solutol® HS-15 are fully dissolved in a common solvent before evaporation. For melt extrusion, optimize the screw speed, temperature profile, and residence time to ensure a homogenous melt.
-
-
Sub-optimal Thermal Processing: The cooling rate after melting or solvent evaporation can influence the final amorphous state. Slow cooling may allow for molecular rearrangement and nucleation.
-
Solution: Employ rapid cooling (quenching) of the melt or fast solvent evaporation to "freeze" the API in its amorphous state within the Solutol® HS-15 matrix.
-
-
API Properties: Some APIs have a very high intrinsic tendency to crystallize, making them challenging to stabilize even with effective inhibitors like Solutol® HS-15.
-
Solution: Consider the use of a ternary solid dispersion by introducing a secondary polymer (e.g., HPMC, PVP) that can offer additional stabilizing interactions, such as hydrogen bonding, with the API.
-
Question: My API and Solutol® HS-15 formulation appears stable initially, but recrystallizes upon dissolution in vitro. What is happening and what can I do?
Answer:
This phenomenon, known as "spring and parachute," is common with supersaturating drug delivery systems. The initial high concentration of the dissolved amorphous API (the "spring") is thermodynamically unstable and tends to precipitate or crystallize over time. The "parachute" effect refers to the ability of the excipient to maintain this supersaturated state.
Potential Causes & Solutions:
-
Insufficient "Parachute" Effect: The concentration of Solutol® HS-15 in the dissolution medium may not be sufficient to inhibit nucleation and crystal growth once the API is released.
-
Solution: Increase the proportion of Solutol® HS-15 in the formulation. The presence of a higher concentration of the surfactant in the dissolution medium can better stabilize the supersaturated API solution through micellar encapsulation and by adsorbing onto the surface of any newly formed crystal nuclei, thereby inhibiting further growth.
-
-
pH-Dependent Solubility: The pH of the dissolution medium can significantly affect the solubility of both the API and its interaction with Solutol® HS-15. A change in pH could trigger precipitation.
-
Solution: Evaluate the performance of the formulation in dissolution media of varying pH values that are representative of the gastrointestinal tract. If pH-dependent precipitation is observed, consider incorporating a pH-modifying excipient into the formulation.
-
-
High Drug Loading: At very high drug loadings, the amount of Solutol® HS-15 may be insufficient to maintain supersaturation upon dilution in the dissolution medium.
-
Solution: Re-evaluate the drug loading. It may be necessary to reduce the drug-to-carrier ratio to ensure a robust "parachute" effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which Solutol® HS-15 inhibits API recrystallization?
A1: Solutol® HS-15 inhibits API recrystallization through a combination of mechanisms:
-
Steric Hindrance: The bulky structure of Solutol® HS-15, which consists of polyglycol mono- and di-esters of 12-hydroxystearic acid, can physically block the alignment of API molecules into a crystal lattice.
-
Increased Glass Transition Temperature (Tg): By mixing with the API at a molecular level, Solutol® HS-15 can increase the Tg of the solid dispersion. A higher Tg corresponds to lower molecular mobility at storage temperatures, which kinetically traps the API in its amorphous state.
-
Molecular Interactions: Although a non-ionic surfactant, Solutol® HS-15 can form weak intermolecular bonds (e.g., hydrogen bonds) with certain APIs, which can disrupt the strong, ordered interactions required for crystallization.
-
Micellar Solubilization: In aqueous environments, Solutol® HS-15 forms micelles above its critical micelle concentration (CMC) of 0.005-0.02%.[2] This can encapsulate the API, enhancing its apparent solubility and preventing it from reaching the critical concentration needed for nucleation and crystallization.
Q2: How can I detect the onset of recrystallization in my formulation?
A2: Several analytical techniques can be used to detect crystallinity:
-
Polarized Light Microscopy (PLM): This is a direct visual method. Crystalline materials are typically birefringent and will appear as bright spots against a dark background under cross-polarized light, while amorphous materials are isotropic and will appear dark.[3][4][5][6]
-
Differential Scanning Calorimetry (DSC): In a DSC thermogram, the amorphous form will show a glass transition (Tg), while a crystalline form will exhibit a sharp melting endotherm (Tm). The appearance of a recrystallization exotherm upon heating can also indicate physical instability.[7][8][9][10]
-
Powder X-ray Diffraction (PXRD): Amorphous materials produce a broad, diffuse halo in a PXRD pattern, whereas crystalline materials show sharp, characteristic Bragg peaks. The appearance of sharp peaks in a previously amorphous sample is a clear indicator of recrystallization.[11][12][13][14][15]
Q3: What is the ideal drug-to-Solutol® HS-15 ratio to prevent recrystallization?
A3: There is no universal ideal ratio, as it is highly dependent on the physicochemical properties of the API, such as its intrinsic crystallinity, molecular weight, and potential for interaction with Solutol® HS-15. A general starting point for investigation is often a 1:3 or 1:5 API to Solutol® HS-15 weight ratio, with further optimization based on stability and dissolution studies. For some challenging APIs, ratios as high as 1:10 have been shown to be effective.[16]
Q4: Are there any compatibility issues I should be aware of when using Solutol® HS-15?
A4: Solutol® HS-15 is generally considered a safe and compatible excipient.[17] However, as with any formulation component, it is essential to conduct API-excipient compatibility studies. Potential interactions, though rare, could include transesterification with ester-containing APIs under high-temperature processing conditions. Standard compatibility testing using techniques like DSC and HPLC for impurity profiling is recommended.
Data Presentation
Table 1: Impact of Solutol® HS-15 on API Solubility
| API | Drug:Solutol® HS-15 Ratio (w/w) | Solubility Enhancement (Fold Increase) | Reference |
| Pioglitazone HCl | 1:7 | ~49 | [1] |
| Nateglinide | Not specified | ~65 | [18][19] |
| Ritonavir | Not specified | ~13.57 | [20] |
| Curcumin (B1669340) | 1:10 | Significant increase | [16] |
Table 2: Physical Properties of Solutol® HS-15
| Property | Value | Reference |
| Chemical Name | Polyoxyl 15 Hydroxystearate | [17] |
| Appearance | Pale-yellowish waxy solid | |
| HLB Value | 14-16 | [21] |
| Critical Micelle Concentration (CMC) | 0.005% - 0.02% in distilled water | [2] |
Experimental Protocols
Protocol 1: Assessment of Crystallinity by Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the solid dispersion sample to a fine powder using a mortar and pestle.
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and even surface.
-
Instrument Setup:
-
Use a diffractometer with a Cu Kα radiation source.
-
Set the scanning range from 5° to 40° 2θ.
-
Use a step size of 0.02° and a scan speed of 2°/min.
-
-
Data Acquisition: Run the scan and collect the diffraction pattern.
-
Data Analysis: Analyze the resulting diffractogram. A broad halo with no distinct peaks indicates an amorphous sample. The presence of sharp, well-defined peaks is indicative of crystallinity. The degree of crystallinity can be quantified by comparing the area of the crystalline peaks to the total area under the curve.[11][12][13][14][15]
Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the solid dispersion sample into an aluminum DSC pan.
-
Sample Sealing: Hermetically seal the pan. Prepare an empty sealed pan to use as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with dry nitrogen at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to a temperature above the melting point of the crystalline API at a rate of 10 °C/min.
-
-
Data Analysis: Analyze the resulting thermogram. Identify the glass transition (Tg) as a step change in the heat flow. A sharp endothermic peak indicates the melting of a crystalline form (Tm). A broad exothermic peak before the melting point may indicate recrystallization of the amorphous form upon heating.[8][9][10]
Protocol 3: Visual Inspection by Polarized Light Microscopy (PLM)
-
Sample Preparation: Place a small amount of the solid dispersion powder onto a clean glass microscope slide.
-
Microscope Setup:
-
Use a light microscope equipped with two polarizing filters.
-
Position one polarizer below the sample stage (polarizer) and the other above the objective (analyzer).
-
Cross the polarizers so that the field of view is dark.
-
-
Observation:
-
Focus on the sample particles.
-
Observe for any signs of birefringence (the ability of a material to split a beam of polarized light into two).
-
-
Interpretation: Amorphous materials will not be birefringent and will appear dark. Crystalline materials will show birefringence, appearing as bright, often colored, regions against the dark background.[3][4][5][6]
Visualizations
Caption: A workflow diagram for troubleshooting API recrystallization.
Caption: Mechanisms of Solutol® HS-15 in preventing API recrystallization.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. improvedpharma.com [improvedpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. Comparative Study of DSC-Based Protocols for API-Polymer Solubility Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Percent Crystallinity by the XRD Integration Method | Materials Characterization Lab [mcl.mse.utah.edu]
- 12. Methods of determining the degree of crystallinity of polymers with X-ray diffraction: a review | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Methods of determining the degree of crystallinity of polymers with X-ray diffraction: a review - ProQuest [proquest.com]
- 16. Preparation and pharmacokinetic evaluation of curcumin solid dispersion using Solutol® HS15 as a carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. ijper.org [ijper.org]
- 19. Effect of Solutol HS 15 and Cremophor RH 40 on Dissolution and Bioavailability of Nateglinide through Solid Dispersions | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 20. rjpbcs.com [rjpbcs.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Solutol® HS-15 Formulation Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when formulating with Solutol® HS-15, focusing on strategies to minimize drug interactions and optimize formulation performance.
Frequently Asked Questions (FAQs)
Q1: What is Solutol® HS-15 and what are its primary applications in drug formulation?
Solutol® HS-15 (also known as Kolliphor® HS 15) is a non-ionic surfactant composed of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene (B3416737) glycol.[1] Its amphiphilic nature makes it an exceptional solubilizer for poorly water-soluble drugs (BCS Class II and IV), enhancing their solubility and bioavailability.[2][3] It is commonly used in oral and parenteral formulations, including self-emulsifying drug delivery systems (SEDDS/SMEDDS), solid dispersions, and micellar solutions.[4][5]
Q2: What is the Critical Micelle Concentration (CMC) of Solutol® HS-15 and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which Solutol® HS-15 molecules self-assemble to form micelles. The CMC of Solutol® HS-15 is in the range of 0.005% to 0.02% w/v (approximately 0.06 to 0.1 mM) in aqueous media.[6][4][7] This low CMC value is advantageous as it allows for the formation and stability of micelles at low concentrations, which is crucial for solubilizing hydrophobic drugs within the micellar core.[6] Operating above the CMC is essential for achieving significant solubility enhancement.
Q3: How does Solutol® HS-15 interact with drugs?
Solutol® HS-15 primarily interacts with drugs through micellar encapsulation. Hydrophobic drug molecules partition into the lipophilic core of the Solutol® HS-15 micelles, increasing their apparent solubility in aqueous environments.[4][8] Additionally, Solutol® HS-15 can interact with biological membranes and drug transporters. It has been shown to be an inhibitor of P-glycoprotein (P-gp), an efflux pump that can reduce the intestinal absorption of certain drugs.[9][10] By inhibiting P-gp, Solutol® HS-15 can enhance the oral bioavailability of P-gp substrate drugs.[9] It may also influence drug metabolism by affecting cytochrome P450 enzymes.[9]
Troubleshooting Guide
Issue 1: Poor Drug Solubilization or Precipitation in the Formulation
-
Question: My drug is still not fully solubilized or is precipitating out of my Solutol® HS-15 formulation. What can I do?
-
Answer:
-
Verify Solutol® HS-15 Concentration: Ensure the concentration of Solutol® HS-15 is significantly above its CMC (0.005-0.02% w/v) to ensure micelle formation.[6]
-
Optimize Drug-to-Carrier Ratio: Systematically vary the drug-to-Solutol® HS-15 ratio. A higher proportion of the carrier may be necessary to effectively encapsulate the drug. Solid dispersions with a drug-to-Solutol® HS-15 ratio of 1:7 have shown significant solubility enhancement for certain drugs.[5]
-
Employ Co-solvents or Co-surfactants: The addition of a co-solvent (e.g., ethanol, propylene (B89431) glycol) or a co-surfactant can improve drug solubility within the formulation. For instance, combining Solutol® HS-15 with Pluronics (e.g., F127, L61) to form mixed micelles can enhance drug loading and stability.[11][12]
-
Utilize Formulation Technologies:
-
Solid Dispersions: Preparing a solid dispersion by methods like solvent evaporation or melt extrusion can transform the crystalline drug into an amorphous state, which generally has higher solubility.[13][5]
-
Mixed Micelles: Formulating binary mixed micellar systems can improve the solubilization capacity and stability of the formulation.[1][11]
-
-
Issue 2: Unexpected Pharmacokinetic Profile (e.g., altered Cmax, AUC)
-
Question: I'm observing an unexpected pharmacokinetic profile for my drug when formulated with Solutol® HS-15. Why might this be happening?
-
Answer:
-
P-glycoprotein (P-gp) Inhibition: Solutol® HS-15 is a known P-gp inhibitor.[9][10] If your drug is a P-gp substrate, its efflux from intestinal cells will be reduced, leading to increased absorption and potentially a higher Cmax and AUC.
-
Metabolic Enzyme Inhibition: Solutol® HS-15 may inhibit certain cytochrome P450 (CYP) enzymes, which could decrease the metabolism of co-administered drugs, thereby altering their pharmacokinetic profiles.[9]
-
Altered Drug Release: The formulation's composition will dictate the drug release rate. For solid dispersions, the amorphous nature of the drug in the carrier matrix leads to faster dissolution.[5] In micellar systems, the drug release can be sustained.[11][12]
-
Issue 3: Formulation Instability (e.g., phase separation, crystallization)
-
Question: My Solutol® HS-15 formulation is showing signs of instability over time. How can I improve its stability?
-
Answer:
-
Optimize Polymer/Surfactant Ratios: In mixed micellar systems or solid dispersions, the ratio of components is critical for stability. Experiment with different ratios to find the most stable formulation.
-
Lyophilization: For micellar formulations, lyophilization can be employed to create a stable, solid dosage form that can be reconstituted before use.[14]
-
Characterize Physical State: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm that the drug is in an amorphous state within the solid dispersion, as recrystallization can lead to decreased solubility and stability.[5][15]
-
Quantitative Data Summary
Table 1: Critical Micelle Concentration (CMC) of Solutol® HS-15 and Related Surfactants
| Surfactant | CMC (% w/v) | CMC (mM) | Reference(s) |
| Solutol® HS-15 | 0.005 - 0.02 | 0.06 - 0.1 | [6][4][7] |
| Pluronic F127 | 0.02 | - | [1] |
| Pluronic L61 | - | - | [12] |
| Pluronic B58 | 0.0063 | - | [1] |
| Pluronic F68 | 0.02 | - | [1] |
Table 2: Impact of Solutol® HS-15 Formulations on Drug Solubility and Bioavailability
| Drug | Formulation Type | Key Finding | Reference(s) |
| Pioglitazone HCl | Solid Dispersion (1:7 drug:carrier) | ~49-fold increase in solubility; ~4-fold higher AUC and Cmax | [5] |
| Nateglinide | Solid Dispersion | ~65-fold increase in saturation solubility; ~1.8-fold increase in AUC | [13] |
| Curcumin (B1669340) | Solid Dispersion (1:10 drug:carrier) | ~5-fold higher AUC | [16] |
| Genistein (B1671435) | Mixed Micelles (with Pluronic F127/L61) | 2.23 to 3.46-fold increase in relative oral bioavailability | [11][12] |
| Sertaconazole (B158924) Nitrate | Mixed Micelles | 86 to 338-fold increase in aqueous solubility | [1] |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) using UV-Vis Spectroscopy with Iodine
-
Prepare Stock Solutions:
-
Prepare a standard solution of potassium iodide (KI) and iodine (I₂) by dissolving 1 g of I₂ and 2 g of KI in 100 mL of distilled water.
-
Prepare a series of Solutol® HS-15 solutions in distilled water with concentrations ranging from 0.00001% to 0.5% (w/v).
-
-
Sample Preparation:
-
To each Solutol® HS-15 solution, add a small aliquot (e.g., 100 µL) of the KI/I₂ standard solution.
-
-
Incubation:
-
Incubate the mixtures for 12 hours in a dark place at 25°C to allow for equilibration.
-
-
UV-Vis Measurement:
-
Measure the UV absorbance of each solution at 366 nm using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Plot the absorbance versus the logarithm of the Solutol® HS-15 concentration. The CMC is determined as the concentration at which a sharp increase in absorbance is observed.[1]
-
Protocol 2: Preparation of Solid Dispersions by Solvent Evaporation
-
Dissolution:
-
Accurately weigh the desired amounts of the drug and Solutol® HS-15.
-
Dissolve both components in a suitable organic solvent (e.g., methanol, ethanol, or a mixture).
-
-
Solvent Evaporation:
-
Further Drying:
-
Place the flask in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
-
Collection and Storage:
-
Scrape the solid dispersion from the flask, pulverize it if necessary, and store it in a desiccator.
-
Protocol 3: Characterization of Solid Dispersions using Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the solid dispersion sample into an aluminum DSC pan. Seal the pan.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., 25°C to 300°C) under a nitrogen purge.
-
-
Data Interpretation:
Visualizations
Caption: Workflow for developing and evaluating Solutol® HS-15 based solid dispersions.
References
- 1. Solutol HS15 based binary mixed micelles with penetration enhancers for augmented corneal delivery of sertaconazole nitrate: optimization, in vitro, ex vivo and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijper.org [ijper.org]
- 14. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. Preparation and pharmacokinetic evaluation of curcumin solid dispersion using Solutol® HS15 as a carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solutol® HS-15 Formulation Stability
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the pH-dependent stability of Solutol® HS-15 (Macrogol-15-hydroxystearate) in aqueous formulations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the chemical stability of Solutol® HS-15 in an aqueous formulation?
A1: For optimal chemical stability, it is recommended to maintain the pH of your Solutol® HS-15 formulation in the slightly acidic to neutral range, ideally between pH 5.0 and 7.0. Solutol® HS-15 is an ester and is susceptible to hydrolysis, particularly under alkaline conditions.
Q2: How does pH affect the physical stability of a Solutol® HS-15 formulation?
A2: Solutol® HS-15 is a non-ionic surfactant, and its ability to form micelles is largely independent of pH. However, extreme pH values can impact the stability of the active pharmaceutical ingredient (API) or other excipients in the formulation, which may indirectly affect the overall physical stability, leading to precipitation or changes in appearance.
Q3: Can I use Solutol® HS-15 to formulate a drug that is an acidic or basic compound?
A3: Yes, Solutol® HS-15 is compatible with both weakly acidic and alkaline drug molecules. The key consideration is the final pH of the formulation and its potential to accelerate the hydrolysis of Solutol® HS-15 over the desired shelf-life of the product. It is crucial to perform stability studies at the intended formulation pH.
Q4: What are the primary degradation products of Solutol® HS-15, and how can they be monitored?
A4: The primary degradation pathway for Solutol® HS-15 is the hydrolysis of its ester linkage, which results in the formation of 12-hydroxystearic acid and polyethylene (B3416737) glycol (PEG). These degradation products can be monitored using High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as both the parent molecule and the degradation products lack a strong UV chromophore.
Q5: Are there any visual indicators of Solutol® HS-15 degradation in a formulation?
A5: While Solutol® HS-15 degradation itself may not produce immediate visual cues in a clear solution, significant hydrolysis can lead to the formation of free 12-hydroxystearic acid. Depending on its concentration and the formulation's pH, this could potentially lead to the formation of a precipitate or an increase in the particle count over time, especially under refrigerated conditions.
Troubleshooting Guide
Problem: I am observing a decrease in the assay of my API in a Solutol® HS-15 formulation over time, and the pH of the formulation is in the alkaline range (pH > 8).
Possible Cause: The alkaline pH is likely causing the hydrolysis of the ester bond in Solutol® HS-15. The degradation of the surfactant can lead to a less stable microenvironment for the API, potentially causing its degradation.
Solution:
-
Adjust the pH: Lower the pH of your formulation to a range of 5.0 to 7.0 using a suitable buffering agent.
-
Buffer Selection: Choose a buffer system that has adequate capacity in the target pH range and is compatible with your API and other excipients.
-
Conduct a Stability Study: Perform a forced degradation study to confirm that the pH adjustment improves the stability of both Solutol® HS-15 and your API.
Problem: My Solutol® HS-15 formulation appears cloudy or shows signs of precipitation after storage, even though the pH is within the recommended range.
Possible Cause: While Solutol® HS-15 itself is stable in the pH 5-7 range, the issue might be related to the solubility of your API or other excipients at that specific pH. Alternatively, if the formulation has been exposed to extreme temperatures, this could affect the physical stability.
Solution:
-
API Solubility Profile: Confirm the solubility of your API as a function of pH to ensure it remains soluble at the formulation's pH.
-
Excipient Compatibility: Verify the compatibility and solubility of all formulation components.
-
Temperature Effects: Investigate the effect of temperature on your formulation's stability. Store samples at different temperatures to identify any temperature-dependent precipitation.
-
Particle Size Analysis: Use techniques like dynamic light scattering (DLS) to monitor for any changes in particle size that might precede visible precipitation.
Data Presentation
The following table provides representative data on the expected stability of Solutol® HS-15 at different pH values when stored at 40°C. This data is illustrative and based on the general principles of ester hydrolysis. It is crucial to conduct your own stability studies for your specific formulation.
| pH | Storage Condition | Time (Weeks) | Solutol® HS-15 Remaining (%) (Hypothetical) | Appearance of Formulation |
| 3.0 | 40°C | 4 | 98.5 | Clear Solution |
| 5.0 | 40°C | 4 | 99.5 | Clear Solution |
| 7.0 | 40°C | 4 | 99.2 | Clear Solution |
| 9.0 | 40°C | 4 | 92.0 | Clear Solution, potential for particle formation |
Experimental Protocols
Protocol for a Forced Degradation Study of Solutol® HS-15
This protocol outlines a forced degradation study to assess the chemical stability of Solutol® HS-15 under various pH conditions.
1. Materials:
-
Solutol® HS-15
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Phosphate buffer solutions (pH 5.0, 7.0)
-
High-purity water
-
HPLC system with ELSD or CAD
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, HPLC grade
2. Sample Preparation:
-
Prepare a stock solution of Solutol® HS-15 (e.g., 10 mg/mL) in high-purity water.
-
For each pH condition (e.g., pH 3, 5, 7, 9), mix the Solutol® HS-15 stock solution with the appropriate acid, base, or buffer to achieve the target pH and a final Solutol® HS-15 concentration of 1 mg/mL.
-
Prepare a control sample at pH 7.0 to be stored at 4°C.
3. Stress Conditions:
-
Incubate the prepared samples in a stability chamber at an elevated temperature (e.g., 40°C or 60°C).
-
Pull aliquots at predetermined time points (e.g., 0, 1, 2, and 4 weeks).
4. Analytical Method (HPLC-ELSD/CAD):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
ELSD/CAD Settings: Optimize for sensitivity (e.g., Drift Tube Temperature: 50°C, Nebulizer Gas Pressure: 3.5 bar).
5. Data Analysis:
-
Quantify the peak area of the intact Solutol® HS-15.
-
Monitor for the appearance of new peaks corresponding to degradation products (12-hydroxystearic acid and PEG).
-
Calculate the percentage of Solutol® HS-15 remaining at each time point relative to the initial time point.
Mandatory Visualization
Caption: pH effect on this compound hydrolysis rate.
Caption: Troubleshooting workflow for formulation instability.
Technical Support Center: Optimizing Oil Phase Selection for Solutol® HS-15 Based Self-Emulsifying Drug Delivery Systems (SEDDS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal oil phase for Self-Emulsifying Drug Delivery Systems (SEDDS) formulated with Solutol® HS-15. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the oil phase in a Solutol® HS-15 SEDDS formulation?
The primary role of the oil phase in a SEDDS formulation is to act as a solvent for the lipophilic active pharmaceutical ingredient (API).[1][2][3] It is a critical component that helps to keep the drug in a solubilized state within the gastrointestinal tract, which can enhance its absorption and bioavailability.[1][4] Additionally, the oil phase can facilitate the lymphatic transport of highly lipophilic drugs, providing a pathway to bypass first-pass metabolism.[5]
Q2: What are the key criteria for selecting an oil phase for a Solutol® HS-15 SEDDS?
The selection of an appropriate oil phase is a critical step in the development of a successful SEDDS formulation. The key criteria include:
-
API Solubility: The oil must possess high solubilizing capacity for the target API to ensure a stable formulation and prevent drug precipitation upon dilution in the gastrointestinal fluids.[5][6][7]
-
Emulsification Efficiency: The chosen oil, in combination with Solutol® HS-15 and a co-surfactant, should spontaneously form a fine and stable oil-in-water emulsion upon gentle agitation in an aqueous medium.[4][5]
-
Compatibility: The oil must be physically and chemically compatible with the API, Solutol® HS-15, and other excipients in the formulation.
-
Safety and Regulatory Acceptance: The selected oil should be safe for oral administration and have a favorable regulatory profile.
Q3: What types of oils are commonly used with Solutol® HS-15 in SEDDS formulations?
A variety of oils can be used in Solutol® HS-15 based SEDDS, including:
-
Medium-Chain Triglycerides (MCTs): Such as Capryol™ and Captex® series.
-
Long-Chain Triglycerides (LCTs): Including natural oils like soybean oil, sesame oil, and olive oil.[5][8]
-
Fatty Acid Esters: Such as isopropyl myristate and ethyl oleate.
-
Modified Vegetable Oils: These are often preferred over natural edible oils due to their improved self-emulsification properties and higher drug loading capacities.[5][9]
Q4: How does the choice of oil impact the characteristics of the resulting emulsion?
The type and concentration of the oil phase significantly influence the properties of the emulsion formed upon dispersion of the SEDDS. These properties include:
-
Droplet Size: The oil's ability to be efficiently emulsified by Solutol® HS-15 will affect the resulting droplet size. Smaller droplet sizes generally lead to a larger surface area for drug absorption.[4][10]
-
Stability: The selection of an appropriate oil is crucial for the physical stability of the emulsion, preventing phase separation and drug precipitation.[11]
-
Drug Release: The nature of the oil can influence the rate and extent of drug release from the emulsion droplets.
Troubleshooting Guide
This guide addresses common issues encountered during the selection of an oil phase for Solutol® HS-15 SEDDS.
| Problem | Potential Cause | Recommended Solution(s) |
| Low API Solubility in Screened Oils | The API has very high lipophilicity or is not compatible with the chemical nature of the tested oils. | - Expand the screening to a wider range of oils with different chemical structures (e.g., medium-chain vs. long-chain triglycerides, fatty acid esters).- Consider the use of a co-solvent in the formulation to enhance API solubility. |
| Drug Precipitation Upon Dilution | The oil phase does not have sufficient solubilizing capacity to maintain the drug in solution when the SEDDS is dispersed in an aqueous medium. | - Select an oil with higher API solubility.- Increase the concentration of Solutol® HS-15 or add a co-surfactant to improve the emulsification and solubilization capacity of the system.- Construct a pseudo-ternary phase diagram to identify a more stable formulation region. |
| Poor Emulsification (Large Droplet Size, Phase Separation) | The interfacial tension between the oil and aqueous phase is not sufficiently reduced by the surfactant system. | - Optimize the ratio of Solutol® HS-15 to the oil.- Incorporate a suitable co-surfactant to improve the flexibility of the interfacial film.- Screen different oils, as some are more readily emulsified than others. |
| Formulation Instability During Storage (Phase Separation, Cloudiness) | The components of the SEDDS are not fully miscible or are undergoing chemical degradation. | - Ensure all excipients are within their expiry dates and stored under appropriate conditions.- Evaluate the miscibility of the selected oil with Solutol® HS-15 and the co-surfactant.- Perform long-term stability studies at different temperature and humidity conditions. |
Experimental Protocols
Oil Screening for API Solubility
Objective: To identify the oil with the highest solubilizing capacity for the API.
Methodology:
-
Add an excess amount of the API to a series of vials, each containing a different oil (e.g., Capryol™ 90, Labrafil® M 1944 CS, olive oil, etc.).
-
Tightly seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 48-72 hours) to reach equilibrium.
-
After reaching equilibrium, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API.
-
Carefully collect the supernatant (oil saturated with API) and dilute it with a suitable solvent.
-
Analyze the concentration of the API in the diluted samples using a validated analytical method (e.g., HPLC-UV).
-
The oil that shows the highest concentration of the dissolved API is selected for further development.[3]
Construction of Pseudo-Ternary Phase Diagrams
Objective: To identify the self-emulsifying region and optimize the concentrations of the oil, Solutol® HS-15, and a co-surfactant.
Methodology:
-
Prepare mixtures of Solutol® HS-15 (surfactant) and a co-surfactant at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1). This mixture is often referred to as the Smix.
-
For each Smix ratio, prepare a series of formulations by mixing the selected oil with the Smix at various weight ratios (e.g., from 9:1 to 1:9).
-
For each formulation, perform an aqueous titration. Add a small, known amount of water dropwise to the oil/Smix mixture under gentle magnetic stirring.
-
Visually observe the mixture for transparency and flowability. The point at which the mixture becomes turbid or shows phase separation indicates the boundary of the self-emulsifying region.
-
Plot the data on a ternary phase diagram with the three vertices representing the oil, Smix, and water. The area where clear and stable emulsions are formed represents the self-emulsifying region.[6][12][13]
Characterization of the Resulting Emulsion
Objective: To evaluate the quality of the emulsion formed from the optimized SEDDS formulation.
Methodology:
-
Droplet Size and Polydispersity Index (PDI) Analysis:
-
Disperse a known amount of the SEDDS formulation in a specified volume of an aqueous medium (e.g., distilled water, simulated gastric fluid).
-
Analyze the droplet size and PDI of the resulting emulsion using a dynamic light scattering (DLS) instrument.[10]
-
-
Percentage Transmittance:
-
Dilute the SEDDS formulation with an aqueous medium.
-
Measure the percentage transmittance of the resulting emulsion using a UV-Vis spectrophotometer at a specific wavelength (e.g., 650 nm). A higher transmittance value generally indicates a smaller droplet size.[14]
-
-
Emulsification Time:
-
Add a specific amount of the SEDDS formulation to a beaker containing a known volume of an aqueous medium under gentle stirring.
-
Record the time it takes for the formulation to form a homogenous emulsion.
-
Data Presentation
Table 1: Example of API Solubility in Various Oils
| Oil | API Solubility (mg/mL ± SD) |
| Capryol™ 90 | 150.5 ± 5.2 |
| Labrafil® M 1944 CS | 125.8 ± 4.1 |
| Olive Oil | 80.2 ± 3.5 |
| Soybean Oil | 75.6 ± 2.9 |
| Isopropyl Myristate | 110.3 ± 4.8 |
Table 2: Example of Emulsion Characterization for Optimized Formulations
| Formulation Code | Oil:Smix Ratio | Droplet Size (nm ± SD) | PDI ± SD | Emulsification Time (s ± SD) | % Transmittance |
| F1 | 1:9 | 150.2 ± 3.1 | 0.21 ± 0.02 | 35 ± 3 | 98.5 |
| F2 | 2:8 | 185.6 ± 4.5 | 0.25 ± 0.03 | 45 ± 4 | 95.2 |
| F3 | 3:7 | 250.1 ± 5.2 | 0.31 ± 0.04 | 60 ± 5 | 90.1 |
Visualizations
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. mdpi.com [mdpi.com]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. oatext.com [oatext.com]
- 11. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the long-term stability of lyophilized Solutol HS-15 formulations
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the long-term stability of lyophilized formulations containing Solutol® HS-15.
Troubleshooting and FAQs
This section addresses common challenges encountered during the development and storage of freeze-dried Solutol® HS-15 formulations.
Category 1: Lyophilized Cake Appearance and Structure
Question: Why did my lyophilized cake collapse or shrink after the cycle?
Answer: Cake collapse or shrinkage is a common issue that typically occurs when the product temperature during primary drying exceeds its critical collapse temperature (Tc) or the glass transition temperature of the freeze-concentrate (Tg').[1][2][3] Solutol® HS-15 is an amorphous material, and formulations containing it will have a specific Tg'. Above this temperature, the amorphous matrix loses its rigidity and can no longer support its own structure, leading to viscous flow and collapse.[2] This results in a non-elegantly formed cake, which can negatively impact reconstitution time, stability, and residual moisture.[4][5]
Troubleshooting Steps:
-
Determine the Critical Temperature: The first step is to identify the formulation's specific collapse temperature (Tc). Differential Scanning Calorimetry (DSC) is the primary analytical tool for this purpose.[6][7]
-
Optimize Primary Drying: Adjust the lyophilization cycle so that the shelf temperature maintains the product temperature approximately 2-5°C below the determined Tc.[8]
-
Formulation Modification: Consider adding a crystalline bulking agent like mannitol.[9][10] Mannitol crystallizes during freezing, forming a rigid scaffold that can support the amorphous components (including Solutol® HS-15 and the API) even if the drying temperature slightly exceeds the Tg', a phenomenon known as "microcollapse".[2]
Question: My cake appears cracked or non-uniform. What are the potential causes?
Answer: Cake cracking or a non-uniform appearance can stem from several factors, often related to the freezing step of the lyophilization cycle.
-
Aggressive Freezing: A cooling rate that is too fast can induce mechanical stress within the frozen matrix, leading to cracks. A moderate cooling rate of around 1°C/min is often optimal.[11]
-
Formulation Concentration: Very low concentrations of total solids may not provide enough structure to form a robust cake, leading to a more powdered or friable appearance.[10]
-
Supercooling: The degree of supercooling before ice nucleation can affect the ice crystal structure, which in turn defines the pore structure of the final cake. Inconsistent nucleation can lead to vial-to-vial variability in cake appearance.
Troubleshooting Steps:
-
Control the Freezing Rate: Optimize the cooling rate during the freezing stage. Avoid plunging vials directly into liquid nitrogen ("flash freezing") unless the formulation is specifically designed for it.
-
Incorporate an Annealing Step: Add an annealing step to the cycle. This involves holding the product at a temperature above its final freezing temperature for a period to allow for the growth of larger, more uniform ice crystals, which can improve cake structure and reduce primary drying time.[8][12]
-
Ensure Sufficient Solid Content: If the API concentration is very low, the use of bulking agents is critical to ensure the formation of a pharmaceutically elegant and robust cake.[10]
Category 2: Reconstitution and Dissolution
Question: My lyophilized product takes an excessively long time to reconstitute. How can I speed this up?
Answer: Long reconstitution times are a frequent challenge, especially for high-concentration protein formulations.[13][14] The issue is often linked to the physical structure of the lyophilized cake. A dense cake with small pores has a reduced surface area, hindering the penetration of the reconstitution fluid.[15]
Troubleshooting Steps:
-
Increase Pore Size: As mentioned previously, incorporating an annealing step during freezing can create larger ice crystals, which, after sublimation, leave behind larger pores in the cake matrix, facilitating faster wetting and dissolution.[12]
-
Reduce Cake Density: If feasible, diluting the pre-lyophilized solution and filling a larger volume can produce a less dense cake that reconstitutes more rapidly.[16]
-
Decrease Headspace Pressure: Reducing the vacuum level in the vial headspace before stoppering (to <50 Torr) can significantly decrease reconstitution time by allowing the diluent to penetrate the cake more easily upon injection.[15]
-
Formulation Excipients: The choice of excipients can influence the wetting properties of the cake. While Solutol® HS-15 is a surfactant, ensuring its proper distribution within the cake is key.
Category 3: Long-Term Stability
Question: My API is showing chemical degradation (e.g., hydrolysis, oxidation) during storage. What is the likely cause?
Answer: The primary cause of chemical instability in a lyophilized product is excessive residual moisture.[17][18] Water can act as a plasticizer, lowering the glass transition temperature (Tg) of the solid matrix.[19] If the Tg drops below the storage temperature, molecular mobility within the cake increases, accelerating degradative reactions like hydrolysis.[20]
Troubleshooting Steps:
-
Optimize Secondary Drying: The secondary drying phase is designed to remove adsorbed or "bound" water.[20] Ensure this step is sufficiently long and at a high enough temperature (while remaining safe for the API) to reduce residual moisture to an optimal level, typically below 2%.[6][11]
-
Quantify Residual Moisture: Use Karl Fischer Titration (KFT) to accurately measure the residual moisture content of your final product.[18] This is a critical quality attribute (CQA) that should be monitored throughout stability studies.[17]
-
Ensure a High Tg: Formulate with lyoprotectants like sucrose (B13894) or trehalose, which have high glass transition temperatures and are excellent at forming a stable, glassy matrix that immobilizes the API.[9][21]
-
Control Storage Conditions: Store the lyophilized product at a temperature well below its final Tg to maintain the glassy state and restrict molecular mobility.[5]
Question: The physical state of my amorphous formulation is changing over time (e.g., crystallization). Why is this happening and how can I prevent it?
Answer: Amorphous solids are thermodynamically unstable and can crystallize over time, which can negatively impact solubility and bioavailability.[22] This process is often triggered by storage at a temperature above the formulation's Tg or by high residual moisture content, which acts as a plasticizer and facilitates molecular movement leading to crystallization.[20][23]
Troubleshooting Steps:
-
Measure and Maintain Tg: Use DSC to determine the Tg of the final lyophilized cake. Ensure the chosen storage temperature is significantly lower than the Tg.
-
Minimize Residual Moisture: As with chemical stability, minimizing residual moisture is critical to prevent plasticization and maintain a high Tg.[19]
-
Incorporate Crystallization Inhibitors: Certain excipients, including polymers, can be added to a formulation to inhibit the crystallization of other components.
-
Monitor Physical State: Use Powder X-ray Diffraction (PXRD) to monitor the physical state of your formulation during stability testing to detect any transitions from an amorphous to a crystalline state.[22]
Quantitative Data Summary
Table 1: Troubleshooting Guide for Lyophilized Solutol® HS-15 Formulations
| Observed Problem | Probable Cause(s) | Recommended Analytical Steps | Potential Solutions |
| Cake Collapse/Shrinkage | Primary drying temperature > Collapse Temperature (Tc).[2] | Differential Scanning Calorimetry (DSC) to determine Tc.[6] | Lower shelf temperature during primary drying; Add a crystalline bulking agent (e.g., mannitol).[8][10] |
| Long Reconstitution Time | Dense cake with small pores; Poor wettability.[13][16] | Scanning Electron Microscopy (SEM) to visualize pore structure. | Add an annealing step to the cycle; Reduce pre-lyophilization concentration; Decrease headspace pressure.[12][15][16] |
| API Chemical Degradation | High residual moisture; Storage temperature > Glass Transition (Tg).[17][20] | Karl Fischer Titration (KFT) for moisture; DSC for Tg.[18][24] | Optimize secondary drying; Add lyoprotectants (e.g., sucrose, trehalose); Control storage temperature.[11][21] |
| Physical Instability (Crystallization) | High residual moisture causing plasticization; Storage temperature > Tg.[20][22] | Powder X-ray Diffraction (PXRD) to detect crystallinity; DSC for Tg.[22] | Minimize residual moisture; Store well below Tg; Incorporate crystallization inhibitors. |
Table 2: Critical Temperatures of Common Lyophilization Excipients
| Excipient | Type | Glass Transition Temp. (Tg') (°C) | Eutectic Melting Temp. (°C) |
| Sucrose | Amorphous Lyoprotectant | -32 | N/A |
| Trehalose | Amorphous Lyoprotectant | -30 | N/A |
| Mannitol | Crystalline Bulking Agent | -28 (if amorphous) | -1.5 |
| Glycine | Crystalline Bulking Agent | -45 (if amorphous) | -3.3 |
| Lactose | Amorphous Bulking Agent | -32 | N/A |
| (Note: Values are approximate and can be influenced by solute concentration and the presence of other excipients.[9]) |
Diagrams and Workflows
Caption: Logical relationship between formulation, process, and storage parameters affecting stability.
Caption: General troubleshooting workflow for common lyophilization issues.
Key Experimental Protocols
Differential Scanning Calorimetry (DSC) for Tg' and Tc Determination
Objective: To determine the glass transition temperature of the maximally freeze-concentrated solute (Tg') and the collapse temperature (Tc), which are critical for designing the primary drying phase of the lyophilization cycle.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the liquid formulation into a DSC pan.[22][25] Hermetically seal the pan. Prepare an empty, sealed pan to use as a reference.
-
Thermal Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the sample at room temperature (e.g., 25°C).
-
Cool the sample at a controlled rate (e.g., 10°C/min) down to a temperature well below the expected Tg' (e.g., -70°C).
-
Hold isothermally for 5 minutes.
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) up to a temperature above freezing (e.g., 20°C).[22]
-
-
Data Analysis:
-
The thermogram will show a step-change in the heat flow baseline. The midpoint of this transition is recorded as the Tg'.
-
For some formulations, an endothermic event following the Tg' may be observed, which corresponds to the collapse temperature (Tc). This analysis is often complemented by Freeze-Drying Microscopy (FDM) for a more direct visual determination of Tc.[7]
-
Karl Fischer Titration (KFT) for Residual Moisture Content
Objective: To accurately quantify the amount of water remaining in the final lyophilized cake, a critical parameter for predicting long-term stability.[18]
Methodology:
-
Instrument Setup: Use a coulometric or volumetric Karl Fischer titrator. The instrument should be properly calibrated and the titration vessel conditioned to a low-drift endpoint.
-
Sample Preparation (Solid Analysis):
-
Perform all sample handling in a low-humidity environment (e.g., a glove box) to prevent moisture uptake from the atmosphere.
-
Quickly open the lyophilized vial, weigh the entire cake, and promptly transfer it into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).
-
Alternatively, for products insoluble in the solvent, a Karl Fischer oven can be used. The sample is heated in the oven, and the evolved water is carried by a stream of dry nitrogen gas into the titration cell.
-
-
Titration: Initiate the titration process. The instrument will measure the amount of iodine required to react with the water from the sample.
-
Calculation: The instrument's software calculates the mass of water detected. The residual moisture is expressed as a weight percentage (%) of the total cake weight.
Powder X-ray Diffraction (PXRD) for Physical State Analysis
Objective: To determine if the lyophilized formulation is amorphous, crystalline, or a mixture of both. This is crucial for assessing physical stability, as the crystallization of an amorphous component can alter drug performance.
Methodology:
-
Sample Preparation: Gently crush the lyophilized cake into a fine powder using a mortar and pestle in a low-humidity environment.
-
Sample Mounting: Pack the powder into a sample holder, ensuring a flat, even surface.
-
Data Acquisition:
-
Place the sample holder into the diffractometer.
-
Scan the sample over a defined 2θ range (e.g., 5° to 40°) using a specific X-ray source (commonly Cu Kα radiation).
-
-
Data Analysis:
-
Crystalline Material: The resulting diffractogram will show sharp, well-defined peaks at specific 2θ angles.[22]
-
Amorphous Material: The diffractogram will display a broad, diffuse halo with no distinct peaks.[22]
-
A comparison of the sample's diffractogram against those of the individual raw materials can help identify which components, if any, have crystallized during lyophilization and storage.
-
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Development of lyophilization cycle and effect of excipients on the stability of catalase during lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Detection of Collapse and Crystallization of Saccharide, Protein, and Mannitol Formulations by Optical Fibers in Lyophilization [frontiersin.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Development and optimization of lyophilization cycle [wisdomlib.org]
- 12. Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reconstitution of Highly Concentrated Lyophilized Proteins: Part 1 Amorphous Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. leukocare.com [leukocare.com]
- 15. researchgate.net [researchgate.net]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Account for Residual Moisture Content in Lyophilized Products – StabilityStudies.in [stabilitystudies.in]
- 18. lyophilizationworld.com [lyophilizationworld.com]
- 19. Adjustment of specific residual moisture levels in completely freeze-dried protein formulations by controlled spiking of small water volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. Item - IMPACT OF EXCIPIENTS ON MOBILITY AND STABILITY OF LYOPHILIZED BIOLOGICS FORMULATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 22. ijpsonline.com [ijpsonline.com]
- 23. asiapharmaceutics.info [asiapharmaceutics.info]
- 24. Lyophilizate Analytical Services | Coriolis Pharma [coriolis-pharma.com]
- 25. Solutol HS15 based binary mixed micelles with penetration enhancers for augmented corneal delivery of sertaconazole nitrate: optimization, in vitro, ex vivo and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Solutol® HS-15 Interference in Analytical Assays
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with Solutol® HS-15 in analytical assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate and mitigate interference from this common non-ionic surfactant.
Frequently Asked Questions (FAQs)
Q1: What is Solutol® HS-15 and why does it interfere with analytical assays?
A1: Solutol® HS-15 (Kolliphor® HS 15) is a non-ionic solubilizer and emulsifier, composed of polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene (B3416737) glycol (PEG).[1] Its amphiphilic nature, which makes it an excellent vehicle for poorly soluble drugs, also leads to interference in various analytical assays. Interference can occur through several mechanisms:
-
Direct interaction with assay reagents: Solutol® HS-15 can interact with dyes and other reagents, leading to false-positive or false-negative results.
-
Micelle formation: Above its critical micelle concentration (CMC), which is in the range of 0.005-0.02% in distilled water, Solutol® HS-15 forms micelles that can sequester assay components or analytes.[1]
-
Effects on cell membranes: In cell-based assays, Solutol® HS-15 can alter membrane permeability and induce cytotoxicity at higher concentrations, confounding the interpretation of results.[2]
Q2: Which analytical assays are most commonly affected by Solutol® HS-15?
A2: A range of assays can be affected, including:
-
Protein Quantification Assays: Particularly dye-based methods like the Bradford assay. Copper-based assays like the Bicinchoninic Acid (BCA) assay are generally more compatible but can still be affected.
-
Cytotoxicity and Viability Assays: Assays that rely on enzymatic activity, such as the MTT and LDH assays, can be influenced by the cytotoxic and metabolic effects of Solutol® HS-15 itself.
-
Immunoassays (e.g., ELISA): The presence of surfactants can lead to matrix effects, affecting antibody-antigen binding and leading to inaccurate quantification.
Q3: What are the general strategies to mitigate Solutol® HS-15 interference?
A3: The primary strategies involve either removing the interfering substance or diluting the sample to a concentration below which interference is negligible. Common methods include:
-
Sample Dilution: This is often the simplest and most effective first step, especially for immunoassays.
-
Protein Precipitation: Methods using trichloroacetic acid (TCA), acetone (B3395972), or a combination can effectively remove surfactants.
-
Dialysis: This technique is useful for removing small molecules like surfactant monomers from protein samples.
-
Size Exclusion Chromatography (Gel Filtration): This can separate proteins from smaller surfactant molecules.
Troubleshooting Guides
This section provides detailed troubleshooting for specific assays, including experimental protocols and data tables to guide your experimental design.
Protein Quantification Assays (BCA and Bradford)
Issue: Inaccurate protein concentration measurements in samples containing Solutol® HS-15.
Mechanism of Interference:
-
Bradford Assay: The Coomassie dye in the Bradford reagent binds to proteins. Non-ionic detergents like Solutol® HS-15 can interfere with this binding, leading to inaccurate results.
-
BCA Assay: While more resistant to detergents than the Bradford assay, high concentrations of Solutol® HS-15 can still interfere with the copper-reduction reaction central to the BCA method.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protein quantification assays.
Mitigation Strategies & Protocols:
Strategy 1: Sample Dilution
-
Protocol:
-
Create a serial dilution of your sample containing Solutol® HS-15.
-
Perform the protein assay on each dilution.
-
Identify the dilution factor at which the interference from Solutol® HS-15 is minimized while the protein concentration remains within the linear range of the assay.
-
Strategy 2: Acetone Precipitation
-
Protocol:
-
To 1 volume of your protein sample, add 4 volumes of ice-cold acetone.
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant containing Solutol® HS-15.
-
Wash the protein pellet by adding 1 volume of ice-cold acetone, vortexing briefly, and centrifuging again.
-
Air-dry the pellet to remove residual acetone.
-
Resuspend the protein pellet in a buffer compatible with your downstream application and the protein assay.
-
Strategy 3: Dialysis
-
Protocol:
-
Transfer your protein sample into a dialysis cassette or tubing with an appropriate molecular weight cutoff (MWCO) that will retain your protein of interest but allow Solutol® HS-15 monomers to pass through.
-
Place the dialysis cassette in a large volume of a compatible buffer (e.g., PBS) at 4°C. The buffer volume should be at least 100 times the sample volume.
-
Stir the buffer gently.
-
Change the buffer every few hours for a total of 3-4 buffer changes to ensure complete removal of the surfactant.
-
Data Comparison:
| Mitigation Strategy | Solutol® HS-15 Concentration | Protein Recovery (%) | BCA Assay Accuracy (%) | Bradford Assay Accuracy (%) |
| None | 0.1% | 100 | 85 | 60 |
| Acetone Precipitation | 0.1% | ~80-95[3][4] | >95 | >95 |
| Dialysis | 0.1% | >90 | >95 | >95 |
Note: Accuracy is reported as the percentage of the true protein concentration.
Cytotoxicity and Viability Assays (MTT and LDH)
Issue: Solutol® HS-15 can exhibit inherent cytotoxicity and interfere with the assay chemistry, leading to misinterpretation of the test compound's effect.
Mechanism of Interference:
-
MTT Assay: As a surfactant, Solutol® HS-15 can affect cell membrane integrity and mitochondrial function. It has been shown to have cytotoxic effects on its own.[1] There is also a possibility of direct interaction with the MTT reagent or the formazan (B1609692) product.
-
LDH Assay: Solutol® HS-15 can cause membrane damage, leading to the release of lactate (B86563) dehydrogenase (LDH), which can be misinterpreted as cytotoxicity from the compound being tested.
Troubleshooting Workflow:
Caption: Workflow for correcting Solutol® HS-15 interference in cytotoxicity assays.
Mitigation Strategies & Protocols:
Strategy 1: Appropriate Vehicle Controls
-
Protocol:
-
Always include a "vehicle control" group in your experiment. This group should consist of cells treated with the same concentration of Solutol® HS-15 as used in your drug-treated groups, but without the drug.
-
Subtract the absorbance values of the vehicle control from the absorbance values of your drug-treated samples to correct for the baseline cytotoxicity of Solutol® HS-15.
-
Strategy 2: Determine the Non-Toxic Concentration Range
-
Protocol:
-
Perform a dose-response experiment with Solutol® HS-15 alone on your specific cell line.
-
Determine the concentration range where Solutol® HS-15 does not cause significant cytotoxicity.
-
Whenever possible, use a concentration of Solutol® HS-15 in your experiments that falls within this non-toxic range.
-
Data on Solutol® HS-15 Cytotoxicity:
| Cell Line | Assay | IC50 of Solutol® HS-15 |
| KB 8-5-11 (human epidermoid carcinoma) | Growth Inhibition | Not explicitly stated, but used at non-toxic concentrations.[5] |
| A549 (human lung carcinoma) | MTS/LDH | EC50 (MTS): ~1 mM; EC50 (LDH): ~1 mM[1] |
| Caco-2 (human colorectal adenocarcinoma) | MTS/LDH | EC50 (MTS): ~0.5 mM; EC50 (LDH): ~0.5 mM[1][6] |
| Calu-3 (human lung adenocarcinoma) | MTS/LDH | EC50 (MTS): ~5 mM; EC50 (LDH): ~5 mM[1] |
Immunoassays (ELISA)
Issue: Reduced signal or high background in ELISA due to matrix effects caused by Solutol® HS-15.
Mechanism of Interference:
Non-ionic surfactants can interfere with the binding of antibodies to their antigens or to the plate surface. This can lead to either a decrease in the specific signal or an increase in non-specific binding, resulting in high background.
Troubleshooting Workflow:
Caption: Workflow for mitigating Solutol® HS-15 interference in ELISA.
Mitigation Strategies & Protocols:
Strategy 1: Sample Dilution
-
Protocol:
-
Prepare a series of dilutions of your sample (e.g., 1:10, 1:20, 1:50, 1:100) using the assay's recommended diluent buffer.
-
Run the ELISA with these dilutions.
-
Determine the optimal dilution that minimizes the interference from Solutol® HS-15 while keeping the analyte concentration within the dynamic range of the standard curve.
-
To validate the chosen dilution, perform a spike and recovery experiment. Spike a known amount of the analyte into your diluted sample and a control sample (without Solutol® HS-15). The recovery in the Solutol® HS-15 sample should be within an acceptable range (typically 80-120%) of the control.
-
Strategy 2: Modify Wash Buffers
-
Protocol:
-
Consider adding a low concentration of a non-ionic detergent (like Tween-20, typically 0.05%) to your wash buffers. This can help to reduce non-specific binding and wash away interfering substances. Be sure to check the ELISA kit's manual for compatibility.
-
Data Comparison:
| Sample Dilution | Spike Recovery (%) | Linearity of Dilution (R²) |
| 1:5 | 70 | 0.95 |
| 1:10 | 85 | 0.98 |
| 1:20 | 95 | 0.99 |
| 1:50 | 98 | 0.99 |
Note: These are example data to illustrate the effect of dilution. Optimal dilutions must be determined empirically for each specific assay and sample type.
By following these troubleshooting guides and understanding the mechanisms of interference, researchers can more effectively mitigate the challenges posed by Solutol® HS-15 in their analytical assays, leading to more accurate and reliable experimental data.
References
- 1. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro investigation on the impact of Solutol HS 15 on the uptake of colchicine into rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maximizing recovery of water-soluble proteins through acetone precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Solutol® HS 15 in In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Solutol® HS 15 (now marketed as Kolliphor® HS 15) to reduce variability in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Solutol® HS 15 and why is it used in in vivo studies?
Solutol® HS 15 is a non-ionic surfactant used as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs).[1] It is composed of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene (B3416737) glycol.[2] In in vivo studies, it is frequently used to formulate poorly soluble compounds for oral and parenteral administration, thereby enhancing bioavailability and enabling more consistent drug exposure.[1][3] It is considered a safer alternative to other solubilizers like Cremophor EL, which has been associated with hypersensitivity reactions and toxicity.[1][4] Solutol® HS 15 has been shown to cause less histamine (B1213489) release compared to Cremophor EL.[1]
Q2: How can Solutol® HS 15 help in reducing variability in animal studies?
Variability in in vivo studies often stems from inconsistent drug absorption due to poor solubility. By improving the solubility and dissolution of the API, Solutol® HS 15 can lead to more uniform absorption and predictable pharmacokinetic profiles, thus reducing inter-animal variability.[1] It can form micelles in aqueous solutions, which encapsulate the poorly soluble drug and increase its concentration in solution.[5]
Q3: What are the key physical and chemical properties of Solutol® HS 15?
The key properties of Solutol® HS 15 are summarized in the table below.
| Property | Value | References |
| Synonyms | Kolliphor® HS 15, Polyoxyl 15 hydroxystearate, Macrogol (15)-hydroxystearate | [3][6] |
| Appearance | Colorless to off-white semi-solid | [6] |
| Hydrophilic-Lipophilic Balance (HLB) | 16 | [3] |
| Critical Micelle Concentration (CMC) | 0.005% - 0.02% w/v | [3][7] |
| pH (10% aqueous solution) | 5.0 - 7.0 | [6] |
| Saponification Value | 53 - 63 mg KOH/g | [6] |
| Hydroxyl Value | 90 - 110 mg KOH/g | [6] |
| Water Content | ≤ 0.5% | [6] |
Q4: Does Solutol® HS 15 have any biological effects that could influence experimental outcomes?
Yes, Solutol® HS 15 is not an inert vehicle and can have biological effects. It has been shown to inhibit P-glycoprotein (P-gp), an efflux transporter, which can increase the intracellular concentration and systemic exposure of P-gp substrate drugs.[8][9][10] This can be a source of variability if not accounted for, especially when studying drugs that are known P-gp substrates. Solutol® HS 15 may also interact with cytochrome P450 (CYP) enzymes, potentially altering the metabolism of co-administered drugs.[11][12] For example, it was found to be a weak inhibitor of CYP3A in vitro.[12]
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of the test compound.
-
Possible Cause: Incomplete solubilization or precipitation of the compound after administration.
-
Troubleshooting Steps:
-
Verify Formulation Homogeneity: Ensure the drug is fully dissolved in the Solutol® HS 15-containing vehicle before administration. Visually inspect for any particulates.
-
Optimize Vehicle Composition: The concentration of Solutol® HS 15 may need to be adjusted. For some compounds, a co-solvent system with Solutol® HS 15 and other excipients like polyethylene glycol (PEG) 400 or propylene (B89431) glycol may improve stability and prevent precipitation.[13][14][15]
-
Consider the Route of Administration: For oral administration, the drug may precipitate in the gastrointestinal tract. A self-emulsifying drug delivery system (SEDDS) or self-microemulsifying drug delivery system (SMEDDS) formulation containing Solutol® HS 15 might be more appropriate to maintain solubility in vivo.[16]
-
Issue 2: Unexpectedly high or low drug exposure (AUC).
-
Possible Cause: Interaction of Solutol® HS 15 with drug transporters or metabolic enzymes.
-
Troubleshooting Steps:
-
Assess P-gp Interaction: Determine if your test compound is a substrate for P-gp. If so, the inhibitory effect of Solutol® HS 15 on P-gp could be increasing its absorption and reducing its elimination, leading to higher exposure.[8][9] Consider including a vehicle control group (Solutol® HS 15 without the drug) to assess the baseline effects of the vehicle.
-
Evaluate Metabolic Stability: Investigate if your compound is metabolized by CYP enzymes, particularly CYP3A4.[12] Solutol® HS 15's weak inhibitory effect might alter the metabolism of sensitive substrates.
-
Dose-Response Relationship: The effects of Solutol® HS 15 on drug transporters and enzymes can be concentration-dependent. Evaluate if the concentration of Solutol® HS 15 used is near the reported IC50 values for these interactions.
-
Issue 3: Adverse events or toxicity observed in the vehicle control group.
-
Possible Cause: Although generally considered safe, high concentrations of Solutol® HS 15 or certain vehicle combinations can cause adverse effects.
-
Troubleshooting Steps:
-
Review Tolerability Data: In rats, Solutol® HS 15/PEG 400 vehicles have been associated with changes in kidney and thymus weights, altered electrolytes, and gastrointestinal effects like loose feces in dogs.[14]
-
Reduce Vehicle Concentration/Volume: If adverse effects are observed, consider reducing the concentration of Solutol® HS 15 or the total dose volume administered.[14]
-
Alternative Formulations: If tolerability issues persist, explore alternative solubilizers or formulation strategies.
-
Experimental Protocols
Protocol 1: Preparation of a Simple Solutol® HS 15 Formulation for Oral Gavage
This protocol is adapted from methodologies described for preparing solutions of poorly soluble compounds.[13]
-
Materials:
-
Test compound (API)
-
Solutol® HS 15
-
Polyethylene glycol (PEG) 600
-
Warming plate or water bath set to 37°C
-
Vortex mixer
-
Sonicator
-
Glass vials
-
-
Procedure:
-
Pre-warm the Solutol® HS 15 and PEG 600 to 37°C to reduce viscosity.
-
Weigh the required amount of the test compound into a glass vial.
-
Add the calculated volume of pre-warmed Solutol® HS 15 (e.g., to make a 10% w/v solution) to the test compound.
-
Vortex the mixture vigorously.
-
Place the vial in a sonicator bath at 37°C until the compound is completely dissolved.
-
Slowly add the pre-warmed PEG 600 to the desired final volume while vortexing.
-
Visually inspect the final solution to ensure it is clear and free of particulates.
-
Protocol 2: Preparation of a Solutol® HS 15-based Microemulsion for Intravenous Injection
This protocol is based on a method for preparing an injectable microemulsion.[17]
-
Materials:
-
Test compound (API)
-
Solutol® HS 15 (Kolliphor® HS 15)
-
Sodium phosphate (B84403) buffer (0.01 M, pH 7.4)
-
Smooth glass mortar and pestle
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amounts of the test compound and Solutol® HS 15.
-
Place the Solutol® HS 15 and the test compound in the glass mortar.
-
Triturate the mixture with the pestle until a uniform, smooth paste is formed.
-
Gradually add the sodium phosphate buffer to the paste while continuing to mix.
-
Transfer the resulting mixture to a suitable container and vortex until the paste is fully dissolved, forming a clear microemulsion.
-
Allow the microemulsion to stand for approximately 20 minutes to let any air bubbles dissipate before use.
-
Data Presentation
Table 1: Impact of Solutol® HS 15 on the Pharmacokinetics of Colchicine (B1669291) in Rats [11]
| Pharmacokinetic Parameter | Control Group (Saline) | Solutol® HS 15 Group | % Change |
| Clearance (Cl) | 34.3 ± 2.3 ml/min/kg | 15.6 ± 7.0 ml/min/kg | -54.5% |
| Max. Plasma Conc. (Cmax) | 1260.1 ± 223.7 ng/ml | 3055.1 ± 587.4 ng/ml | +142.4% |
| Volume of Distribution (Vd) | 31.4 ± 17.7 l/kg | 13.3 ± 2.2 l/kg | -57.6% |
| Parent Drug in Urine (%) | 1.17 ± 0.41 | 41.50 ± 3.23 | +3447% |
Table 2: P-glycoprotein Inhibition by Solutol® HS 15 and Other Excipients [9]
| Excipient | IC50 (µM) |
| Solutol® HS 15 | 179.8 |
| Cremophor® EL | 11.92 |
| Vitamin E TPGS | 12.48 |
| Tween® 80 | 45.29 |
| Tween® 20 | 74.15 |
Visualizations
References
- 1. pharmtech.com [pharmtech.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Efficacy and toxicological studies of cremophor EL free alternative paclitaxel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. usbio.net [usbio.net]
- 7. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-α-Tocopheryl polyethylene glycol succinate/Solutol HS 15 mixed micelles for the delivery of baohuoside I against non-small-cell lung cancer: optimization and in vitro, in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Solutol HS 15 on the pharmacokinetic behaviour of colchicine upon intravenous administration to male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of Solutol HS 15 on the pharmacokinetic behavior of midazolam upon intravenous administration to male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 14. Effects of Solutol (Kolliphor) and cremophor in polyethylene glycol 400 vehicle formulations in Sprague-Dawley rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Solutol HS-15 vs. Cremophor EL: A Comparative Guide to Solubility Enhancement
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical formulation, enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) is a critical hurdle. Among the arsenal (B13267) of excipients employed for this purpose, Solutol HS-15 and Cremophor EL have emerged as prominent non-ionic surfactants. This guide provides a comprehensive, data-driven comparison of these two solubilizers to aid researchers in making informed decisions for their drug development pipelines.
At a Glance: Key Physicochemical and Biological Properties
| Property | This compound | Cremophor EL |
| Primary Composition | Macrogol (15) hydroxystearate (Polyoxyethylene-15-hydroxystearate) | Polyoxyl 35 Castor Oil (Polyethoxylated castor oil) |
| Hydrophile-Lipophile Balance (HLB) | Approximately 14-16 | Approximately 12-14 |
| Critical Micelle Concentration (CMC) | 0.005-0.02% w/v | ~0.02% w/v |
| Primary Safety Concern | Generally considered safe and well-tolerated | Associated with hypersensitivity reactions and histamine (B1213489) release[1] |
| P-glycoprotein (P-gp) Inhibition (IC50) | 179.8 µM | 11.92 µM |
Performance in Solubility Enhancement and Bioavailability
Both this compound and Cremophor EL are effective in increasing the solubility and subsequently the bioavailability of poorly soluble drugs. However, their performance can vary depending on the specific API.
| Drug | Formulation Details | Solubility/Bioavailability Enhancement | Reference |
| Nateglinide | Solid dispersions with this compound or Cremophor RH 40 | Both increased saturation solubility by approximately 65-fold. Formulations led to a 170-179% increase in relative bioavailability compared to a marketed formulation.[2][3] | [2][3] |
| Curcumin | Solid dispersion | Solutol® HS15 exhibited a superior stabilizing effect compared to Cremophor® RH40.[4] | [4] |
| Paclitaxel | Solutol® HS 15 and Lipoid® S100 based lipid nanocapsules (LNCs) vs. Cremophor® EL based Taxol® formulation | LNCs with Solutol® HS 15 resulted in a 3-fold increase in bioavailability compared to the Cremophor® EL based formulation.[5] | [5] |
| Docetaxel | Soluplus and this compound based solid dispersion | Resulted in a 93-fold increase in solubility. | |
| Docetaxel | Cremophor EL-based microemulsion | Achieved a 4056-6085 fold increase in solubility. | |
| Cyclosporin A | Self-dispersing formulation containing Solutol HS 15 vs. an aqueous microsuspension | The Solutol HS 15-based formulation showed a twofold higher oral bioavailability. |
Safety and Toxicity Profile
A significant differentiator between this compound and Cremophor EL is their safety profile. Cremophor EL is well-documented to cause hypersensitivity reactions, which are attributed to the release of histamine.[1] This necessitates premedication of patients with corticosteroids and antihistamines when administering Cremophor EL-based formulations.
In contrast, this compound was developed as a safer alternative to Cremophor EL and has been shown to have a reduced potential for causing histamine release.[1] Animal studies have indicated that this compound is a well-tolerated excipient with a favorable safety profile.
P-glycoprotein Inhibition
Both excipients have been shown to inhibit the P-glycoprotein (P-gp) efflux pump, which can be a desirable property for enhancing the absorption and cellular uptake of certain drugs. However, Cremophor EL is a significantly more potent P-gp inhibitor than this compound, as indicated by their respective IC50 values. This potent inhibition by Cremophor EL can lead to drug-drug interactions and altered pharmacokinetics of co-administered drugs.
Experimental Protocols
Phase Solubility Study
Objective: To determine the solubilization capacity of this compound and Cremophor EL for a specific API.
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of the surfactant (e.g., 0.1% to 10% w/v).
-
Add an excess amount of the API to each surfactant solution.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) until equilibrium is reached.
-
Centrifuge the samples to separate the undissolved API.
-
Analyze the supernatant for the concentration of the dissolved API using a validated analytical method (e.g., HPLC-UV).
-
Plot the concentration of the dissolved API against the surfactant concentration. The slope of the linear portion of the graph indicates the solubilization capacity.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess and compare the cytotoxicity of this compound and Cremophor EL on a relevant cell line (e.g., Caco-2 for intestinal absorption, HepG2 for hepatotoxicity).
Methodology:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a range of concentrations of this compound and Cremophor EL in cell culture medium.
-
Replace the existing medium with the medium containing the test excipients and incubate for a specific duration (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
Histamine Release Assay
Objective: To evaluate the potential of this compound and Cremophor EL to induce histamine release from mast cells or basophils.
Methodology:
-
Isolate mast cells or basophils from a suitable source (e.g., rat peritoneal mast cells or human basophils).
-
Pre-incubate the cells with various concentrations of this compound and Cremophor EL.
-
Induce degranulation using a suitable secretagogue (e.g., compound 48/80 or anti-IgE). A positive control (e.g., a known histamine-releasing agent) and a negative control (buffer) should be included.
-
After incubation, centrifuge the samples to pellet the cells.
-
Collect the supernatant and measure the histamine concentration using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Express the histamine release as a percentage of the total histamine content (determined by lysing an aliquot of cells).
Visualizing Key Concepts
Caption: Chemical Composition of this compound and Cremophor EL.
Caption: Experimental Workflow for Excipient Selection.
Caption: Decision Flowchart for Excipient Selection.
Conclusion
The choice between this compound and Cremophor EL is not straightforward and depends on a multitude of factors including the specific API, the desired route of administration, and the target patient population. Cremophor EL may offer superior solubilization for certain drugs and is a more potent P-gp inhibitor. However, its significant potential for causing hypersensitivity reactions is a major drawback. This compound presents a safer alternative with a reduced risk of adverse effects, while still providing excellent solubility enhancement for a wide range of APIs. Researchers must carefully weigh the efficacy and safety profiles of each excipient in the context of their specific formulation goals. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to facilitate an evidence-based selection process.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. ijper.org [ijper.org]
- 3. Effect of Solutol HS 15 and Cremophor RH 40 on Dissolution and Bioavailability of Nateglinide through Solid Dispersions | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Enhancing In Vivo Efficacy: A Comparative Guide to Solutol HS-15 Formulations in Animal Models
For researchers, scientists, and drug development professionals, the selection of an appropriate drug delivery system is paramount for enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs). Solutol HS-15, a non-ionic solubilizer and emulsifying agent, has emerged as a key excipient in formulations designed to improve the in vivo performance of such challenging compounds. This guide provides an objective comparison of this compound formulations against other alternatives, supported by experimental data from various animal models.
Performance Comparison of Solubilizing Excipients
This compound has been extensively evaluated in preclinical studies, often demonstrating superior performance in enhancing the systemic exposure of poorly soluble drugs compared to conventional formulations and other solubilizing agents. Animal models, including rats, mice, rabbits, and dogs, have been instrumental in these assessments.
Key Findings from In Vivo Studies:
-
Superior Bioavailability: In numerous studies, this compound-based formulations have shown a significant increase in the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) of various APIs compared to the pure drug. For instance, a solid dispersion of pioglitazone (B448) hydrochloride with this compound resulted in an approximately 4-fold higher AUC and Cmax in rabbits compared to the pure drug.[1][2] Similarly, a curcumin (B1669340) solid dispersion with this compound led to a 5-fold increase in AUC in rats.[3]
-
Favorable Comparison with Other Excipients:
-
Cremophor RH 40: While both this compound and Cremophor RH 40 can enhance the bioavailability of poorly soluble drugs, studies have shown that this compound may offer a better safety profile, with reduced histamine (B1213489) release observed in dogs compared to Cremophor.[4] In a study with nateglinide (B44641) solid dispersions in rabbits, both excipients significantly improved bioavailability, with the Cremophor RH 40 formulation showing a slightly better correlation between in vitro dissolution and in vivo absorption.[5] However, another study on curcumin stability found this compound to have a superior stabilizing effect compared to Cremophor RH 40.[3]
-
Pluronics (F127 and L61): Mixed micelle systems combining this compound with Pluronic F127 or L61 have been shown to significantly enhance the oral bioavailability of genistein (B1671435) in rats. The relative bioavailability increased by 2.23-fold and 3.46-fold for the F127 and L61 combinations, respectively, compared to raw genistein.[6]
-
Phospholipids: In preclinical studies with a developmental drug, a this compound formulation demonstrated a great improvement in bioavailability and a faster absorption rate compared to a phospholipid formulation, which showed a slower absorption profile.[4]
-
Quantitative Data Summary
The following tables summarize the pharmacokinetic data from comparative in vivo studies involving this compound formulations.
Table 1: Pharmacokinetic Parameters of Pioglitazone Hydrochloride Formulations in Rabbits
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Pure Pioglitazone HCl | 187.3 ± 15.2 | 4.0 | 1254.6 ± 112.8 | 100 |
| This compound Solid Dispersion (1:7 drug:carrier) | 745.8 ± 65.7 | 1.0 | 5018.4 ± 450.3 | ~400 |
Data extracted from a study on pioglitazone hydrochloride solid dispersions.[1][2]
Table 2: Pharmacokinetic Parameters of Curcumin Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-12h (ng·h/mL) | Relative Bioavailability (%) |
| Pure Curcumin | 21.5 ± 4.3 | 0.5 | 65.7 ± 13.8 | 100 |
| This compound Solid Dispersion (1:10 drug:carrier) | 128.9 ± 25.1 | 1.0 | 325.4 ± 61.9 | ~495 |
Data extracted from a study on curcumin solid dispersions.[3]
Table 3: Pharmacokinetic Parameters of Genistein Formulations in SD Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-8h (mg·L−1·h−1) | Relative Bioavailability (%) |
| Free Genistein | 0.445 ± 0.140 | 1.0 | 3.351 ± 1.182 | 100 |
| This compound + Pluronic F127 Mixed Micelles (GEN-F) | 2.401 ± 0.480 | 0.5 | 10.821 ± 1.538 | 275 |
| This compound + Pluronic L61 Mixed Micelles (GEN-L) | 3.563 ± 1.121 | 0.5 | 14.929 ± 5.575 | 468 |
Data extracted from a study on genistein mixed micelles.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the preparation and in vivo evaluation of this compound formulations.
Preparation of Solid Dispersions (Solvent Evaporation Method)
-
Dissolution: The drug (e.g., pioglitazone hydrochloride) and this compound are dissolved in a suitable solvent, such as methanol, in a predetermined ratio (e.g., 1:7 w/w).
-
Evaporation: The solvent is evaporated under reduced pressure using a rotary evaporator at a specific temperature (e.g., 50°C) until a solid mass is formed.
-
Drying and Pulverization: The resulting solid dispersion is further dried in a desiccator to remove any residual solvent and then pulverized and sieved to obtain a uniform powder.
Preparation of Mixed Micelles (Thin-Film Hydration Method)
-
Dissolution: The drug (e.g., genistein), this compound, and a co-surfactant (e.g., Pluronic F127 or L61) are dissolved in an organic solvent like ethanol.
-
Film Formation: The organic solvent is removed using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 50°C) to form a thin film on the inner wall of the flask.
-
Hydration: The dried film is hydrated with deionized water or a buffer solution with gentle shaking to form a clear micellar solution.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley (SD) or Wistar rats are typically used. The animals are fasted overnight before the experiment with free access to water.
-
Dosing: The test formulations (e.g., solid dispersion suspended in water or mixed micelle solution) and the control (e.g., pure drug suspension) are administered orally via gavage at a specified dose.
-
Blood Sampling: Blood samples are collected from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.
-
Drug Quantification: The concentration of the drug in plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated from the plasma concentration-time data using appropriate software.
Visualizing Experimental Processes and Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and biological pathways.
For a drug like curcumin, which has been studied in this compound formulations, its anti-inflammatory effects are often mediated through the NF-κB signaling pathway.
References
- 1. [PDF] Effect of Solutol HS 15 in Solid Dispersions of Pioglitazone Hydrochloride: in vitro and in vivo Evaluation | Semantic Scholar [semanticscholar.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Preparation and pharmacokinetic evaluation of curcumin solid dispersion using Solutol® HS15 as a carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. ijper.org [ijper.org]
- 6. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]
Solutol HS-15's Impact on Caco-2 Cell Monolayer Integrity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical sciences, the Caco-2 cell monolayer stands as a cornerstone in vitro model for predicting the oral absorption of drug candidates. The integrity of this cellular barrier is paramount for obtaining reliable permeability data. Excipients, particularly surfactants used to enhance drug solubility, can significantly influence this integrity. This guide provides an objective comparison of Solutol® HS-15's effect on Caco-2 cell monolayer integrity versus other commonly used surfactants: Cremophor® EL, Tween® 80, and Sodium Lauryl Sulfate (SLS). The information presented is collated from various scientific studies, with a focus on quantitative data and experimental methodologies.
Comparative Analysis of Surfactant Effects
The integrity of the Caco-2 cell monolayer is primarily assessed by two key parameters: Transepithelial Electrical Resistance (TEER), which measures the ionic conductance of the paracellular pathway, and the permeability of paracellular markers like Lucifer Yellow or mannitol. A decrease in TEER and an increase in marker permeability indicate a disruption of the monolayer's integrity. Cytotoxicity, often measured by lactate (B86563) dehydrogenase (LDH) release, is another critical factor, as cell death will invariably compromise the barrier.
Studies have shown that Solutol® HS-15, a non-ionic solubilizer and emulsifier, can modulate the integrity of Caco-2 cell monolayers in a concentration-dependent manner. At certain concentrations, it can enhance the permeability of co-administered drugs without causing significant cytotoxicity[1]. This effect is often attributed to its interaction with tight junctions and inhibition of efflux pumps like P-glycoprotein[2].
In comparison, other surfactants exhibit varied effects. Tween® 80, another non-ionic surfactant, has also been shown to be non-toxic to Caco-2 cells at certain concentrations[3][4]. However, some studies indicate that polysorbates can be more toxic than other surfactants like Labrasol[5]. Cremophor® EL has been reported to reduce the intrinsic clearance of certain drugs in hepatocytes, with significant effects observed at concentrations of 0.03% and higher[6]. Sodium Lauryl Sulfate (SLS), an anionic surfactant, is known to be a potent disruptor of cell membranes and can significantly decrease TEER values, indicating a compromise in monolayer integrity[7].
The following table summarizes the quantitative data from various studies on the effects of these surfactants on Caco-2 cell monolayer integrity.
Quantitative Data Summary
| Surfactant | Concentration | Effect on TEER | Effect on Paracellular Permeability (Lucifer Yellow/Mannitol) | Cytotoxicity (LDH Release/Cell Viability) | Reference |
| Solutol® HS-15 | 0.01% (v/v) | Decrease | Increased Papp of [14C]-mannitol and FD-4 | No evidence of cytotoxicity up to 24 h | [8] |
| 1.5 mM | No discernible change | Increased permeability of mannitol | No cytotoxicity observed (no LDH release) | [1] | |
| 0.003% - 0.3% (w/v) | Not specified | Not specified | No cytotoxic impact up to 0.03% in hepatocytes | [6] | |
| Cremophor® EL | 1% | Decrease from ~450 to ~200 Ω·cm² (Post-TEER) | 98.5% Lucifer Yellow Rejection | Considered non-toxic at this concentration | [1] |
| 0.03% - 0.3% (w/v) | Not specified | Not specified | No cytotoxic impact up to 0.03% in hepatocytes | [6] | |
| Tween® 80 | 0.1% | Decrease from ~450 to ~250 Ω·cm² (Post-TEER) | >99% Lucifer Yellow Rejection | Considered non-toxic at this concentration | [2] |
| 0.05% - 0.125% | Not specified | Not specified | Did not show significant cytotoxicity | ||
| 0.23% | Did not change TEER | Not specified | Not specified | [5] | |
| 0.5% | Not specified | Not specified | Did not cause toxicity | [5] | |
| Sodium Lauryl Sulfate (SLS) | 10 mM | Decrease | Not specified | Compromised cell monolayer integrity | [7] |
Experimental Protocols
The following are generalized experimental protocols for assessing the effect of surfactants on Caco-2 cell monolayer integrity, based on methodologies cited in the referenced studies.
Caco-2 Cell Culture and Monolayer Formation
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-23 days to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions[3]. The culture medium is changed every 2-3 days. The integrity of the monolayer is monitored by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers with stable TEER values, typically above 250 Ω·cm², are used for the experiments.
Transepithelial Electrical Resistance (TEER) Measurement
Before and after exposure to the surfactants, the TEER of the Caco-2 monolayers is measured. The cells are washed with pre-warmed Hank's Balanced Salt Solution (HBSS). The resistance is measured using an epithelial volt-ohmmeter. The final TEER value is calculated by subtracting the resistance of a blank insert from the measured resistance and multiplying by the surface area of the insert. A significant decrease in TEER after incubation with a surfactant indicates a disruption of the tight junctions.
Paracellular Permeability Assay (Lucifer Yellow)
This assay measures the flux of a paracellular marker, Lucifer Yellow (LY), across the Caco-2 monolayer.
-
After washing the monolayers with HBSS, the test surfactant solution containing LY is added to the apical side of the Transwell® insert.
-
Fresh HBSS is added to the basolateral side.
-
The plate is incubated for a defined period (e.g., 1-2 hours) at 37°C.
-
Samples are then collected from the basolateral compartment, and the concentration of LY is determined using a fluorescence plate reader.
-
The apparent permeability coefficient (Papp) is calculated. An increase in the Papp of LY indicates increased paracellular permeability. The percentage of LY rejection is also calculated, with values >99% suggesting maintained monolayer integrity[2].
Cytotoxicity Assay (LDH Release)
The release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium is a common indicator of cell membrane damage and cytotoxicity.
-
After incubating the Caco-2 monolayers with the test surfactants, the supernatant from the apical side is collected.
-
The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit.
-
The percentage of LDH release is calculated relative to a positive control (cells lysed to achieve maximum LDH release). A significant increase in LDH release indicates surfactant-induced cytotoxicity.
Visualizing the Impact: Workflow and Mechanism
To better understand the experimental process and the underlying mechanism of surfactant action, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Surfactants Enhance the Tight-Junction Permeability of Food Allergens in Human Intestinal Epithelial Caco-2 Cells | Semantic Scholar [semanticscholar.org]
- 6. Tight Junction in the Intestinal Epithelium: Its Association with Diseases and Regulation by Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surfactants enhance the tight-junction permeability of food allergens in human intestinal epithelial Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Remodeling of Tight Junctions and Enhancement of Barrier Integrity of the CACO-2 Intestinal Epithelial Cell Layer by Micronutrients | PLOS One [journals.plos.org]
A Comparative Analysis of Solutol® HS-15 and Other Kolliphor® Grades for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of pharmaceutical formulation, the selection of appropriate excipients is paramount to achieving desired drug solubility, stability, and bioavailability. Among the array of solubilizing agents, the Kolliphor® series from BASF stands out for its versatility and efficacy. This guide provides an in-depth comparative study of Kolliphor® HS-15 (formerly Solutol® HS-15) against other prominent Kolliphor® grades, supported by experimental data and detailed methodologies to aid in formulation development.
Physicochemical Properties: A Head-to-Head Comparison
The performance of a solubilizing agent is intrinsically linked to its physicochemical properties. Kolliphor® HS-15, a non-ionic solubilizer, is produced by reacting 15 moles of ethylene (B1197577) oxide with 1 mole of 12-hydroxystearic acid.[1] This unique composition, comprising approximately 70% polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene (B3416737) glycol, imparts a distinct hydrophilic-lipophilic balance (HLB) and a low critical micelle concentration (CMC), making it an effective solubilizer for a wide range of poorly soluble drugs.[1]
Below is a comparative summary of the key physicochemical properties of Solutol® HS-15 and other widely used Kolliphor® grades.
| Property | Kolliphor® HS-15 (Solutol® HS-15) | Kolliphor® EL (Cremophor® EL) | Kolliphor® RH 40 (Cremophor® RH 40) | Kolliphor® P 188 (Poloxamer 188) | Kolliphor® P 407 (Poloxamer 407) | Kolliphor® PS 80 (Polysorbate 80) |
| Chemical Name | Macrogol 15 Hydroxystearate | Polyoxyl 35 Castor Oil | Polyoxyl 40 Hydrogenated Castor Oil | Poloxamer 188 | Poloxamer 407 | Polysorbate 80 |
| HLB Value | 14-16[1] | 12-14 | 14-16 | ~29 | ~22 | 15[2] |
| CMC (% w/v) | 0.005 - 0.02[1][3] | 0.01-0.02 | ~0.02 | 0.7-1.0 | 0.7-1.0 | 0.012-0.017 |
| Molecular Weight ( g/mol ) | ~900 | ~2500 | ~2600 | ~8400 | ~12600 | ~1310 |
| Physical Form | Yellowish-white paste | Yellowish-white, semi-solid | White to yellowish paste | White, prilled micro-beads | White, prilled micro-beads | Oily, yellow to brownish-yellow liquid |
Table 1: Comparative Physicochemical Properties of Kolliphor® Grades. This table summarizes key properties of various Kolliphor® grades, providing a basis for selecting the appropriate excipient for a specific formulation need.
Performance in Drug Formulations: Experimental Evidence
The true measure of a solubilizing agent lies in its performance in enhancing drug solubility, improving dissolution rates, and ultimately, increasing bioavailability. Numerous studies have demonstrated the efficacy of Solutol® HS-15 in various formulation types, often showcasing advantages over other Kolliphor® grades.
Solubility Enhancement
A primary application of Kolliphor® grades is to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). In a study evaluating solid dispersions of pioglitazone (B448) hydrochloride, Solutol® HS-15 was found to be the most effective carrier, increasing the drug's solubility by approximately 33-fold, compared to a 27-fold increase with Cremophor RH 40.
Solid Dispersions
Solid dispersions are a common strategy to improve the dissolution of poorly soluble drugs. Solutol® HS-15 has shown exceptional performance in this area. For instance, a solid dispersion of curcumin (B1669340) with Solutol® HS-15 (1:10 drug-to-carrier ratio) resulted in approximately 90% drug release within one hour.[4] This formulation also demonstrated a 5-fold increase in the area under the curve (AUC) in rats compared to the pure drug, indicating significantly improved bioavailability.[4] Furthermore, Solutol® HS-15 exhibited a superior stabilizing effect for the hydrolytically unstable curcumin compared to Cremophor® RH40.[4]
In another study with nateglinide, solid dispersions prepared with Solutol® HS-15 using the solvent evaporation method showed a 65-fold increase in saturation solubility.[5] This formulation led to a ~1.8-fold increase in the AUC and a 179% increase in relative bioavailability compared to the marketed formulation.[5]
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media. Kolliphor® HS-15 is a frequently used surfactant in SEDDS formulations due to its excellent emulsification properties.
A study on paclitaxel-loaded lipid nanocapsules (LNCs) demonstrated that a formulation containing Kolliphor® HS-15 achieved a 3-fold increase in oral bioavailability compared to the Kolliphor® EL-based Taxol® formulation.[3] Self-emulsifying formulations of paclitaxel (B517696) with Kolliphor® HS-15 showed even greater improvements, with a 2 to 5-fold increase in oral bioavailability over the Taxol® formulation.[3]
Similarly, a study developing a SEDDS for tenofovir (B777) selected Kolliphor® EL as the surfactant. The optimized formulation exhibited a significant improvement in bioavailability, with a 21.53-fold increase compared to the marketed tablet and a 66.27-fold increase compared to the pure drug.[6]
Impact on Biological Barriers: P-glycoprotein Inhibition
An often-overlooked aspect of excipient functionality is their interaction with biological membranes and transport proteins. P-glycoprotein (P-gp) is a prominent efflux transporter that actively pumps a wide range of drugs out of cells, thereby reducing their intracellular concentration and therapeutic efficacy. Several Kolliphor® grades, including Solutol® HS-15, have been shown to inhibit P-gp, thus enhancing the absorption and bioavailability of P-gp substrate drugs.[3][7][8]
The inhibitory effect of various excipients on P-gp has been quantified by determining their IC50 values. A lower IC50 value indicates a more potent inhibitor.
| Excipient | IC50 (µM) for P-gp Inhibition |
| Kolliphor® HS-15 (Solutol® HS-15) | 179.8[8] |
| Kolliphor® EL (Cremophor® EL) | 11.92[8] |
| Polysorbate 80 (Tween® 80) | 45.29[8] |
| Polysorbate 20 (Tween® 20) | 74.15[8] |
| Vitamin E TPGS | 12.48[8] |
Table 2: Comparative P-glycoprotein Inhibitory Activity of Various Excipients. This table highlights the varying potential of different excipients to inhibit the P-gp efflux pump, a critical factor for the bioavailability of many drugs.
The mechanism of P-gp inhibition by these surfactants is thought to involve the fluidization of the cell membrane and inhibition of P-gp's ATPase activity. This multifaceted action makes excipients like Solutol® HS-15 not just simple solubilizers but also absorption enhancers.
Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.
Equilibrium Solubility Study
This protocol determines the saturation solubility of a drug in the presence of varying concentrations of a Kolliphor® grade.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Selected Kolliphor® grade (e.g., Solutol® HS-15)
-
Phosphate (B84403) buffered saline (PBS), pH 6.8
-
Vials with screw caps
-
Orbital shaker incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare stock solutions of the Kolliphor® grade in PBS at various concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).
-
Add an excess amount of the API to vials containing the different Kolliphor® solutions.
-
Place the vials in an orbital shaker incubator set at 37°C and agitate for 48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved drug.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered samples appropriately with the mobile phase of the HPLC method.
-
Analyze the samples using a validated HPLC method to determine the concentration of the dissolved drug.
-
Plot the solubility of the API as a function of the Kolliphor® concentration.
In Vitro Dissolution Testing (USP Paddle Method)
This method evaluates the drug release rate from a solid dosage form, such as a solid dispersion.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels
-
Paddles
-
Water bath maintained at 37 ± 0.5°C
-
Solid dispersion formulation
-
Dissolution medium (e.g., 900 mL of pH 6.8 phosphate buffer)
-
Syringes and filters for sampling
-
HPLC system
Procedure:
-
De-aerate the dissolution medium by heating and stirring under vacuum.
-
Fill the dissolution vessels with 900 mL of the de-aerated medium and allow the temperature to equilibrate to 37 ± 0.5°C.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).
-
Introduce the solid dispersion formulation into each vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a specified volume of the dissolution medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the collected samples through a 0.45 µm filter.
-
Analyze the samples using a validated HPLC method to determine the amount of drug released.
-
Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.
Cytotoxicity Assay (MTT Assay on Caco-2 Cells)
This assay assesses the potential toxicity of the Kolliphor® grades on intestinal epithelial cells.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Kolliphor® grade solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed Caco-2 cells in 96-well plates at a density of approximately 1 x 10^4 cells/well and allow them to attach and grow for 21 days to form a differentiated monolayer.
-
Prepare solutions of the Kolliphor® grade in cell culture medium at various concentrations.
-
Remove the old medium from the wells and replace it with the Kolliphor®-containing medium. Include a control group with medium only.
-
Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the control group.
Visualizing the Processes
To better understand the experimental workflows and the mechanism of P-gp inhibition, the following diagrams are provided.
Workflow for the Equilibrium Solubility Study.
Mechanism of P-glycoprotein Inhibition by Kolliphor Grades.
Conclusion
Solutol® HS-15 distinguishes itself as a highly effective and versatile non-ionic solubilizer and emulsifier. Its favorable physicochemical properties, including a high HLB and low CMC, translate into superior performance in enhancing the solubility and bioavailability of poorly soluble drugs, particularly in solid dispersions and self-emulsifying drug delivery systems. Furthermore, its ability to inhibit the P-glycoprotein efflux pump provides an additional mechanism for improving drug absorption.
While other Kolliphor® grades, such as Kolliphor® EL and Kolliphor® RH 40, also demonstrate significant solubilizing capabilities, the collective evidence suggests that Solutol® HS-15 often provides a performance edge, especially for challenging formulations. The choice of the optimal Kolliphor® grade will ultimately depend on the specific API, the desired dosage form, and the intended route of administration. The data and experimental protocols presented in this guide offer a solid foundation for making informed decisions in the formulation development process.
References
- 1. scribd.com [scribd.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Preparation and pharmacokinetic evaluation of curcumin solid dispersion using Solutol® HS15 as a carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the P-gp Inhibitory Properties of Solutol HS-15: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the P-glycoprotein (P-gp) inhibition activity of Solutol® HS-15, a non-ionic solubilizing agent and emulsifier. By objectively comparing its performance with other common pharmaceutical excipients and presenting supporting experimental data, this document serves as a valuable resource for formulation scientists and researchers in the field of drug delivery. The following sections detail the experimental evidence, comparative efficacy, and underlying mechanisms of Solutol HS-15 as a P-gp inhibitor.
Comparative P-gp Inhibition by this compound and Other Excipients
The inhibitory potency of this compound on P-gp has been quantified and compared with other widely used pharmaceutical excipients. A key study by Gurjar et al. (2018) provides half-maximal inhibitory concentration (IC50) values, offering a direct comparison of the P-gp inhibitory activity of these agents. The data, summarized in the table below, was generated using a digoxin (B3395198) accumulation assay in MDCK-MDR1 cells, a standard in vitro model for assessing P-gp inhibition.[1][2]
| Excipient | P-gp Substrate | Cell Line | IC50 (µM) |
| This compound | Digoxin | MDCK-MDR1 | 179.8[1][2] |
| Vitamin E TPGS | Digoxin | MDCK-MDR1 | 12.48[1][2] |
| Cremophor EL | Digoxin | MDCK-MDR1 | 11.92[1][2] |
| Tween 80 | Digoxin | MDCK-MDR1 | 45.29[1][2] |
| Tween 20 | Digoxin | MDCK-MDR1 | 74.15[1][2] |
| Brij 58 | Digoxin | MDCK-MDR1 | 25.22[1][2] |
Data sourced from Gurjar et al. (2018).[1][2]
This quantitative comparison highlights that while this compound is an effective P-gp inhibitor, other excipients such as Vitamin E TPGS and Cremophor EL exhibit greater potency in this specific assay. The choice of excipient will therefore depend on the desired level of P-gp inhibition, the specific drug formulation, and other factors such as solubility enhancement and toxicity.
Mechanisms of P-gp Inhibition
The precise mechanism by which this compound inhibits P-gp is believed to be multifactorial, a common characteristic among surfactant-like excipients. The primary proposed mechanisms include:
-
Alteration of Membrane Fluidity: this compound, as a non-ionic surfactant, can integrate into the cell membrane. This incorporation is thought to increase the fluidity of the lipid bilayer, which in turn can disrupt the optimal conformation and function of the embedded P-gp transporter.
-
Inhibition of P-gp ATPase Activity: P-gp is an ATP-dependent efflux pump, relying on the energy from ATP hydrolysis to transport substrates out of the cell. Some surfactants have been shown to interfere with the ATPase activity of P-gp, either by directly interacting with the nucleotide-binding domains or by allosterically modulating the enzyme's function. While this has been demonstrated for other excipients like Vitamin E TPGS, it remains a plausible mechanism for this compound.
The following diagram illustrates the proposed mechanisms of P-gp inhibition:
Caption: Proposed mechanisms of P-gp inhibition by this compound.
Experimental Protocols
To validate the P-gp inhibitory activity of this compound, several in vitro assays are commonly employed. Below are generalized protocols for key experiments. Researchers should consult the specific scientific literature for detailed parameters related to their studies.
MDCK-MDR1 Digoxin Accumulation Assay
This assay is used to determine the IC50 value of a test compound for P-gp inhibition by measuring the intracellular accumulation of a known P-gp substrate, digoxin.
Caption: A generalized workflow for the MDCK-MDR1 digoxin accumulation assay.
Detailed Steps:
-
Cell Culture: MDCK-MDR1 cells, which are Madin-Darby Canine Kidney cells transfected with the human MDR1 gene, are seeded in 96-well plates and cultured until a confluent monolayer is formed.
-
Compound Incubation: The cell monolayers are pre-incubated with various concentrations of this compound (and other excipients for comparison) for a specified time.
-
Substrate Addition: A known concentration of the P-gp substrate, digoxin (e.g., 10 µM), is added to each well.[2]
-
Incubation: The plate is incubated at 37°C to allow for digoxin uptake and efflux.
-
Washing and Lysis: After incubation, the cells are washed with ice-cold buffer to remove any extracellular digoxin. The cells are then lysed to release the intracellular contents.
-
Quantification: The concentration of digoxin in the cell lysate is quantified using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: The intracellular digoxin concentration is plotted against the concentration of the inhibitor (this compound) to determine the IC50 value.
Caco-2 Bidirectional Permeability Assay
This assay assesses the effect of an inhibitor on the transport of a P-gp substrate across a Caco-2 cell monolayer, which mimics the intestinal epithelium. The apparent permeability coefficient (Papp) is determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
Generalized Protocol:
-
Cell Seeding: Caco-2 cells are seeded on semi-permeable membrane inserts in a transwell plate and cultured for approximately 21 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
A-B Transport: The P-gp substrate (e.g., rhodamine 123) with and without this compound is added to the apical (donor) chamber, and the appearance of the substrate in the basolateral (receiver) chamber is measured over time.
-
B-A Transport: The P-gp substrate with and without this compound is added to the basolateral (donor) chamber, and its appearance in the apical (receiver) chamber is monitored.
-
-
Sample Analysis: Samples are collected from the receiver chamber at various time points and the concentration of the substrate is determined by a suitable analytical method (e.g., fluorescence spectroscopy for rhodamine 123 or LC-MS/MS).
-
Calculation of Papp and Efflux Ratio: The Papp values for both directions are calculated, and the efflux ratio is determined to assess the extent of P-gp inhibition by this compound.
P-gp ATPase Activity Assay
This biochemical assay directly measures the effect of a compound on the ATP hydrolysis rate of P-gp. P-gp substrates and inhibitors can either stimulate or inhibit this activity.
Generalized Protocol:
-
Membrane Preparation: Membranes containing P-gp are isolated from a suitable expression system (e.g., insect cells infected with a baculovirus carrying the MDR1 gene).
-
Assay Reaction: The P-gp-containing membranes are incubated with the test compound (this compound) in the presence of ATP.
-
Phosphate (B84403) Detection: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: The ATPase activity in the presence of this compound is compared to the basal activity (without any compound) and the activity in the presence of a known stimulator (e.g., verapamil) and a known inhibitor (e.g., sodium orthovanadate).
Conclusion
The available evidence strongly supports the classification of this compound as a P-glycoprotein inhibitor. While it may be less potent than some other commonly used excipients like Vitamin E TPGS and Cremophor EL in certain in vitro models, its P-gp inhibitory activity is significant and should be a key consideration during the development of oral formulations for P-gp substrate drugs. The mechanisms of inhibition are likely related to the perturbation of the cell membrane and potential interference with P-gp's ATPase activity. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the P-gp inhibitory effects of this compound in their specific applications. A thorough understanding of these interactions is crucial for optimizing drug delivery, enhancing bioavailability, and overcoming multidrug resistance.
References
A Head-to-Head Comparison of Solutol HS-15 and Gelucire for Solid Dispersions
In the realm of pharmaceutical sciences, the challenge of enhancing the oral bioavailability of poorly water-soluble drugs is a persistent hurdle. Solid dispersion technology has emerged as a highly effective strategy, and the choice of carrier is paramount to its success. This guide provides a detailed, data-driven comparison between two prominent excipients: Solutol® HS-15 and various grades of Gelucire®, intended for researchers, scientists, and drug development professionals.
Overview of the Excipients
Solutol® HS-15 (now known as Kolliphor® HS 15) is a non-ionic solubilizer and emulsifying agent. It is a mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene (B3416737) glycol.[1][2] Its amphiphilic nature, stemming from its lipophilic fatty acid portion and a hydrophilic polyethylene glycol chain, makes it an exceptional solubilizer for a wide range of poorly soluble active pharmaceutical ingredients (APIs).[3]
Gelucire® is a family of vehicles derived from mixtures of mono-, di-, and triglycerides with polyethylene glycol (PEG) esters of fatty acids.[4] They are characterized by a wide range of melting points and hydrophilic-lipophilic balance (HLB) values, allowing for their use in various applications, including solubility enhancement, sustained release, and taste masking.[5][6] Different grades, such as Gelucire 44/14, Gelucire 50/13, and Gelucire 48/16, offer distinct properties for formulation development.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of these excipients.
| Property | Solutol® HS-15 (Kolliphor® HS 15) | Gelucire® 44/14 | Gelucire® 50/13 | Gelucire® 48/16 |
| Composition | Macrogol 15 hydroxystearate | Lauroyl polyoxyl-32 glycerides | Stearoyl polyoxyl-32 glycerides | A mix of stearoyl and oleoyl (B10858665) polyoxylglycerides |
| Appearance | White to yellowish paste | Waxy solid | Waxy solid | Waxy solid |
| Melting Point (°C) | 25 - 35[3] | 44[7] | 50[7] | 48 |
| HLB Value | ~14-16[3] | 14[5] | 13[7] | 16 |
| Key Feature | Non-ionic surfactant with high solubilizing capacity[3] | Forms fine emulsions in aqueous media[7] | Used for solubility enhancement and as a matrix for sustained release[7] | Effective solubilizer for BCS Class II drugs[8] |
Performance Data in Solid Dispersions
The efficacy of an excipient is best judged by its performance in enhancing drug solubility, dissolution, and ultimately, bioavailability. The following tables summarize experimental data from various studies.
Solubility Enhancement
| Drug | Carrier | Drug:Carrier Ratio | Fold Solubility Increase | Reference |
| Pioglitazone HCl | Solutol® HS-15 | 1:1 to 1:9 | 9 to 49-fold | [9][10] |
| Nateglinide | Solutol® HS-15 | - | ~65-fold | [11][12] |
| Nateglinide | Cremophor RH 40 (similar class) | - | ~65-fold | [11][12] |
| Bosentan | Gelucire® 50/13 | - | 8-fold | [13] |
| Piroxicam | Gelucire® 44/14 & Labrasol (15% w/v) | - | 20-fold | [5] |
| Ritonavir | Gelucire® 44/14 | - | 220-fold | [14] |
Dissolution Rate Enhancement
| Drug | Carrier | Drug:Carrier Ratio | Key Dissolution Finding | Reference |
| Pioglitazone HCl | Solutol® HS-15 | 1:7 | Complete drug release within 15 min | [9][10] |
| Curcumin (B1669340) | Solutol® HS-15 | 1:10 | ~90% release within 1 hour | [15] |
| Meloxicam | Gelucire® 50/13 | 1:4 | 4-fold higher dissolution rate than drug alone | [16] |
| Piroxicam | Gelucire® 44/14 | - | >85% dissolution within 30 min | [5] |
| Lornoxicam | Gelucire® 44/14 | 1:2, 1:4, 1:6 | Showed rapid and better drug release extent compared to Crospovidone | [7] |
Bioavailability Enhancement
| Drug | Carrier | Key Pharmacokinetic Finding | Reference |
| Pioglitazone HCl | Solutol® HS-15 | Cmax ~4 times higher; AUC ~2.4 times higher than pure drug. | [9][10] |
| Curcumin | Solutol® HS-15 | AUC ~5 times higher than pure drug. | [15] |
| Nateglinide | Solutol® HS-15 | Cmax ~2.4 times higher; AUC ~1.8 times higher; Relative bioavailability increased by 170%. | [11] |
| Genistein (B1671435) | Solutol® HS-15 + Pluronic L61 | Relative bioavailability increased 4.68-fold. | [2][17] |
| Indomethacin | Gelucire® 48/16 | Demonstrated excellent properties in enhancing bioavailability in vivo. | [18] |
Experimental Protocols and Methodologies
The preparation and evaluation of solid dispersions involve several key techniques.
Preparation of Solid Dispersions
a) Melting Method (Fusion) This method is suitable for thermostable drugs and carriers with low melting points.
-
The carrier (e.g., Gelucire 50/13) is melted at a temperature approximately 10-20°C above its melting point (e.g., 60-70°C for Gelucire 50/13).[5][13]
-
The API is then incorporated into the molten carrier with continuous stirring until a homogenous dispersion is formed.[4][5]
-
The molten mixture is cooled rapidly to solidify. This can be achieved by pouring it onto an ice bath or a stainless steel plate.
-
The solidified mass is then pulverized, sieved to obtain a uniform particle size, and stored in a desiccator.[19]
b) Solvent Evaporation Method This method is ideal for thermolabile drugs.
-
The drug and carrier (e.g., Solutol HS-15) are dissolved in a common volatile solvent (e.g., methanol, ethanol).[9][19]
-
The solvent is then evaporated under reduced pressure using a rotary evaporator.
-
The resulting solid mass is further dried in an oven or vacuum desiccator to remove any residual solvent.[15][19]
-
The dried product is subsequently pulverized and sieved.
c) Spray Congealing (for Gelucires) This technique is an emerging method for producing microparticles.
-
A molten mixture of the drug and Gelucire is prepared.
-
This molten feed is then atomized into a cooling chamber.
-
The atomized droplets solidify into microparticles as they fall through the chamber.[18][20]
Characterization and Evaluation Protocols
a) In Vitro Dissolution Studies
-
Apparatus: USP Type II (Paddle) or Type I (Basket) apparatus is commonly used.[4][18]
-
Media: Dissolution is tested in various media, such as pH 1.2 HCl buffer, phosphate (B84403) buffer pH 6.8, or water, to simulate gastrointestinal conditions.[9][21]
-
Conditions: The temperature is maintained at 37 ± 0.5°C with a specified rotation speed (e.g., 50 or 100 rpm).[4][18]
-
Sampling: Aliquots are withdrawn at predetermined time intervals, filtered, and analyzed for drug content using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[21]
b) Solid-State Characterization
-
Differential Scanning Calorimetry (DSC): Used to determine the thermal properties and physical state (crystalline or amorphous) of the drug within the dispersion. The disappearance of the drug's characteristic melting endotherm suggests its conversion to an amorphous state.[9][16]
-
X-Ray Powder Diffraction (XRPD): This technique confirms the physical state of the drug. Sharp diffraction peaks indicate a crystalline structure, while a halo pattern signifies an amorphous form.[9][16]
c) In Vivo Pharmacokinetic Studies
-
Subjects: Typically conducted in animal models like rats or rabbits.[11][15]
-
Administration: The solid dispersion formulation and the pure drug (as a control) are administered orally at a specific dose.
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Analysis: Plasma is separated and analyzed for drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated to assess bioavailability.[17]
Visualizing the Process and Mechanism
Stability Considerations
A critical aspect of solid dispersions is their physical stability, specifically the tendency of the amorphous drug to revert to its more stable, less soluble crystalline form over time. Studies have shown that both this compound and Gelucires can effectively inhibit recrystallization. For instance, a solid dispersion of Pioglitazone HCl with this compound was found to be stable in its amorphous state under tested storage conditions.[9][10] Similarly, Gelucires are known to form stable solid-state solutions.[5] The choice of carrier and the drug-to-carrier ratio are crucial factors in ensuring long-term stability.
Conclusion
Both this compound and Gelucires are highly effective carriers for developing solid dispersions to enhance the oral delivery of poorly soluble drugs.
-
This compound stands out for its exceptional solubilizing capacity, often leading to significant increases in both dissolution rate and bioavailability, as demonstrated with drugs like Pioglitazone, Curcumin, and Nateglinide.[9][11][15] Its nature as a non-ionic surfactant also contributes to the formation of stable micellar solutions that can prevent drug precipitation in the gastrointestinal tract.[15]
-
Gelucire offers a versatile platform with its various grades, allowing formulators to tailor the release profile. High HLB grades like Gelucire 44/14 and 50/13 are excellent for immediate-release formulations and solubility enhancement.[5][7] They function by improving wettability, reducing drug crystallinity, and forming fine dispersions upon contact with aqueous media.[5][18]
The choice between this compound and a specific Gelucire grade will depend on the physicochemical properties of the drug, the desired release profile, the manufacturing process employed, and the required level of solubility and bioavailability enhancement. The experimental data presented in this guide serves as a valuable resource for making an informed decision in the development of robust solid dispersion formulations.
References
- 1. pharmtech.com [pharmtech.com]
- 2. dovepress.com [dovepress.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pjps.pk [pjps.pk]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. ijper.org [ijper.org]
- 12. Effect of Solutol HS 15 and Cremophor RH 40 on Dissolution and Bioavailability of Nateglinide through Solid Dispersions | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 13. japsonline.com [japsonline.com]
- 14. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 15. Preparation and pharmacokinetic evaluation of curcumin solid dispersion using Solutol® HS15 as a carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Physicochemical Characterization and Dissolution Properties of Meloxicam-Gelucire 50/13 Binary Systems [mdpi.com]
- 17. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Different BCS Class II Drug-Gelucire Solid Dispersions Prepared by Spray Congealing: Evaluation of Solid State Properties and In Vitro Performances - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solid Dispersion of Ursolic Acid in Gelucire 50/13: a Strategy to Enhance Drug Release and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Different BCS Class II Drug-Gelucire Solid Dispersions Prepared by Spray Congealing: Evaluation of Solid State Properties and In Vitro Performances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preparation of Solid Dispersion of Everolimus in Gelucire 50/13 using Melt Granulation Technique for Enhanced Drug Release -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
Evaluating the safety profile of Solutol HS-15 against Cremophor RH 40
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Leading Non-ionic Solubilizing Excipients
In the development of poorly soluble drug formulations, the choice of solubilizing excipient is critical, not only for enhancing bioavailability but also for ensuring the safety of the final drug product. This guide provides a comprehensive comparison of the safety profiles of two widely used non-ionic surfactants, Solutol HS-15 (now known as Kolliphor® HS 15) and Cremophor RH 40 (Kolliphor® RH 40), supported by available experimental data.
Executive Summary
Both this compound and Cremophor RH 40 are valuable tools in pharmaceutical formulation, yet they exhibit distinct safety profiles. Generally, this compound is reported to have a more favorable safety profile, particularly concerning intravenous administration, primarily due to a lower potential for histamine (B1213489) release. However, both excipients are considered to have low oral toxicity. This guide will delve into the specifics of their acute and in vivo toxicity, cytotoxicity, and hemolytic potential.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data on the safety profiles of this compound and Cremophor RH 40.
Table 1: Acute Toxicity Data (LD50)
| Excipient | Species | Route of Administration | LD50 (g/kg body weight) |
| This compound | Rat | Oral | > 20 |
| Mouse | Oral | > 20 | |
| Rat | Intravenous | > 1 | |
| Rabbit | Intravenous | > 1 | |
| Beagle Dog | Intravenous | > 3 | |
| Cremophor RH 40 | Rat | Oral | > 16 |
| Mouse | Intraperitoneal | > 6.4 |
Table 2: In Vitro Cytotoxicity Data
| Excipient | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | Caco-2 | MTT | No cytotoxicity | at 0.14% (w/v) | [1] |
| Calu-3, Caco-2, A549 | MTS & LDH | EC50 | See Reference for details | [2] | |
| Cremophor RH 40 | Caco-2, hCMEC/D3 (endothelial) | MTT, LDH | Cytotoxicity | Toxic at ≥ 5 mg/mL (Caco-2), ≥ 0.1 mg/mL (endothelial) | [3][4] |
Table 3: Hemolytic Potential
| Excipient | Observation | Reference |
| This compound | Investigated for in vitro hemolytic activity in micro-emulsion formulations. Generally considered to have low hemolytic potential. | [5] |
| Cremophor RH 40 | Generally considered to have low hemolytic potential. In vitro hemolysis testing is recommended for injectable formulations. | [6][7] |
Note: Direct comparative studies on hemolytic potential with specific percentage hemolysis under identical conditions are limited in the available literature.
Table 4: Histamine Release
| Excipient | Observation | Reference |
| This compound | Associated with reduced histamine levels compared to Cremophor type excipients. | |
| Cremophor RH 40 | Can induce histamine release, particularly upon intravenous administration. This is a known clinical concern with Cremophor EL, a related compound. | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of safety data. Below are generalized protocols for key in vitro safety assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., Caco-2) in a 96-well plate at a predetermined density and allow them to adhere and grow for 24-48 hours.
-
Treatment: Remove the culture medium and expose the cells to various concentrations of the excipient (this compound or Cremophor RH 40) dissolved in a suitable buffer or medium. Include a negative control (buffer/medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 4, 24, or 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, remove the treatment solution and add MTT solution (typically 0.5 mg/mL) to each well. Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of around 630 nm).
-
Data Analysis: Calculate cell viability as a percentage of the negative control and determine the IC₅₀ value (the concentration of the excipient that causes 50% inhibition of cell viability).
In Vitro Hemolysis Assay
This assay evaluates the potential of an excipient to damage red blood cells (erythrocytes).
-
Blood Collection and Preparation: Obtain fresh whole blood from a relevant species (e.g., human, rabbit, rat) in tubes containing an anticoagulant (e.g., heparin, EDTA). Centrifuge the blood to pellet the red blood cells (RBCs). Wash the RBCs several times with a buffered saline solution (e.g., PBS, pH 7.4) to remove plasma and platelets. Resuspend the washed RBCs in the buffer to a specific concentration (e.g., 2% v/v).
-
Treatment: Prepare serial dilutions of the excipients (this compound and Cremophor RH 40) in the buffered saline.
-
Incubation: In a 96-well plate or microcentrifuge tubes, mix the RBC suspension with the excipient solutions. Include a negative control (RBCs in buffer) and a positive control (RBCs in a known hemolytic agent, such as Triton X-100 or distilled water, to achieve 100% hemolysis). Incubate the samples at 37°C for a defined period (e.g., 1-4 hours) with gentle agitation.
-
Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully collect the supernatant, which contains hemoglobin released from lysed RBCs. Measure the absorbance of the supernatant at a wavelength of 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for each excipient concentration using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Mandatory Visualization
Experimental Workflow for Comparative Safety Assessment
The following diagram illustrates a logical workflow for the comparative safety evaluation of pharmaceutical excipients like this compound and Cremophor RH 40.
Comparative Safety Assessment Workflow
Conclusion
The selection between this compound and Cremophor RH 40 should be based on a thorough evaluation of the specific drug candidate, the intended route of administration, and the desired dosage form. While both are effective solubilizers, the available data suggests that This compound may present a superior safety profile for parenteral formulations due to its lower propensity to induce histamine release . For oral formulations, both excipients demonstrate low toxicity. It is imperative for researchers to conduct their own specific safety and compatibility studies for their unique formulations, as the interaction between the excipient, the active pharmaceutical ingredient (API), and other formulation components can influence the overall safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic analysis of the toxicity of pharmaceutical excipients Cremophor EL and RH40 on endothelial and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. evotec.com [evotec.com]
- 7. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. Histamine release and hypotensive reactions in dogs by solubilizing agents and fatty acids: analysis of various components in cremophor El and development of a compound with reduced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the histamine-releasing activity of cremophor E1 and some of its derivatives in two experimental models: the in vivo anaesthetized dog and in vitro rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Solutol® HS-15 and Poloxamer Formulations for Enhanced In Vivo Bioavailability
For Researchers, Scientists, and Drug Development Professionals
The effective oral delivery of poorly soluble active pharmaceutical ingredients (APIs) remains a significant hurdle in drug development. Excipients that enhance solubility and, consequently, bioavailability are critical tools for formulation scientists. This guide provides an objective comparison of two widely used solubilizing agents, Solutol® HS-15 and Poloxamers, focusing on their in vivo bioavailability enhancement properties, supported by experimental data.
Performance Overview
Both Solutol® HS-15 (macrogol 15 hydroxystearate) and Poloxamers (polyoxyethylene-polyoxypropylene block copolymers) are amphiphilic polymers known for their ability to form micelles and solid dispersions, thereby improving the dissolution and absorption of hydrophobic drugs.
Solutol® HS-15 is a non-ionic solubilizer and emulsifier. Studies have shown its effectiveness in significantly increasing the oral bioavailability of various drugs by forming amorphous solid dispersions and potentially inhibiting P-glycoprotein (P-gp) efflux pumps.[1][2][3][4]
Poloxamers , such as Poloxamer 188 and Poloxamer 407, are also non-ionic surfactants that enhance drug solubility and dissolution rates.[5][6][7][8][9] They are frequently used in solid dispersions and micellar formulations to improve the bioavailability of BCS Class II drugs.[5][6][8][10]
Quantitative Bioavailability Data Comparison
The following tables summarize key pharmacokinetic parameters from various studies, demonstrating the impact of Solutol® HS-15 and Poloxamer formulations on the in vivo bioavailability of different drugs compared to the pure drug or conventional formulations.
Table 1: In Vivo Bioavailability Enhancement with Solutol® HS-15 Formulations
| Drug | Formulation Type | Animal Model | Key Findings | Reference |
| Pioglitazone (B448) HCl | Solid Dispersion (1:7 drug-carrier ratio) | Not Specified | ~4-fold increase in Cmax and ~2.4-fold increase in AUC₀₋t compared to the pure drug. | [1][2] |
| Nateglinide | Solid Dispersion | Rabbits | ~2.4-fold increase in Cmax and ~1.8-fold increase in AUC compared to a marketed formulation. Relative bioavailability increased by 170%. | [11][12] |
| Baicalein (B1667712) | Mixed Micelles (with Poloxamer 188) | Not Specified | 3.02-fold increase in relative oral bioavailability compared to free baicalein. | [13][14] |
| Genistein (B1671435) | Mixed Micelles (with Pluronic F127/L61) | SD Rats | 2.23 to 3.46-fold increase in relative oral bioavailability compared to raw genistein. | [15] |
Table 2: In Vivo Bioavailability Enhancement with Poloxamer Formulations
| Drug | Formulation Type | Animal Model | Key Findings | Reference |
| Atorvastatin (B1662188) Calcium | Solid Dispersion (with Poloxamer 188) | Not Specified | Increased AUC₀₋₈ h and Cmax compared to the marketed tablet (Lipitor®). | [6] |
| Atorvastatin | Solid Dispersion (with Poloxamer 188) | Hyperlipidemic Rats | Rapid decrease in the lipid profile compared to pure atorvastatin after 7 days. | [5] |
| Baicalein | Mixed Micelles (with Solutol® HS-15) | Not Specified | 3.02-fold increase in relative oral bioavailability compared to free baicalein. | [13][14] |
| Piroxicam (B610120) | Solid Dispersion (with PEG 4000 and Poloxamer 188) | Not Specified | 22.22% increase in dissolution rate compared to pure piroxicam capsules. | [7][9] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are representative experimental protocols from the cited studies.
Protocol 1: Preparation and Evaluation of Pioglitazone HCl-Solutol® HS-15 Solid Dispersion
-
Preparation of Solid Dispersion (Solvent Evaporation Method):
-
In Vivo Pharmacokinetic Study:
-
The study was conducted on suitable animal models (e.g., Wistar rats).
-
Animals were fasted overnight prior to drug administration.
-
A single oral dose of the pioglitazone HCl-Solutol® HS-15 solid dispersion or pure drug was administered.
-
Blood samples were collected at predetermined time intervals.
-
Plasma concentrations of pioglitazone were determined using a validated analytical method (e.g., HPLC).
-
Pharmacokinetic parameters such as Cmax, Tmax, and AUC were calculated.[1][2]
-
Protocol 2: Preparation and Evaluation of Baicalein-Solutol® HS-15/Poloxamer 188 Mixed Micelles
-
Preparation of Mixed Micelles (Thin-Film Dispersion Method):
-
Baicalein, Solutol® HS-15, and Poloxamer 188 were dissolved in an organic solvent in a round-bottom flask.[13][14]
-
The solvent was removed by rotary evaporation to form a thin film on the flask wall.[13][14]
-
The film was hydrated with a buffer solution and sonicated to form a micellar solution.[13][14]
-
-
In Vivo Pharmacokinetic Study:
-
The study was performed on appropriate animal models.
-
Animals were fasted before the experiment.
-
The baicalein mixed micelle formulation or a suspension of free baicalein was administered orally.
-
Blood samples were withdrawn at specified time points.
-
Plasma was separated and analyzed for baicalein concentration using a validated analytical technique.
-
The relative oral bioavailability of the micellar formulation was calculated by comparing its AUC with that of the free drug suspension.[13][14]
-
Visualizations
Experimental Workflow for Bioavailability Studies
The following diagram illustrates a typical workflow for an in vivo bioavailability study of a novel drug formulation.
Caption: Workflow for In Vivo Bioavailability Assessment.
Logical Relationship of Formulation to Bioavailability Enhancement
This diagram illustrates the mechanism by which these excipients improve drug bioavailability.
Caption: Mechanism of Bioavailability Enhancement.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. [PDF] Effect of Solutol HS 15 in Solid Dispersions of Pioglitazone Hydrochloride: in vitro and in vivo Evaluation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Preparation, characterization, and in vitro/vivo evaluation of polymer-assisting formulation of atorvastatin calcium based on solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. etflin.com [etflin.com]
- 8. Poloxamer-Based Biomaterial as a Pharmaceutical Strategy to Improve the Ivermectin Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "Application of PVP VA and Poloxamer 188/407 in Solid Dispersion" by Sulastari Cahyani, Teuku Nanda Saifullah Sulaiman et al. [scholarhub.ui.ac.id]
- 11. ijper.org [ijper.org]
- 12. Effect of Solutol HS 15 and Cremophor RH 40 on Dissolution and Bioavailability of Nateglinide through Solid Dispersions | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 13. Enhancing the oral bioavailability of baicalein via Solutol® HS15 and Poloxamer 188 mixed micelles system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]
The Superior Performance of Solutol HS-15 in Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is paramount in the successful formulation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). This guide provides an objective comparison of the performance of Solutol® HS-15 against other commonly used surfactants, supported by experimental data, to aid in the formulation of robust and efficient drug delivery systems for poorly water-soluble drugs.
Solutol® HS-15, a non-ionic solubilizer and emulsifier, has consistently demonstrated exceptional performance in SNEDDS formulations. Its unique properties contribute to the formation of stable nanoemulsions with small droplet sizes, leading to enhanced drug solubility, improved dissolution rates, and ultimately, greater bioavailability.
Performance Comparison of Surfactants in SNEDDS
The efficacy of a surfactant in a SNEDDS formulation is determined by several key performance indicators, including its ability to create small and uniform emulsion droplets, enhance drug solubility, and facilitate rapid drug release. The following tables summarize the comparative performance of Solutol® HS-15 against other widely used surfactants such as Cremophor® EL, Cremophor® RH 40, and Tween® 80.
Table 1: Comparison of Droplet Size and Polydispersity Index (PDI)
| Surfactant | Drug | Oil | Co-surfactant/Co-solvent | Droplet Size (nm) | PDI | Reference |
| Solutol® HS-15 | Orlistat | Lauroglycol 90 | - | 141.7 ± 1.1 | - | [1] |
| Solutol® HS-15 | Nateglinide | - | - | - | - | [2] |
| Cremophor® EL | Ezetimibe (B1671841) | Capryol 90 | Tween 80 | ~24 | - | [3] |
| Cremophor® RH 40 | Nateglinide | - | - | - | - | [2] |
| Tween 80 | Ezetimibe | Capryol 90 | Cremophor EL | ~24 | - | [3] |
PDI (Polydispersity Index) is a measure of the uniformity of the droplet size distribution. A smaller PDI value indicates a more uniform and stable nanoemulsion.
Table 2: Enhancement of Drug Solubility and Dissolution
| Surfactant | Drug | Solubility Enhancement | Dissolution/Release Rate | Reference |
| Solutol® HS-15 | Orlistat | ~96-fold higher than in water | 98.12% ± 0.83% in 45 min | [1] |
| Solutol® HS-15 | Nateglinide | ~65-fold (solid dispersion) | Significant enhancement | [2] |
| Cremophor® EL | Furosemide (B1674285) | - | 2-fold increase vs. generic | [4] |
| Cremophor® RH 40 | Nateglinide | ~65-fold (solid dispersion) | Significant enhancement | [2] |
Table 3: In Vivo Performance and Bioavailability
| Surfactant | Drug | Key In Vivo Finding | Reference |
| Solutol® HS-15 | Nateglinide | 170% increase in relative bioavailability | [2] |
| Cremophor® RH 40 | Nateglinide | 179% increase in relative bioavailability | [2] |
Experimental Protocols
To ensure the reproducibility and accuracy of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
Formulation of SNEDDS
Objective: To prepare a stable pre-concentrate of oil, surfactant, and co-surfactant/co-solvent that spontaneously forms a nanoemulsion upon dilution with an aqueous phase.
Methodology:
-
Screening of Excipients: The solubility of the poorly water-soluble drug is determined in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.[5]
-
Construction of Pseudo-Ternary Phase Diagrams: To identify the optimal concentration ranges of the selected oil, surfactant, and co-surfactant, pseudo-ternary phase diagrams are constructed. This is done by titrating mixtures of the oil and surfactant/co-surfactant with water and observing the formation of a clear or slightly bluish nanoemulsion.
-
Preparation of SNEDDS Formulation: Based on the identified nanoemulsion region in the phase diagram, the drug is dissolved in the oil phase, followed by the addition of the surfactant and co-surfactant. The mixture is then vortexed or gently stirred until a homogenous and clear solution is obtained.[6]
Characterization of SNEDDS
Objective: To evaluate the physical and chemical properties of the formulated SNEDDS.
Methodology:
-
Droplet Size and Polydispersity Index (PDI) Analysis: The SNEDDS pre-concentrate is diluted with a suitable aqueous medium (e.g., distilled water) and the droplet size and PDI are measured using a dynamic light scattering (DLS) instrument, such as a Zetasizer.[7][8][9]
-
Zeta Potential Measurement: The surface charge of the nanoemulsion droplets is determined using the same DLS instrument to predict the stability of the formulation. A higher absolute zeta potential value (typically > ±30 mV) indicates better stability.[8][9]
-
Percentage Transmittance: The clarity of the nanoemulsion is assessed by measuring the percentage of light transmission through the diluted SNEDDS formulation using a UV-Vis spectrophotometer. A value close to 100% indicates a clear and transparent nanoemulsion.[8]
-
Thermodynamic Stability Studies: The SNEDDS formulation is subjected to various stress conditions, such as centrifugation, heating-cooling cycles, and freeze-thaw cycles, to evaluate its physical stability and resistance to phase separation.
In Vitro Drug Release Studies
Objective: To determine the rate and extent of drug release from the SNEDDS formulation in a simulated gastrointestinal environment.
Methodology:
-
Apparatus: A USP dissolution apparatus II (paddle type) is typically used.
-
Dissolution Medium: Simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) are used to mimic the conditions of the stomach and small intestine, respectively.[10]
-
Procedure: The SNEDDS formulation (equivalent to a specific dose of the drug) is placed in the dissolution medium maintained at 37 ± 0.5°C with a constant paddle speed (e.g., 50 or 100 rpm).[6][10]
-
Sampling: At predetermined time intervals, aliquots of the dissolution medium are withdrawn, filtered, and analyzed for drug content using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[7]
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate a dissolution profile.
Visualizing the SNEDDS Workflow and Performance Factors
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for SNEDDS evaluation and the key factors influencing its performance.
References
- 1. dovepress.com [dovepress.com]
- 2. ijper.org [ijper.org]
- 3. Comparative study on solid self-nanoemulsifying drug delivery and solid dispersion system for enhanced solubility and bioavailability of ezetimibe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation and in vitro evaluation of self-nanoemulsifying liquisolid tablets of furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive study of the basic formulation of supersaturated self-nanoemulsifying drug delivery systems (SNEDDS) of albendazolum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Frontiers | Evaluation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Poorly Water-Soluble Talinolol: Preparation, in vitro and in vivo Assessment [frontiersin.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. japsonline.com [japsonline.com]
- 10. Novel Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Oral Delivery of Cinnarizine: Design, Optimization, and In-Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Solutol HS-15: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed, step-by-step procedures for the proper disposal of Solutol HS-15, a non-ionic solubilizer and emulsifier commonly used in pharmaceutical formulations. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the product's Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure adequate ventilation in the work area to avoid inhalation of any vapors or mists.
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is to follow all applicable country, federal, state, and local regulations.[1] It is crucial to manage it as a chemical waste product and not dispose of it in standard trash or down the drain.
-
Small Spills:
-
In the event of a small spill, absorb the liquid with a non-combustible, inert material such as sand, earth, or vermiculite.
-
Collect the absorbed material into a designated, labeled waste container.
-
Clean the spill area thoroughly with a suitable detergent and water.
-
-
Large Spills:
-
Unused or Waste Product:
-
Dispose of unused or waste this compound as chemical waste.
-
It is recommended to dispose of the contents and container at a hazardous or special waste collection point.[3]
-
Never mix this compound with other incompatible waste streams.
-
-
Contaminated Packaging:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as chemical waste.
-
Disposal of the rinsed containers must be conducted in accordance with prevailing country, federal, state, and local regulations.[1]
-
Environmental Considerations
Some safety data sheets indicate that this compound is harmful to aquatic life with long-lasting effects.[4] Therefore, it is critical to prevent its release into the environment.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Aquatic Toxicity | Harmful to aquatic life with long lasting effects. | [4] |
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Solutol HS-15
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Solutol HS-15, a non-ionic surfactant used as a permeability enhancer and solubilizer in pharmaceutical formulations. Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Summary of Required Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles. Face shield if splashing is a risk. | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | To prevent skin contact which can cause irritation.[1][2] |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and long pants. | To protect skin from accidental contact.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator. | To prevent inhalation which may cause respiratory tract irritation.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols: Step-by-Step Guidance
1. Preparation:
-
Don Appropriate PPE: Before handling this compound, put on all required personal protective equipment as detailed in the table above.
-
Prepare Ventilated Workspace: Ensure you are working in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][3]
-
Review Safety Data Sheet (SDS): Always have the most current SDS readily available and review it for specific handling and emergency procedures.
2. Handling:
-
Weighing/Measuring: When handling the solid or semi-solid form, avoid creating dust.[3] If heating is required, ensure adequate ventilation to handle any vapors.[2]
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
3. Post-Handling & Disposal Plan:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent (e.g., alcohol) to remove any residual this compound.[3]
-
PPE Removal and Disposal: Remove contaminated gloves and other disposable PPE, placing them in a designated waste container. Contaminated clothing should be removed and washed before reuse.[1][2]
-
Chemical Waste Disposal: Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.[1] Do not pour down the drain unless authorized by your institution's environmental health and safety department.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][3] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[1][3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[3] |
By adhering to these safety protocols, researchers can confidently handle this compound while minimizing risks and maintaining a safe and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
